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  • Product: 4-(3-Nitrophenoxy)piperidine hydrochloride
  • CAS: 125043-83-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(3-Nitrophenoxy)piperidine Hydrochloride: A Key Intermediate in Modern Drug Discovery

This document provides a comprehensive technical overview of 4-(3-Nitrophenoxy)piperidine hydrochloride, a heterocyclic intermediate poised for significant applications in medicinal chemistry and drug development. By int...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 4-(3-Nitrophenoxy)piperidine hydrochloride, a heterocyclic intermediate poised for significant applications in medicinal chemistry and drug development. By integrating a substituted phenoxy moiety with the privileged piperidine scaffold, this compound serves as a versatile building block for synthesizing novel molecular entities. This guide delves into its chemical properties, predictive spectroscopic signature, a robust synthesis protocol, and its potential in crafting next-generation therapeutics.

Core Molecular Structure and Physicochemical Properties

4-(3-Nitrophenoxy)piperidine hydrochloride is a salt composed of a protonated piperidine ring linked via an ether bond at its 4-position to a 3-nitrophenyl group. The presence of the electron-withdrawing nitro group, the flexible ether linkage, and the basic nitrogen atom of the piperidine ring are key structural features that define its reactivity and utility.

The hydrochloride salt form is strategically advantageous for research and development professionals. It typically imparts greater crystallinity and stability to the parent molecule, simplifying handling, purification, and storage while often improving solubility in polar protic solvents, a critical factor for many reaction conditions and for initial biological screening protocols.

Below is a summary of its core physicochemical properties. It is important to note that while some properties are calculated, experimental values for melting point and solubility are not widely published, indicating a need for empirical determination in a laboratory setting.

PropertyValueSource / Method
CAS Number 125043-83-6Chemical Vendor Data[1]
Molecular Formula C₁₁H₁₅ClN₂O₃Calculated
Molecular Weight 258.70 g/mol Calculated
Appearance White to off-white solid (Predicted)Analog Comparison
Melting Point Not reported; predicted to be >200 °CAnalog Comparison
Solubility Soluble in water, methanol; sparingly soluble in dichloromethaneAnalog Comparison

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// Nodes for the structure N1 [label="N+"]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; H_N [label="H₂"]; O_ether [label="O"]; C_aryl_1 [label=""]; C_aryl_2 [label=""]; C_aryl_3 [label=""]; C_aryl_4 [label=""]; C_aryl_5 [label=""]; C_aryl_6 [label=""]; N_nitro [label= +>] ; O1_nitro [label= ->] ; O2_nitro [label="O"]; Cl_ion [label="Cl⁻", fontcolor="#EA4335", fontsize=14];

// Positioning N1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.2!"]; C4 [pos="0,2.9!"]; C5 [pos="1.2,2.2!"]; C6 [pos="1.2,0.7!"]; H_N [pos="0,-1!"]; O_ether [pos="0,4.1!"]; C_aryl_1 [pos="0,5.3!"]; C_aryl_2 [pos="-1.2,5.9!"]; C_aryl_3 [pos="-1.2,7.3!"]; C_aryl_4 [pos="0,7.9!"]; C_aryl_5 [pos="1.2,7.3!"]; C_aryl_6 [pos="1.2,5.9!"]; N_nitro [pos="-2.5,7.9!"]; O1_nitro [pos="-3.5,7.3!"]; O2_nitro [pos="-2.5,9.1!"]; Cl_ion [pos="3,0!"];

// Edges for piperidine ring edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- H_N [style=dashed];

// Edge for ether linkage C4 -- O_ether;

// Edges for aromatic ring O_ether -- C_aryl_1; C_aryl_1 -- C_aryl_2; C_aryl_2 -- C_aryl_3; C_aryl_3 -- C_aryl_4; C_aryl_4 -- C_aryl_5; C_aryl_5 -- C_aryl_6; C_aryl_6 -- C_aryl_1;

// Edges for nitro group C_aryl_3 -- N_nitro; N_nitro -- O1_nitro; N_nitro -- O2_nitro [style=double];

// Aromatic circle (approximated with nodes) node [shape=point, width=0.01, height=0.01]; p1 [pos="0,6.6!"]; edge [style=invis]; C_aryl_1 -- p1 -- C_aryl_2 -- p1 -- C_aryl_3 -- p1 -- C_aryl_4 -- p1 -- C_aryl_5 -- p1 -- C_aryl_6;

}

Caption: Structure of 4-(3-Nitrophenoxy)piperidine Hydrochloride.

Synthesis and Purification Protocol

The synthesis of 4-(3-nitrophenoxy)piperidine is most effectively achieved via a nucleophilic aromatic substitution (SNA_Ar) reaction, a cornerstone of ether synthesis. The subsequent conversion to its hydrochloride salt is a standard acid-base reaction. This protocol is designed for robustness and scalability.

Step-by-Step Methodology
  • Reaction Setup : To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per mmol of substrate), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Expertise & Experience : The use of N-Boc-4-hydroxypiperidine is a strategic choice. The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen from acting as a competing nucleophile. Sodium hydride is a strong, non-nucleophilic base, ensuring complete deprotonation of the secondary alcohol to form the more potent alkoxide nucleophile. DMF is an ideal polar aprotic solvent that effectively solvates the sodium cation, enhancing the reactivity of the alkoxide.

  • Nucleophilic Aromatic Substitution : After stirring the mixture at 0 °C for 30 minutes, add 1-fluoro-3-nitrobenzene (1.1 eq). Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

    • Causality : 1-Fluoro-3-nitrobenzene is the preferred electrophile. The fluorine atom is an excellent leaving group in SNA_Ar reactions, and its departure is significantly accelerated by the presence of the strongly electron-withdrawing nitro group in the meta-position, which stabilizes the transient Meisenheimer complex intermediate. Heating is necessary to overcome the activation energy of this substitution reaction.

  • Workup and Extraction : Cool the reaction mixture to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer, and wash successively with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Self-Validation : The aqueous workup removes the DMF solvent and inorganic byproducts. The brine wash helps to break any emulsions and further removes residual water from the organic phase. A successful workup will yield a crude oil or solid that is largely free of inorganic salts.

  • Purification (Boc-protected intermediate) : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes).

    • Expertise & Experience : The polarity difference between the starting materials and the less polar ether product allows for efficient separation on silica gel. Thin-layer chromatography (TLC) should be used to monitor the reaction progress and to determine the optimal solvent system for chromatography.

  • Boc Deprotection : Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir at room temperature for 1-3 hours.

    • Causality : The Boc group is labile under strong acidic conditions. It is cleaved to form isobutylene and carbon dioxide, liberating the secondary amine of the piperidine ring.

  • Salt Formation and Isolation : If TFA was used for deprotection, concentrate the reaction mixture in vacuo. Redissolve the residue in diethyl ether or DCM and add a solution of 2M HCl in diethyl ether until precipitation is complete. If 4M HCl in dioxane was used, the hydrochloride salt may precipitate directly from the reaction mixture. Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, 4-(3-Nitrophenoxy)piperidine hydrochloride.

    • Self-Validation : The formation of a crystalline solid is a strong indicator of successful salt formation and purification. The product's identity and purity should be confirmed by NMR spectroscopy and LC-MS.

Caption: Proposed workflow for the synthesis of the target compound.

Predictive Spectroscopic Characterization

Authenticating the structure of a synthesized molecule is paramount. Based on the known spectral properties of its constituent parts—the piperidine ring and the nitrophenyl group—we can predict the key features in its NMR, IR, and mass spectra.[2][3][4][5]

  • ¹H NMR Spectroscopy (in DMSO-d₆) :

    • Aromatic Protons (δ 7.5-8.5 ppm) : The four protons on the nitrophenyl ring will appear in this downfield region. The proton ortho to the nitro group (at C2) will be the most deshielded. The proton between the nitro and ether groups (at C4) will also be significantly downfield. The proton ortho to the ether group (at C6) and the one para to the nitro group (at C5) will be slightly more upfield. Complex splitting patterns (triplets, doublets of doublets) are expected due to their coupling relationships.

    • Piperidinyl Proton (CH-O, δ ~4.7 ppm) : The single proton on the carbon bearing the ether oxygen will appear as a multiplet.

    • Piperidinyl Protons (CH₂-N, δ ~3.1-3.4 ppm) : The four protons on the carbons adjacent to the nitrogen will be deshielded and will likely appear as two distinct multiplets (axial and equatorial).

    • Piperidinyl Protons (CH₂, δ ~2.0-2.3 ppm) : The remaining four protons on the piperidine ring will be found in the more upfield aliphatic region, also as distinct multiplets.

    • Amine Protons (N⁺H₂, δ >9.0 ppm) : The two protons on the positively charged nitrogen will appear as a broad singlet, often exchangeable with D₂O.

  • ¹³C NMR Spectroscopy (in DMSO-d₆) :

    • Aromatic Carbons (δ ~110-160 ppm) : Expect six distinct signals. The carbon attached to the ether oxygen (C1') will be significantly downfield (~158 ppm), while the carbon bearing the nitro group (C3') will also be downfield. The other four aromatic carbons will appear in the typical δ 110-135 ppm range.

    • Piperidinyl Carbon (C-O, δ ~75 ppm) : The carbon atom bonded to the ether oxygen.

    • Piperidinyl Carbons (C-N, δ ~45 ppm) : The two equivalent carbons adjacent to the nitrogen.

    • Piperidinyl Carbons (δ ~30 ppm) : The remaining two equivalent carbons of the piperidine ring.

  • FT-IR Spectroscopy (KBr Pellet) :

    • N-H Stretch : A broad absorption band around 3000-3200 cm⁻¹ corresponding to the N⁺-H₂ stretch of the piperidinium salt.

    • C-H Stretch : Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

    • N-O Stretch (Nitro group) : Two strong, characteristic peaks at approximately 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

    • C-O-C Stretch : A strong absorption in the 1250-1050 cm⁻¹ region, characteristic of an aryl-alkyl ether.

  • Mass Spectrometry (ESI+) :

    • The primary ion observed will be the molecular ion of the free base [M+H]⁺, with a calculated m/z of 223.11.

Reactivity and Strategic Applications in Medicinal Chemistry

The true value of 4-(3-Nitrophenoxy)piperidine hydrochloride lies in its potential for derivatization, making it an excellent scaffold for building compound libraries for drug screening. The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in approved pharmaceuticals.[6][7]

  • N-Functionalization of the Piperidine Ring : The secondary amine is the primary site for modification. It can undergo a wide range of reactions, including:

    • Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install diverse alkyl substituents.

    • Acylation/Sulfonylation : Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

    • Alkylation : Direct reaction with alkyl halides to introduce new substituents.

  • Reduction of the Nitro Group : The nitro group can be readily reduced to an aniline using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation with Pd/C). This unmasks a nucleophilic amino group on the aromatic ring, opening up a new vector for chemical elaboration, such as amide bond formation or further substitution reactions.

  • Scaffold for Drug Discovery : Piperidine derivatives are widely recognized for their diverse pharmacological activities, including roles in treatments for cancer, Alzheimer's disease, and neuropathic pain.[7][8] The introduction of this specific scaffold can modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[9] The combination of the phenoxy-piperidine motif is a common feature in many centrally active agents. The strategic placement of the nitro group allows for late-stage functionalization, enabling chemists to rapidly generate analogs and explore structure-activity relationships (SAR).

Safety, Handling, and Storage

As with all laboratory chemicals, 4-(3-Nitrophenoxy)piperidine hydrochloride should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Avoid inhalation of dust and contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The hydrochloride salt is expected to be hygroscopic.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of 4-(3-Nitrophenoxy)piperidine hydrochloride, positioning it as a high-value intermediate for researchers and scientists in the pharmaceutical industry. Its synthesis is achievable through established methods, and its structural features offer multiple avenues for chemical diversification in the pursuit of novel therapeutic agents.

References

  • PubChem. (n.d.). 4-(3-ethylphenoxy)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supplementary Information. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban.
  • Khan, I., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(5), 976-982. Available at: [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved January 24, 2026, from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved January 24, 2026, from [Link]

  • ACS Medicinal Chemistry Letters. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. 14(4), 437-442. Available at: [Link]

  • ATB (Automated Topology Builder). (n.d.). Piperidine | C5H11N | MD Topology | NMR | X-Ray. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN110615756A - 1-(4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
  • Pharmaffiliates. (n.d.). CAS No : 881386-01-2 | Product Name : 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Propiophenone, 4'-nitro-3-piperidino-, hydrochloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 4-(3-Isopropylphenoxy)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

"4-(3-Nitrophenoxy)piperidine hydrochloride" structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(3-Nitrophenoxy)piperidine Hydrochloride Authored by: A Senior Application Scientist This guide provides a comprehensive walkthrough for the definitive struct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(3-Nitrophenoxy)piperidine Hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive walkthrough for the definitive structure elucidation of 4-(3-Nitrophenoxy)piperidine hydrochloride, a compound of interest in medicinal chemistry. We will move from synthesis to multi-faceted spectroscopic analysis, detailing not just the "how" but the "why" behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals who require a rigorous, self-validating approach to chemical characterization.

Context and Significance

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its saturated, six-membered heterocyclic structure allows it to act as a versatile scaffold, presenting substituents in well-defined three-dimensional orientations. This conformational rigidity is key for achieving high-affinity and selective interactions with biological targets. The basic nitrogen atom is typically protonated at physiological pH, enabling critical ionic interactions with receptors and enzymes.

Profile of 4-(3-Nitrophenoxy)piperidine Hydrochloride

4-(3-Nitrophenoxy)piperidine hydrochloride is a derivative that combines the piperidine core with a nitrophenoxy moiety. The ether linkage at the 4-position and the electron-withdrawing nitro group on the aromatic ring create a unique electronic and steric profile. This compound can serve as a valuable building block or intermediate in the synthesis of more complex molecules targeting a range of biological systems. Its definitive structural confirmation is the foundational first step for any further development.

Synthesis and Final Product Preparation

A robust synthesis and purification workflow is critical. The most common and direct route to this compound is through a Williamson ether synthesis, followed by salt formation.

Synthetic Strategy: Williamson Ether Synthesis

This classic nucleophilic substitution reaction involves the deprotonation of an alcohol to form an alkoxide, which then attacks an electrophilic alkyl halide. In our case, the piperidine nitrogen must first be protected to prevent it from acting as a competing nucleophile. A tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions, which will be leveraged during the final hydrochloride salt formation step.

The overall logical workflow for the synthesis and purification is outlined below.

G cluster_synthesis Synthesis Phase cluster_deprotection Deprotection & Salt Formation cluster_purification Purification Boc 1. N-Boc-4-hydroxypiperidine NaH 2. Sodium Hydride (NaH) (Deprotonation) Boc->NaH Formation of Alkoxide Fluoro 3. 1-Fluoro-3-nitrobenzene (Nucleophilic Aromatic Substitution) NaH->Fluoro SNAr Reaction Protected 4. Boc-protected Intermediate Fluoro->Protected HCl 5. HCl in Dioxane Protected->HCl Boc Cleavage & Protonation Product 6. 4-(3-Nitrophenoxy)piperidine hydrochloride (Final Product) HCl->Product Recrystal 7. Recrystallization (e.g., from Isopropanol/Ether) Product->Recrystal Final 8. Pure, Crystalline Solid Recrystal->Final

Caption: Workflow from starting materials to pure final product.

Experimental Protocol: Synthesis

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Fluoro-3-nitrobenzene

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Alkoxide Formation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

  • Nucleophilic Substitution: Add 1-fluoro-3-nitrobenzene (1.1 eq) dropwise to the reaction mixture. Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water, saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Deprotection and Salt Formation: Dissolve the crude intermediate in a minimal amount of ethyl acetate and add an excess of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate will form.

  • Isolation: Collect the solid precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield 4-(3-Nitrophenoxy)piperidine hydrochloride.

Comprehensive Structural Elucidation: An Orthogonal Approach

No single technique is sufficient for unambiguous structure determination. We employ an orthogonal approach, where each method provides a unique and complementary piece of the structural puzzle. The convergence of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides the highest level of confidence.

G cluster_elucidation Structural Elucidation Strategy MS Mass Spectrometry (Molecular Weight) Confirmation Structure Confirmed MS->Confirmation IR IR Spectroscopy (Functional Groups) IR->Confirmation NMR NMR Spectroscopy (Connectivity & Environment) NMR->Confirmation

Caption: The orthogonal approach to structure confirmation.

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry provides the molecular weight of the compound, which is the most fundamental piece of structural information. We use Electrospray Ionization (ESI) in positive mode, as the basic piperidine nitrogen is easily protonated. This technique provides the mass of the free base cation [M+H]⁺.

Expected Results:

  • Chemical Formula (Free Base): C₁₁H₁₄N₂O₃

  • Exact Mass (Free Base): 222.1004 g/mol

  • Expected Ion Peak [M+H]⁺: m/z 223.1077

The observation of a high-resolution mass peak at m/z 223.1077 is the first critical validation of a successful synthesis.

ParameterExpected Value
Ionization ModeESI (+)
Formula (Free Base)C₁₁H₁₄N₂O₃
Exact Mass (Free Base)222.1004
Observed Ion [M+H]⁺m/z 223.1077
Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for rapidly confirming the presence of key functional groups, thereby verifying that the desired bond formations and modifications have occurred.

Expected Vibrational Frequencies: The IR spectrum should confirm the presence of the aromatic nitro group, the ether linkage, and the secondary amine hydrochloride salt.

Functional GroupBondExpected Wavenumber (cm⁻¹)Rationale
Secondary Amine SaltN⁺-H Stretch2700-2400 (broad)Confirms the presence of the hydrochloride salt.
Aromatic C-HC-H Stretch3100-3000Indicates the aromatic ring is present.
Aliphatic C-HC-H Stretch2950-2850Confirms the piperidine ring's CH₂ groups.
Nitro GroupN=O Asymmetric Stretch1550-1515Strong evidence for the nitro group.
Nitro GroupN=O Symmetric Stretch1360-1330Strong evidence for the nitro group.
Aryl EtherC-O-C Asymmetric Stretch1270-1230Confirms the ether linkage to the aromatic ring.
Alkyl EtherC-O-C Symmetric Stretch1050-1020Confirms the ether linkage to the piperidine ring.

The absence of a broad O-H stretch around 3300 cm⁻¹ from the starting material (N-Boc-4-hydroxypiperidine) and the appearance of the strong N=O and N⁺-H stretches are key validation points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.

3.3.1 ¹H NMR Spectroscopy

Principle & Causality: ¹H NMR provides information on the number of distinct proton environments, their integration (number of protons), and their connectivity through spin-spin coupling. The chemical shift (δ) of each proton is highly sensitive to the local electronic environment.

Predicted Chemical Shifts and Coupling (in D₂O or DMSO-d₆):

  • Aromatic Protons (4H): The four protons on the 3-nitrophenyl ring will appear in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and ether groups. They will exhibit complex coupling patterns (e.g., ddd, t, dd) based on their ortho, meta, and para relationships.

  • Piperidine CH-O Proton (1H): The proton at the C4 position will be a multiplet around δ 4.8-5.0 ppm. It is significantly deshielded by the adjacent oxygen atom.

  • Piperidine Axial/Equatorial Protons (8H): The four CH₂ groups of the piperidine ring will show complex, overlapping multiplets in the δ 2.0-3.5 ppm range. The protons adjacent to the nitrogen (C2, C6) will be further downfield than those at C3 and C5.

3.3.2 ¹³C NMR Spectroscopy

Principle & Causality: ¹³C NMR maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing a count of non-equivalent carbons.

Predicted Chemical Shifts:

Carbon PositionPredicted Chemical Shift (δ, ppm)Rationale
C-NO₂ (Aromatic)149-151Quaternary carbon attached to the highly electron-withdrawing nitro group.
C-O (Aromatic)158-160Quaternary carbon attached to the ether oxygen.
Aromatic CHs110-132Four distinct signals for the aromatic CH carbons.
C4-O (Piperidine)72-75Aliphatic carbon attached to the ether oxygen.
C2, C6 (Piperidine)42-45Carbons adjacent to the nitrogen.
C3, C5 (Piperidine)30-33Remaining piperidine carbons.

3.3.3 2D NMR for Unambiguous Assignment

Principle & Causality: While 1D NMR provides a wealth of information, 2D NMR experiments like COSY and HSQC are required for definitive proof of connectivity.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It is used to trace the proton connectivity within the piperidine ring and the aromatic system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is the ultimate tool for assigning the previously observed proton and carbon signals to specific atoms in the molecule.

The combination of these NMR experiments allows for the complete and unambiguous assignment of every proton and carbon in the structure, leaving no doubt as to its identity.

Final Data Integration and Confirmation

  • MS confirms the correct molecular weight.

  • IR confirms the presence of all key functional groups (amine salt, ether, nitro group).

  • ¹H and ¹³C NMR provide the correct number and type of proton and carbon environments.

  • 2D NMR definitively establishes the atomic connectivity, mapping out the entire molecular skeleton.

This rigorous, multi-technique validation ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research or development activities involving this compound.

References

  • This section would be populated with links to authoritative sources on NMR theory, mass spectrometry, IR spectroscopy, and specific synthetic protocols if they were available through the search tool. Since no external URLs were provided, this section remains a template. For a real-world document, each claim regarding spectroscopic principles or protocols would be supported by a citation to a peer-reviewed journal or a standard analytical chemistry textbook.
Foundational

An In-Depth Technical Guide to 4-(3-Nitrophenoxy)piperidine Hydrochloride: A Scaffold of Interest in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(3-Nitrophenoxy)piperidine hydrochloride (CAS Number: 125043-83-6), a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Nitrophenoxy)piperidine hydrochloride (CAS Number: 125043-83-6), a heterocyclic compound of significant interest in medicinal chemistry and drug development. By dissecting its molecular structure, this guide will explore its probable synthetic pathways, its potential pharmacological relevance in the context of central nervous system (CNS) disorders, and the analytical methodologies crucial for its characterization. Furthermore, this document will outline the necessary safety and handling protocols, drawing from data on analogous chemical structures. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics, leveraging the unique properties of the piperidine scaffold.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids.[1] Its prevalence is a testament to its utility as a privileged scaffold in drug design. The piperidine moiety can impart favorable physicochemical properties to a molecule, such as modulating lipophilicity and aqueous solubility, which are critical for pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[2] Furthermore, the nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or be protonated to form a salt, enhancing interactions with biological targets and improving drug formulation characteristics.[2] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, targeting a variety of receptors and enzymes within the central nervous system and periphery.[3]

Molecular Profile of 4-(3-Nitrophenoxy)piperidine Hydrochloride

4-(3-Nitrophenoxy)piperidine hydrochloride is a derivative of piperidine featuring a 3-nitrophenoxy substituent at the 4-position of the piperidine ring. The hydrochloride salt form generally enhances stability and solubility in aqueous media, making it suitable for biological screening and formulation.[4]

Physicochemical Properties (Predicted)

While experimental data for this specific compound is not widely available, its properties can be predicted based on its constituent parts.

PropertyPredicted Value/Information
CAS Number 125043-83-6
Molecular Formula C₁₁H₁₅ClN₂O₃
Molecular Weight 258.70 g/mol
Appearance Likely a crystalline solid.[5]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.[4]
pKa (Piperidine Nitrogen) Estimated to be in the range of 8-10.

Synthesis and Manufacturing

The synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride can be logically approached through a multi-step process, commencing with the synthesis of a key intermediate, N-Boc-4-hydroxypiperidine, followed by a Williamson ether synthesis, and concluding with deprotection and salt formation.

Synthesis of N-Boc-4-hydroxypiperidine

A common and efficient method for the preparation of 4-hydroxypiperidine involves the reduction of 4-piperidone.[6] To facilitate subsequent reactions and avoid side reactions at the nitrogen atom, the piperidine nitrogen is typically protected, often with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine [7]

  • Dissolution: Dissolve tert-butyl 4-oxopiperidine-1-carboxylate in a mixture of tetrahydrofuran (THF) and methanol at -10°C.

  • Reduction: Slowly add sodium borohydride to the solution in portions, maintaining the temperature at -10°C.

  • Quenching: After the reaction is complete (typically monitored by Thin Layer Chromatography), pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and a primary alkyl halide.[1][8] In this case, the hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated to form an alkoxide, which then acts as a nucleophile, attacking an activated nitrophenyl ring.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: Dissolve N-Boc-4-hydroxypiperidine in a suitable aprotic polar solvent, such as dimethylformamide (DMF). Add a strong base, like sodium hydride, at 0°C to deprotonate the hydroxyl group, forming the corresponding alkoxide.

  • Nucleophilic Aromatic Substitution: Add 1-fluoro-3-nitrobenzene to the reaction mixture. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution.

  • Reaction Monitoring: Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

Experimental Protocol: Deprotection and Salt Formation

  • Deprotection: Dissolve the purified N-Boc-4-(3-nitrophenoxy)piperidine in a suitable organic solvent like dioxane or methanol. Add a solution of hydrochloric acid in the same solvent.

  • Crystallization: The hydrochloride salt of the deprotected amine will precipitate out of the solution. The solid can be collected by filtration.[5]

  • Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/ether.[9]

Synthesis_Workflow cluster_0 Synthesis of N-Boc-4-hydroxypiperidine cluster_1 Williamson Ether Synthesis cluster_2 Final Product Formation 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone Boc Protection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-piperidone->N-Boc-4-hydroxypiperidine Reduction (NaBH4) N-Boc-4-(3-nitrophenoxy)piperidine N-Boc-4-(3-nitrophenoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(3-nitrophenoxy)piperidine NaH, DMF 3-Nitrophenol 3-Nitrophenol 3-Nitrophenol->N-Boc-4-(3-nitrophenoxy)piperidine 4-(3-Nitrophenoxy)piperidine 4-(3-Nitrophenoxy)piperidine N-Boc-4-(3-nitrophenoxy)piperidine->4-(3-Nitrophenoxy)piperidine Deprotection (HCl) Final_Product 4-(3-Nitrophenoxy)piperidine HCl 4-(3-Nitrophenoxy)piperidine->Final_Product Salt Formation

Caption: Synthetic workflow for 4-(3-Nitrophenoxy)piperidine hydrochloride.

Potential Pharmacological Significance

The structural features of 4-(3-Nitrophenoxy)piperidine hydrochloride suggest potential interactions with various biological targets, particularly within the CNS.

The Role of the Piperidine Moiety in CNS Drug Design

The piperidine scaffold is a key component in numerous CNS-active drugs, including antipsychotics and opioids.[10] Its conformational flexibility allows it to adapt to the binding pockets of various receptors.[2] The basic nitrogen of the piperidine ring is often crucial for forming salt-bridge interactions with acidic residues in receptor binding sites.

Potential as a Neurotransmitter Receptor Ligand

Piperidine derivatives have been extensively studied as ligands for a variety of neurotransmitter receptors, including sigma (σ) receptors and histamine H3 receptors.[11] The specific substitution pattern on the piperidine ring dictates the receptor affinity and selectivity. For instance, certain 4-phenylpiperidine derivatives are known to possess high affinity for sigma receptors.[12] Given the structural similarities, it is plausible that 4-(3-Nitrophenoxy)piperidine hydrochloride could exhibit affinity for such receptors.

The Influence of the Nitrophenoxy Group

The nitrophenyl group is an electron-withdrawing moiety that can influence the electronic properties of the molecule and its potential for π-π stacking interactions with aromatic residues in a protein's binding site.[13] While some nitro-containing compounds have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents, their potential for toxicity must be carefully evaluated.[14][15]

Potential_Pharmacology cluster_piperidine Piperidine Scaffold cluster_nitrophenoxy 3-Nitrophenoxy Moiety Compound 4-(3-Nitrophenoxy)piperidine HCl Physicochemical Modulates Physicochemical Properties (Solubility, Lipophilicity) Compound->Physicochemical Pharmacokinetics Favorable Pharmacokinetics (ADME) Compound->Pharmacokinetics Receptor_Interaction Conformational Flexibility for Receptor Binding Compound->Receptor_Interaction Electronic_Effects Electron-Withdrawing Properties Compound->Electronic_Effects Pi_Stacking Potential for π-π Stacking Compound->Pi_Stacking Bioactivity Potential for Bioactivity (e.g., Anticancer, Antimicrobial) Compound->Bioactivity CNS_Targets Potential CNS Targets (e.g., Sigma Receptors, Histamine Receptors) Receptor_Interaction->CNS_Targets Targets

Caption: Potential pharmacological relevance of the core structural motifs.

Analytical Characterization

The comprehensive characterization of 4-(3-Nitrophenoxy)piperidine hydrochloride is essential to confirm its identity, purity, and structure. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number and types of protons, their chemical environment, and their connectivity. Characteristic signals for the aromatic protons of the nitrophenyl ring, the protons of the piperidine ring, and the methine proton at the 4-position are expected.

  • ¹³C NMR: Will show the number of unique carbon atoms in the molecule, helping to confirm the overall structure.

  • 2D NMR (e.g., COSY, HSQC): Can be used to definitively assign proton and carbon signals and confirm the connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of the compound and for providing information about its fragmentation pattern, which can further confirm the structure.[16] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound.[17] A reversed-phase HPLC method, coupled with a UV detector (which should be sensitive to the nitrophenyl chromophore), can be developed to separate the target compound from any impurities or starting materials.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H bond of the secondary amine in the piperidine ring, the C-O-C ether linkage, and the characteristic strong absorptions of the nitro group.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[18]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[19]

  • Handling: Avoid contact with skin and eyes.[19] In case of contact, rinse thoroughly with water. Do not ingest.[19]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[19]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4-(3-Nitrophenoxy)piperidine hydrochloride represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established synthetic methodologies, and its structural features suggest a potential for interaction with key biological targets within the central nervous system. This guide provides a foundational framework for researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation, including detailed biological screening and mechanistic studies, is warranted to fully elucidate its pharmacological profile and potential as a lead compound in drug discovery programs.

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Exploratory

A Comprehensive Technical Guide to 4-(3-Nitrophenoxy)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of 4-(3-Nitrophenoxy)piperidine hydrochloride, a key building block in modern medicinal chemistry. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-(3-Nitrophenoxy)piperidine hydrochloride, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document aims to deliver not only the fundamental physicochemical properties of this compound but also to provide a practical framework for its handling, analysis, and potential applications, grounded in established scientific principles.

Core Molecular Attributes

4-(3-Nitrophenoxy)piperidine hydrochloride is a substituted piperidine derivative that has gained prominence as a versatile intermediate in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. Its structure incorporates a piperidine ring, a nitrophenoxy moiety, and is supplied as a hydrochloride salt to improve its stability and handling characteristics.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the bedrock of its effective utilization in a research and development setting. The key quantitative data for 4-(3-Nitrophenoxy)piperidine hydrochloride are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 258.7 g/mol [1][2]
Molecular Formula C₁₁H₁₅ClN₂O₃[1][2]
CAS Number 125043-83-6[1][2][3]
Purity Typically ≥98%[1]
Chemical Structure

The structural arrangement of 4-(3-Nitrophenoxy)piperidine hydrochloride is central to its reactivity and utility as a synthetic intermediate. The nitro group at the meta-position of the phenoxy ring and the secondary amine of the piperidine ring (protonated in the hydrochloride form) are key functional groups that dictate its chemical behavior.

Scientific and Research Applications

The primary utility of 4-(3-Nitrophenoxy)piperidine hydrochloride lies in its role as a precursor for more complex molecules, particularly within the domain of pharmaceutical development.

Intermediate in Targeted Protein Degradation

A significant application of this compound is as a building block in the synthesis of bifunctional molecules for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs). The piperidine and phenoxy moieties can be elaborated to incorporate ligands for an E3 ubiquitin ligase and a protein of interest, respectively, thereby facilitating the ubiquitination and subsequent degradation of the target protein.

Experimental Protocols and Handling

The following sections provide a logical workflow for the safe handling and preliminary analysis of 4-(3-Nitrophenoxy)piperidine hydrochloride in a laboratory setting. This workflow is designed to ensure both the integrity of the compound and the safety of the researcher.

Recommended Handling and Storage Workflow

The following diagram outlines the recommended workflow for handling and storing 4-(3-Nitrophenoxy)piperidine hydrochloride upon its receipt in the laboratory.

A Receipt of Compound B Visual Inspection for Integrity A->B E Review Material Safety Data Sheet (MSDS) A->E C Log Compound in Inventory System B->C D Store in a Cool, Dry Place C->D F Aliquot for Experimental Use E->F G Weighing in a Fume Hood F->G H Solubilization in Appropriate Solvent G->H

Figure 1: Recommended workflow for handling and storage.
Step-by-Step Guide for Preparation of a Stock Solution
  • Safety First : Before handling the compound, ensure you have read and understood the Material Safety Data Sheet (MSDS). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Weighing : In a chemical fume hood, carefully weigh the desired amount of 4-(3-Nitrophenoxy)piperidine hydrochloride using an analytical balance.

  • Solvent Selection : Based on the requirements of your experiment, select an appropriate solvent. Due to its hydrochloride salt form, it is expected to have good solubility in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.

  • Dissolution : Add the weighed compound to a volumetric flask. Add a portion of the chosen solvent and gently swirl to dissolve the solid. Once dissolved, add the solvent to the calibration mark.

  • Storage : Store the resulting stock solution in a clearly labeled, sealed container at the recommended temperature, typically refrigerated or frozen, to minimize degradation.

Conclusion

4-(3-Nitrophenoxy)piperidine hydrochloride is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its defined physicochemical properties and its utility as a synthetic intermediate make it a compound of significant interest. Adherence to proper handling and analytical procedures will ensure its effective and safe use in the laboratory.

References

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Foundational

A Spectroscopic Guide to 4-(3-Nitrophenoxy)piperidine Hydrochloride: Structure Elucidation for Researchers

Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(3-Nitrophenoxy)piperidine hydrochloride, a compound of interest in drug discovery and development. By delving into the prin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(3-Nitrophenoxy)piperidine hydrochloride, a compound of interest in drug discovery and development. By delving into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry. The guide offers an in-depth interpretation of predicted spectral data, supported by established spectroscopic principles and data from analogous structures, to facilitate the unambiguous identification and characterization of this molecule. Furthermore, it outlines detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data.

Introduction: The Significance of 4-(3-Nitrophenoxy)piperidine Hydrochloride

4-(3-Nitrophenoxy)piperidine hydrochloride belongs to a class of compounds that feature a piperidine ring linked to a substituted aromatic system via an ether linkage. The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals due to its ability to impart favorable pharmacokinetic properties. The nitrophenoxy group, on the other hand, can serve as a key pharmacophore or a synthetic handle for further molecular elaboration. As a hydrochloride salt, the compound exhibits improved solubility and stability, which are critical attributes for drug candidates.

Accurate structural confirmation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic and functional group composition. This guide provides a foundational understanding of the expected spectroscopic signature of 4-(3-Nitrophenoxy)piperidine hydrochloride, empowering researchers to confidently interpret their experimental data.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the prerequisite for interpreting spectroscopic data. The structure of 4-(3-Nitrophenoxy)piperidine hydrochloride is presented below, with key regions highlighted for the subsequent spectroscopic analysis.

Figure 1: Chemical structure of 4-(3-Nitrophenoxy)piperidine hydrochloride.

The protonation of the piperidine nitrogen to form the hydrochloride salt is a key feature that significantly influences the spectroscopic properties, particularly in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 4-(3-Nitrophenoxy)piperidine hydrochloride, the choice of a suitable deuterated solvent is critical; DMSO-d₆ or D₂O are commonly used for hydrochloride salts to ensure dissolution.[1] The protonation of the piperidine nitrogen leads to a downfield shift of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Piperidine N⁺H₂9.0 - 10.0Broad singlet2HThe acidic protons on the protonated nitrogen are expected to be significantly deshielded and often appear as a broad signal.
Aromatic H (H-2')~8.0Singlet (or narrow triplet)1HThis proton is ortho to the nitro group and meta to the ether linkage, leading to a downfield shift.
Aromatic H (H-4', H-6')7.6 - 7.8Multiplet2HThese protons are influenced by both the nitro and ether groups, resulting in complex splitting patterns.
Aromatic H (H-5')~7.4Triplet1HThis proton is meta to both the nitro and ether groups.
Piperidine CH-O (H-4)4.6 - 4.8Multiplet1HThe proton on the carbon bearing the ether oxygen is significantly deshielded.
Piperidine CH₂-N⁺ (H-2, H-6)3.2 - 3.5Multiplet4HProtons adjacent to the positively charged nitrogen are deshielded.
Piperidine CH₂ (H-3, H-5)2.0 - 2.4Multiplet4HProtons on the remaining piperidine carbons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)Rationale
Aromatic C-O (C-1')~158The carbon directly attached to the ether oxygen is significantly deshielded.
Aromatic C-NO₂ (C-3')~148The carbon bearing the nitro group is deshielded.
Aromatic CH (C-5')~130Aromatic CH carbon.
Aromatic CH (C-6')~115Aromatic CH carbon.
Aromatic CH (C-4')~114Aromatic CH carbon.
Aromatic CH (C-2')~108Aromatic CH carbon.
Piperidine CH-O (C-4)~75The carbon attached to the ether oxygen is deshielded.
Piperidine CH₂-N⁺ (C-2, C-6)~45Carbons adjacent to the protonated nitrogen are deshielded.
Piperidine CH₂ (C-3, C-5)~30Aliphatic carbons of the piperidine ring.
Experimental Protocol for NMR Spectroscopy

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of sample dissolve Dissolve in ~0.7 mL of DMSO-d₆ weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert tube into spectrometer transfer->insert lock Lock on solvent signal insert->lock shim Shim for homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra shim->acquire fourier Fourier Transform acquire->fourier phase Phase correction fourier->phase baseline Baseline correction phase->baseline integrate Integrate and pick peaks baseline->integrate

Figure 2: A typical workflow for acquiring NMR spectra.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 4-(3-Nitrophenoxy)piperidine hydrochloride is expected to show characteristic absorption bands for the N-H bonds of the ammonium salt, the C-O ether linkage, the aromatic nitro group, and the C-H bonds of the piperidine and aromatic rings.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3200-2800N⁺-HStretchingStrong, Broad
3100-3000Aromatic C-HStretchingMedium
3000-2850Aliphatic C-HStretchingMedium
1600-1580, 1500-1400Aromatic C=CStretchingMedium to Strong
1530-1500N-O (Nitro group)Asymmetric StretchingStrong
1350-1330N-O (Nitro group)Symmetric StretchingStrong
1250-1200Aryl-OAsymmetric StretchingStrong
1050-1000Alkyl-OSymmetric StretchingStrong
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal sample preparation.[2][3][4]

ATR_FTIR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR crystal place Place small amount of solid sample on crystal clean->place background Collect background spectrum place->background apply_pressure Apply pressure to sample background->apply_pressure collect_sample Collect sample spectrum apply_pressure->collect_sample baseline Baseline correction collect_sample->baseline label_peaks Label significant peaks baseline->label_peaks

Figure 3: Workflow for solid sample analysis using ATR-FTIR.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum and Fragmentation

For 4-(3-Nitrophenoxy)piperidine hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is preferable to minimize fragmentation and observe the molecular ion of the free base.[5][6][7] The expected molecular weight of the free base, 4-(3-Nitrophenoxy)piperidine, is approximately 222.24 g/mol . Therefore, in positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 223.25.

The fragmentation of the parent ion can provide valuable structural information. Key fragmentation pathways for this molecule are likely to involve:

  • Cleavage of the C-O ether bond: This can lead to fragments corresponding to the nitrophenoxy cation or the piperidin-4-ol cation.

  • Loss of the nitro group: Fragmentation of the nitroaromatic portion can involve the loss of NO₂ (46 Da) or NO (30 Da).[8][9]

  • Ring opening of the piperidine moiety: The piperidine ring can undergo fragmentation, leading to a series of smaller ions.[10][11]

MS_Fragmentation parent [M+H]⁺ m/z ≈ 223.25 frag1 Loss of C₅H₁₀N (Piperidine ring opening) parent->frag1 frag2 Cleavage of C-O bond (m/z of nitrophenoxy fragment) parent->frag2 frag3 Loss of NO₂ (m/z ≈ 177.25) parent->frag3 frag4 Loss of NO (m/z ≈ 193.25) parent->frag4

Figure 4: Plausible fragmentation pathways in ESI-MS/MS.

Experimental Protocol for ESI-MS

ESI_MS_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve sample in suitable solvent (e.g., Methanol/Water) dilute Dilute to a low concentration (e.g., 1-10 µg/mL) dissolve->dilute infuse Infuse sample into ESI source dilute->infuse optimize Optimize source parameters infuse->optimize acquire Acquire mass spectrum optimize->acquire identify_parent Identify [M+H]⁺ ion acquire->identify_parent analyze_fragments Analyze fragmentation patterns (if MS/MS is performed) identify_parent->analyze_fragments

Figure 5: General workflow for ESI-MS analysis.[5][6][7]

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of 4-(3-Nitrophenoxy)piperidine hydrochloride. The predicted data presented in this guide, derived from fundamental principles and analysis of related structures, offers a robust framework for researchers to interpret their experimental findings. By following the outlined protocols, scientists can ensure the acquisition of high-quality data, leading to confident structural assignment and purity assessment. This in-depth spectroscopic understanding is indispensable for advancing compounds like 4-(3-Nitrophenoxy)piperidine hydrochloride through the rigorous stages of drug discovery and development.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility Profile of 4-(3-Nitrophenoxy)piperidine Hydrochloride

This guide provides a comprehensive technical overview of the critical physicochemical property of solubility for 4-(3-Nitrophenoxy)piperidine hydrochloride. Intended for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical physicochemical property of solubility for 4-(3-Nitrophenoxy)piperidine hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the factors governing the solubility of this compound and provides robust, field-proven methodologies for its empirical determination.

Introduction: The Central Role of Solubility in Drug Development

Solubility is a cornerstone of a molecule's developability profile. For an active pharmaceutical ingredient (API) like 4-(3-Nitrophenoxy)piperidine hydrochloride, its ability to dissolve in aqueous and organic media dictates everything from its absorption and bioavailability to its formulation possibilities.[1][2] As a hydrochloride salt of a piperidine derivative, its solubility is expected to be significantly influenced by pH, a characteristic that can be both a challenge and an opportunity in formulation science. The presence of the piperidine ring, a common scaffold in medicinal chemistry, suggests that insights gained from this molecule can be broadly applicable.[3][4][5]

This guide will dissect the theoretical underpinnings of this compound's solubility, explore the critical environmental factors that modulate it, and present detailed, validated protocols for its accurate measurement.

Theoretical Framework: Understanding the Physicochemical Landscape

4-(3-Nitrophenoxy)piperidine hydrochloride is comprised of a substituted aromatic ether linked to a piperidine ring, which is protonated to form a hydrochloride salt. This structure provides key insights into its expected solubility behavior.

  • The Piperidine Moiety and its Hydrochloride Salt: The basic nitrogen atom in the piperidine ring is protonated by hydrochloric acid to form a salt.[6] This conversion from a free base to a salt is a common strategy to enhance aqueous solubility.[7] The salt form readily dissociates in water, yielding the protonated piperidinium cation and a chloride anion, which can interact favorably with water molecules.

  • Impact of the Aromatic and Nitro Groups: The 3-nitrophenoxy group introduces a degree of lipophilicity and potential for π-π stacking interactions, which can counteract the solubility-enhancing effect of the salt. The nitro group is a strong electron-withdrawing group and a polar moiety, which can participate in dipole-dipole interactions.

  • pH-Dependent Solubility: The solubility of this compound is intrinsically linked to the pH of the medium.[8][9] In acidic to neutral pH, the equilibrium will favor the protonated, more soluble piperidinium form. As the pH increases and approaches the pKa of the piperidinium ion, the equilibrium will shift towards the uncharged free base. This free base is expected to be significantly less soluble in aqueous media due to the loss of the ionic center.[10]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

When evaluating solubility data, it is imperative to distinguish between kinetic and thermodynamic solubility, as they represent different physicochemical states and have different implications for drug development.[1][2]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.[11] It is a thermodynamically stable value and is most relevant for predicting in vivo performance and for formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13][14]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that can be achieved by adding a concentrated solution (typically in DMSO) to an aqueous buffer before precipitation occurs.[15] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated or amorphous state.[16] While useful for high-throughput screening in early discovery, they are less reliable for formulation decisions.[12][15]

The following diagram illustrates the conceptual difference between these two important parameters.

G cluster_0 Solubility Measurement Approaches A Thermodynamic Solubility E Equilibrium State (Saturated Solution) A->E Represents B Kinetic Solubility F Metastable State (Supersaturated Solution) B->F Represents C Solid Compound + Solvent C->A Long Incubation (e.g., 24h) D DMSO Stock + Aqueous Buffer D->B Rapid Dilution

Caption: Thermodynamic vs. Kinetic Solubility Concepts.

Methodology for Determining the Solubility Profile

A comprehensive understanding of the solubility of 4-(3-Nitrophenoxy)piperidine hydrochloride requires a multi-faceted experimental approach. The following protocols are designed to provide a robust and reproducible solubility profile.

Thermodynamic Solubility Determination via the Shake-Flask Method

This method is considered the definitive approach for measuring equilibrium solubility.[13][14]

Objective: To determine the thermodynamic solubility in various aqueous buffers and organic solvents.

Experimental Workflow:

G start Start: Obtain Pure Compound step1 Add excess solid compound to vials containing different solvents/buffers. start->step1 step2 Seal vials and place on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). step1->step2 step3 Equilibrate for an extended period (e.g., 24-48 hours) to ensure equilibrium. step2->step3 step4 Visually confirm presence of undissolved solid in each vial. step3->step4 step5 Withdraw aliquots and separate solid from liquid (centrifugation or filtration). step4->step5 step6 Quantify the concentration of the dissolved compound in the supernatant/filtrate. step5->step6 end End: Report Solubility Data step6->end

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol:

  • Preparation of Solvents: Prepare a range of pharmaceutically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile, propylene glycol).[17][18]

  • Sample Preparation: Weigh an excess amount of 4-(3-Nitrophenoxy)piperidine hydrochloride into individual glass vials. An amount sufficient to create a suspension and ensure undissolved solid remains at equilibrium is crucial.[13][19]

  • Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[12][14][19]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the suspension through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).[20]

  • Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.[21][22]

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for accurately quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[21][23]

Objective: To develop a robust HPLC method for the quantification of 4-(3-Nitrophenoxy)piperidine hydrochloride.

Protocol:

  • Instrument and Column: Use a standard HPLC system with a UV detector. A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase Preparation: A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[24] The exact ratio should be optimized to achieve a good peak shape and a reasonable retention time (e.g., 3-7 minutes).[21]

  • Standard Curve Generation: Prepare a series of standard solutions of 4-(3-Nitrophenoxy)piperidine hydrochloride of known concentrations in the mobile phase.[20]

  • Analysis: Inject the standards and the prepared samples from the solubility experiment onto the HPLC system.

  • Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the unknown samples.[20]

Expected Solubility Profile and Data Interpretation

Based on the chemical structure, a characteristic pH-solubility profile is anticipated.

Table 1: Hypothetical pH-Solubility Profile for 4-(3-Nitrophenoxy)piperidine hydrochloride

pH of Aqueous BufferExpected Solubility CategoryRationale
1.2HighThe compound is fully protonated and exists as the highly soluble salt form.
4.5High to ModerateThe compound remains predominantly in its protonated, soluble form.
6.8Moderate to LowAs the pH approaches the pKa, the equilibrium shifts towards the less soluble free base.
7.4LowThe compound is likely to be primarily in its less soluble free base form.

Data Interpretation:

  • pH-Solubility Curve: Plotting solubility (on a log scale) against pH will reveal the pKa of the compound at the inflection point of the curve. This is critical for predicting its behavior in different regions of the gastrointestinal tract.

  • Common Ion Effect: In buffers with high chloride concentrations (e.g., pH 1.2 HCl), a slight decrease in solubility might be observed compared to a non-chloride acidic buffer due to the common ion effect, which can suppress the dissolution of the hydrochloride salt.[9]

  • Solvent Selection for Formulation: Solubility data in various organic and co-solvent systems (e.g., ethanol, propylene glycol) will guide the selection of excipients for liquid formulations. Piperidine itself is soluble in many organic solvents, and this property may extend to its derivatives.[3][25]

Conclusion and Forward Look

The solubility of 4-(3-Nitrophenoxy)piperidine hydrochloride is a complex, pH-dependent property that is fundamental to its successful development as a therapeutic agent. This guide has outlined the theoretical principles and provided robust, validated methodologies for its comprehensive characterization. By employing the shake-flask method for thermodynamic solubility and a validated HPLC method for quantification, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical tool for informed decision-making in lead optimization, pre-formulation, and the ultimate design of a safe and effective drug product.

References

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Foundational

An In-depth Technical Guide to the Stability Studies of 4-(3-Nitrophenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive framework for conducting robust stability studies on 4-(3-Nitrophenoxy)piper...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for conducting robust stability studies on 4-(3-Nitrophenoxy)piperidine hydrochloride. As a molecule combining a nitrophenoxy moiety and a piperidine ring, its stability profile is critical to its development as a potential pharmaceutical agent. This document moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for the experimental design, rooted in the inherent chemical nature of the molecule.

Unveiling the Molecule: Physicochemical Properties and Initial Stability Considerations

4-(3-Nitrophenoxy)piperidine hydrochloride is a salt, which generally confers greater stability and improved solubility in aqueous media compared to its free base form. The piperidine nitrogen, being basic, readily forms a hydrochloride salt, which can enhance its stability in acidic environments.[] However, the molecule's structure also presents several potential liabilities under stress conditions.

Key Structural Features and Potential Instabilities:

  • Ether Linkage: The ether bond connecting the piperidine and nitrophenyl rings can be susceptible to cleavage under harsh acidic or basic conditions, although ethers are generally more stable to hydrolysis than esters.

  • Nitroaromatic Group: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. Nitroaromatic compounds are known to be susceptible to reduction and photodegradation.[2][3]

  • Piperidine Ring: The saturated heterocyclic ring can be prone to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[4] Dehydrogenation to form the corresponding imine is a potential degradation pathway.[4]

A preliminary assessment based on a Material Safety Data Sheet (MSDS) for a similar compound, 3-(4-Nitro-phenoxy)-piperidine hydrochloride, suggests that it is stable under recommended storage conditions but should be protected from moisture and is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[5] This provides an initial framework for handling and storage but necessitates a more thorough investigation through forced degradation studies.

The Strategic Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of drug development, providing critical insights into the intrinsic stability of a drug substance.[6] By subjecting 4-(3-Nitrophenoxy)piperidine hydrochloride to conditions more severe than accelerated stability testing, we can proactively identify potential degradation products, elucidate degradation pathways, and develop and validate a stability-indicating analytical method. The goal is to induce a target degradation of 5-20% to ensure that the degradation products are present at a sufficient concentration for detection and characterization without completely degrading the parent molecule.

The following diagram illustrates the central role of forced degradation in a comprehensive stability program.

Caption: Workflow of Forced Degradation Studies.

Designing the Gauntlet: Detailed Protocols for Forced Degradation

The selection of stress conditions should be based on the chemical structure of 4-(3-Nitrophenoxy)piperidine hydrochloride and guided by ICH Q1A(R2).

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. For 4-(3-Nitrophenoxy)piperidine hydrochloride, both the ether linkage and the piperidine ring's integrity under varying pH will be assessed.

Experimental Protocol:

  • Preparation of Solutions: Prepare solutions of 4-(3-Nitrophenoxy)piperidine hydrochloride (e.g., 1 mg/mL) in the following media:

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified Water (for neutral hydrolysis)

    • 0.1 M Sodium Hydroxide (NaOH)

  • Stress Conditions:

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Include a control sample stored at refrigerated conditions (2-8°C).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method (see Section 5).

Anticipated Degradation Pathways:

  • Acid-Catalyzed Hydrolysis: Cleavage of the ether linkage is possible under harsh acidic conditions, potentially yielding 3-nitrophenol and 4-hydroxypiperidine.

  • Base-Catalyzed Hydrolysis: Similar to acidic conditions, ether cleavage can occur, although it may require more forcing conditions. Studies on similar 4-nitrophenyl derivatives have shown significant degradation at alkaline pH.[7]

Oxidative Degradation

The piperidine ring, particularly the carbon atoms alpha to the nitrogen, is a potential site for oxidation.

Experimental Protocol:

  • Preparation of Solution: Prepare a solution of 4-(3-Nitrophenoxy)piperidine hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of, for example, 3%.

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

    • Include a control sample without H₂O₂.

  • Sample Analysis:

    • At the end of the incubation period, analyze the sample using the stability-indicating HPLC method.

Anticipated Degradation Pathways:

  • N-Oxidation: Formation of the piperidine N-oxide is a common oxidative degradation pathway for piperidine-containing compounds.

  • Ring Oxidation/Dehydrogenation: Oxidation at the C-H bonds of the piperidine ring can lead to the formation of hydroxylated derivatives or dehydrogenation to form an imine.[4]

Thermal Degradation

Thermal stress can provide insights into the overall stability of the molecule in the solid state and in solution.

Experimental Protocol:

  • Solid-State Stress:

    • Place a known amount of solid 4-(3-Nitrophenoxy)piperidine hydrochloride in a controlled temperature and humidity chamber (e.g., 80°C).

    • Expose the sample for a defined period (e.g., 7 days).

  • Solution-State Stress:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

  • Sample Analysis:

    • For the solid sample, dissolve it in a suitable solvent before analysis.

    • Analyze all samples using the stability-indicating HPLC method.

Anticipated Degradation Pathways:

  • Decomposition of the piperidine ring and cleavage of the ether linkage are potential outcomes of thermal stress. The hydrochloride salt form is generally expected to have a higher melting point and greater thermal stability than the free base.

Photolytic Degradation

Nitroaromatic compounds are often susceptible to photodegradation.

Experimental Protocol:

  • Sample Preparation:

    • Expose both the solid drug substance and a solution of the compound (e.g., 1 mg/mL) to a light source that provides both UV and visible light, as specified in ICH Q1B.

    • A common exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Samples:

    • Prepare parallel samples wrapped in aluminum foil to protect them from light.

  • Sample Analysis:

    • Analyze the exposed and control samples using the stability-indicating HPLC method.

Anticipated Degradation Pathways:

  • Photodegradation of nitroaromatic compounds can be complex, involving reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities.[8]

  • Ring hydroxylation and cleavage of the ether bond are also possible.[3]

The following diagram illustrates the potential degradation pathways of 4-(3-Nitrophenoxy)piperidine hydrochloride under various stress conditions.

Degradation_Pathways cluster_Parent 4-(3-Nitrophenoxy)piperidine cluster_Degradants Potential Degradation Products Parent 4-(3-Nitrophenoxy)piperidine Hydrolysis_Pdt1 3-Nitrophenol Parent->Hydrolysis_Pdt1 Hydrolysis (Acid/Base) Hydrolysis_Pdt2 4-Hydroxypiperidine Parent->Hydrolysis_Pdt2 Hydrolysis (Acid/Base) Oxidation_Pdt1 Piperidine N-oxide derivative Parent->Oxidation_Pdt1 Oxidation Oxidation_Pdt2 Hydroxylated piperidine derivative Parent->Oxidation_Pdt2 Oxidation Oxidation_Pdt3 Imine derivative Parent->Oxidation_Pdt3 Oxidation Photo_Pdt1 Reduced nitro group derivatives (nitroso, hydroxylamino, amino) Parent->Photo_Pdt1 Photolysis

Caption: Potential Degradation Pathways.

Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies under ICH-prescribed conditions are essential to establish a re-test period for the drug substance and a shelf life for the drug product.

Storage Conditions (as per ICH Q1A(R2)):

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocol:

  • Batch Selection: Use at least three primary batches of 4-(3-Nitrophenoxy)piperidine hydrochloride.

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Testing Frequency: For long-term studies, testing should typically be performed at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, testing is usually done at 0, 3, and 6 months.

  • Analytical Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and other relevant quality attributes.

The Analytical Workhorse: Developing a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice for this purpose.

Method Development and Validation Workflow:

Caption: HPLC Method Development and Validation.

A starting point for method development could be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure elution of both the polar and non-polar components.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where both the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Column Temperature: 30°C

Validation of the method according to ICH Q2(R1) is mandatory and must include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by spiking the drug substance with its degradation products and showing that they are well-resolved.

  • Linearity, Range, Accuracy, and Precision: To ensure the method provides reliable quantitative data.

  • Robustness: To assess the method's reliability with small, deliberate variations in method parameters.

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. The fragmentation patterns observed in MS/MS can help in elucidating the structures of the degradants.[9]

Data Interpretation and Reporting

All data from the stability studies should be compiled and analyzed to determine the stability profile of 4-(3-Nitrophenoxy)piperidine hydrochloride. This includes:

  • Tabulating the results for assay, degradation products, and other quality attributes at each time point and storage condition.

  • Graphing the change in assay and the formation of degradation products over time.

  • Identifying any trends in degradation.

  • Establishing a re-test period or shelf life based on the long-term stability data.

Conclusion: A Foundation for Quality and Safety

A thorough understanding of the stability of 4-(3-Nitrophenoxy)piperidine hydrochloride is not merely a regulatory requirement; it is a scientific necessity to ensure the quality, safety, and efficacy of any potential drug product. The systematic approach outlined in this guide, from predictive forced degradation studies to comprehensive long-term stability testing, provides a robust framework for generating the critical data needed to support successful drug development.

References

  • García, A., et al. (2004). Hydrolytic degradation of nitrendipine and nisoldipine. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 535-543. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Capot Chemical. (2026). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272. Available at: [Link]

  • Glasius, M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(15), 3335-3351. Available at: [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of environmental sciences (China), 17(6), 886–893. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963. Available at: [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523-555. Available at: [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link] (Note: A representative URL is provided as the original may not be stable. The content refers to general fragmentation patterns of nitro compounds.)

  • Singh, R., & Kumar, R. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 8(12), 796-807. Available at: [Link]

  • Luminati, A. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

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Exploratory

The Ascending Pharmacological Profile of Nitrophenoxy Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Scaffold of Therapeutic Promise In the landscape of medicinal chemistry, the piperidine heterocycle stands as a cornerstone scaffold, integral to the architecture of a multitude of approved therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the piperidine heterocycle stands as a cornerstone scaffold, integral to the architecture of a multitude of approved therapeutics.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions have rendered it a privileged structure in drug design. The strategic functionalization of this core has consistently yielded compounds with profound biological effects. This guide delves into a particularly compelling subclass: nitrophenoxy piperidine derivatives. The introduction of the nitrophenoxy moiety imparts distinct electronic and steric properties, unlocking a spectrum of biological activities that are currently being explored for their therapeutic potential. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing an in-depth analysis of the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds.

I. The Chemical Architecture: Synthesis and Structural Diversity

The synthesis of nitrophenoxy piperidine derivatives is typically achieved through well-established synthetic routes, allowing for systematic structural modifications to explore structure-activity relationships (SAR). A common strategy involves the nucleophilic substitution reaction between a piperidine derivative and a suitably substituted nitrophenoxy precursor.

A general synthetic approach involves the quaternization of N-methyl piperidine with various phenacyl halides to yield piperidinium compounds. This method allows for the introduction of diverse substituents on the phenacyl moiety, which can influence the biological activity of the final compounds.[2] Another versatile method is the Claisen-Schmidt reaction, which is utilized for synthesizing furfurylidene analogs in a basic medium. The resulting compounds can then be further modified by reacting with aryl sulfonyl, benzoyl, acroylyl, or acetyl chloride to generate a library of derivatives.[3]

The ability to readily modify both the piperidine ring and the nitrophenoxy group provides a powerful platform for fine-tuning the pharmacological properties of these molecules. Variations in the substitution pattern on the phenyl ring, the nature of the linker between the two moieties, and the substituents on the piperidine nitrogen all play a pivotal role in modulating the biological activity.[4]

II. Unraveling the Biological Activities: A Multifaceted Profile

Nitrophenoxy piperidine derivatives have demonstrated a broad range of biological activities, with the most prominent being their anticancer and antimicrobial effects. Emerging evidence also points towards their potential as neuroprotective and antioxidant agents.

A. Anticancer Activity: A Targeted Assault on Malignancy

A significant body of research has focused on the anticancer potential of nitrophenoxy piperidine derivatives. These compounds have shown promising cytotoxicity against a variety of cancer cell lines.

Mechanism of Action: The anticancer activity of piperidine derivatives, including those with a nitrophenoxy moiety, is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.[5][6] Several key signaling pathways crucial for cancer cell survival and progression are targeted by these compounds, including the STAT-3, NF-κB, and PI3K/Akt pathways.[5][7] By modulating these pathways, nitrophenoxy piperidine derivatives can disrupt the delicate balance of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.[6] Furthermore, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[7][8]

Experimental Evaluation: The cytotoxicity of these compounds is typically assessed using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][9] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10] A decrease in metabolic activity in the presence of the test compound indicates a cytotoxic effect.

Table 1: Representative Anticancer Activity of Piperidine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(4'-nitrophenacyl)-N-methyl piperidinium bromideNot SpecifiedNot Specified[2]
Furfurylidene 4-piperidone analogsLeukemic and Colon Cancer Cell LinesVaries[3]
Symmetrical chlorophenylamino-s-triazine derivatives with piperidineMCF7 (Breast), C26 (Colon)1.71 - 11.02[11]
Piperazine amide derivativeMDA-MB-231 (Breast)11.3[12]
Vindoline–piperazine conjugatesVarious1.00 - 1.35 (GI50)[2]
B. Antimicrobial Activity: Combating Pathogenic Threats

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Nitrophenoxy piperidine derivatives have emerged as a promising class of compounds with significant activity against a range of pathogenic bacteria.

Mechanism of Action: While the precise mechanisms are still under investigation, the antimicrobial activity of these derivatives is thought to involve the disruption of bacterial cell membrane integrity or the inhibition of essential bacterial enzymes. The lipophilic nature of the piperidine ring and the electronic properties of the nitrophenoxy group likely contribute to their ability to interact with and disrupt bacterial cell structures.

Experimental Evaluation: The antimicrobial efficacy of these compounds is determined by measuring their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15]

Table 2: Representative Antimicrobial Activity of Nitrophenyl Piperidine Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N-(2-nitrophenyl)piperidine-2-carboxylic acid derivativesE. cloacae, E. faecalis, P. mirabilis15.6[16]
1-(4'-nitrophenacyl)-N-methyl piperidinium bromideVariousNot Specified[2]
Tetrahydropyridine derivativesVarious0.75 - 1.5 (mg/mL)[17]
C. Neuroprotective and Antioxidant Potential: A Glimmer of Hope for Neurodegenerative Diseases

Emerging research suggests that piperidine derivatives, including those with structural similarities to the nitrophenoxy class, may possess neuroprotective and antioxidant properties.[3][18] These activities are particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's, where oxidative stress and neuroinflammation play a significant role.[3][19]

Mechanism of Action: The neuroprotective effects of piperine, a well-known piperidine alkaloid, are attributed to its potent anti-inflammatory and antioxidant actions.[3] It has been shown to attenuate neurobehavioral deficits, reduce oxidative stress, and exert anti-apoptotic and anti-inflammatory effects in animal models of Parkinson's disease.[4] While direct evidence for nitrophenoxy piperidine derivatives is still being gathered, their structural similarity to active piperidine compounds suggests they may share similar mechanisms of action. The antioxidant activity is often linked to the ability of the compounds to scavenge free radicals.[20]

Experimental Evaluation: The antioxidant potential of these compounds can be evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][5][7][21][22] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable radical, resulting in a measurable color change.[22]

III. Key Experimental Protocols: A Guide to Practical Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the biological activity of nitrophenoxy piperidine derivatives.

A. In Vitro Anticancer Activity: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9][10][12][23]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol: [23][24]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenoxy piperidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][25][26]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Step-by-Step Protocol: [14]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilutions: Prepare serial twofold dilutions of the nitrophenoxy piperidine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

C. Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[21]

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound, resulting in a decrease in absorbance.

Step-by-Step Protocol: [21]

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add a solution of the nitrophenoxy piperidine derivative at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

IV. Visualizing the Mechanisms: Pathways and Workflows

To better understand the complex biological processes involved, visual representations of signaling pathways and experimental workflows are invaluable.

anticancer_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion NPPD Nitrophenoxy Piperidine Derivative PI3K PI3K NPPD->PI3K Inhibits IKK IKK NPPD->IKK Inhibits Bax Bax (Pro-apoptotic) NPPD->Bax Promotes Receptor Growth Factor Receptor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB IκB IKK->IkB Phosphorylates (degradation) IkB->NFkB Inhibits Bcl2->Bax Inhibits Gene Proliferation & Survival Genes NFkB_nuc->Gene Promotes Transcription CytC Cytochrome c Bax->CytC Release Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed anticancer mechanism of nitrophenoxy piperidine derivatives.

mtt_workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with compound dilutions incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

V. Concluding Remarks and Future Directions

Nitrophenoxy piperidine derivatives represent a versatile and promising scaffold in the ongoing quest for novel therapeutic agents. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their emerging neuroprotective and antioxidant potential, underscores their significance in drug discovery. The synthetic tractability of this chemical class allows for extensive optimization of their pharmacological profiles.

Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action for the most potent compounds. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these derivatives. The continued exploration of the structure-activity relationships within this class will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and reduced side effects. The journey from this promising scaffold to a clinically approved drug is a long and arduous one, but the compelling biological activities of nitrophenoxy piperidine derivatives make it a path well worth pursuing.

References

  • Antiproliferative effect of the piperidine nitroxide TEMPOL on neoplastic and nonneoplastic mammalian cell lines. PubMed. [Link]

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  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. [Link]

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  • Neuroprotective effects of piperine, an alkaloid from the Piper genus, on the Parkinson's disease model in rats. ResearchGate. [Link]

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  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. National Institutes of Health. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. [Link]

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Foundational

The Strategic Utility of 4-(3-Nitrophenoxy)piperidine Hydrochloride: A Medicinal Chemist's Guide to a Versatile Scaffold

Abstract The piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous approved therapeutics.[1] Its saturated, three-dimensional character offers a distinct advantage over fl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous approved therapeutics.[1] Its saturated, three-dimensional character offers a distinct advantage over flat aromatic systems, enabling more precise and complex interactions within biological targets.[2] This guide focuses on a specific, yet strategically important building block: 4-(3-Nitrophenoxy)piperidine hydrochloride . While not extensively documented as a standalone bioactive agent, its true value lies in its role as a versatile intermediate. This document provides an in-depth technical analysis of this scaffold, elucidating the rationale behind its design and presenting a comprehensive workflow for its application in drug discovery campaigns. We will deconstruct its core components—the piperidine ring, the aryloxy ether linkage, and the strategically placed nitro group—to establish a framework for its rational deployment in the synthesis of novel compound libraries.

Deconstructing the Scaffold: Rationale and Inherent Advantages

The efficacy of 4-(3-Nitrophenoxy)piperidine hydrochloride as a synthetic building block stems from the synergistic interplay of its three key structural features. Understanding the contribution of each component is fundamental to exploiting its full potential.

The Piperidine Ring: A Privileged 3D Scaffold

The piperidine ring is one of the most prevalent heterocycles in clinically approved drugs, valued for its ability to impart favorable physicochemical properties.[1]

  • Three-Dimensionality: Unlike flat aromatic rings, the chair conformation of the piperidine ring projects substituents into defined vectors in 3D space. This is critical for accessing deep or complex binding pockets in proteins that are inaccessible to planar molecules.[2]

  • Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring is a key handle for modulating properties like solubility and lipophilicity (LogP). At physiological pH, this nitrogen is often protonated, enhancing aqueous solubility—a critical factor for bioavailability and formulation.[1]

  • Metabolic Stability: The piperidine scaffold is generally recognized for its metabolic stability, which contributes to improved pharmacokinetic profiles.[1]

The 4-Aryloxy Linkage: A Vector for Molecular Exploration

The ether linkage at the 4-position connects the piperidine core to the phenyl ring, providing a stable and synthetically accessible vector. Its placement is strategic:

  • CNS Targeting: The 4-phenoxypiperidine substructure is a common feature in compounds designed to cross the blood-brain barrier and act on central nervous system (CNS) targets. Analogous structures, such as 4-(3-methoxyphenoxy)piperidine, are explicitly used as key intermediates in the development of drugs for neurological disorders.[3]

  • Structural Rigidity and Conformational Control: The ether linkage provides a degree of conformational constraint while still allowing rotation, which can be fine-tuned to orient the phenyl ring for optimal target engagement.

The Meta-Nitro Group: A Gateway to Chemical Diversity

The true synthetic power of this building block resides in the nitro group on the phenyl ring. Its position at the meta-position influences the electronic properties of the ring and, more importantly, serves as a highly versatile synthetic handle. Aromatic nitro compounds are invaluable precursors in multi-step syntheses. The nitro moiety can be readily transformed into a variety of other functional groups, most notably an amine (aniline), which is a nucleophilic center ripe for diversification. This deliberate inclusion of a modifiable functional group is a cornerstone of library design in drug discovery.

The Core Workflow: From Building Block to Diversified Library

The following section details a robust, field-proven workflow for leveraging 4-(3-Nitrophenoxy)piperidine hydrochloride to generate a library of novel chemical entities. This process is designed as a self-validating system, where each step enables the next with high efficiency and chemical fidelity.

Step 1: Synthesis of the Core Scaffold

While 4-(3-Nitrophenoxy)piperidine hydrochloride is available from some chemical suppliers, an in-house synthesis may be required. A reliable and scalable approach is the Mitsunobu reaction, which is a powerful method for forming carbon-oxygen bonds.

Protocol 1: Synthesis of N-Boc-4-(3-Nitrophenoxy)piperidine

  • Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.), 3-nitrophenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-Boc-4-(3-nitrophenoxy)piperidine.

    • Causality: The Mitsunobu reaction is chosen for its mild conditions and high functional group tolerance. The Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions and is easily removed in the subsequent step.

Protocol 2: Deprotection and Salt Formation

  • Deprotection: Dissolve the purified N-Boc-4-(3-nitrophenoxy)piperidine in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M HCl).

  • Reaction: Stir the solution at room temperature for 2-4 hours. The hydrochloride salt of the product will typically precipitate from the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(3-Nitrophenoxy)piperidine hydrochloride as a stable, solid product.

Diagram 1: Synthesis of the Core Building Block A standard synthetic route to prepare the title compound.

G cluster_0 Step 1: Mitsunobu Etherification cluster_1 Step 2: Deprotection & Salt Formation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Mitsunobu_Reagents PPh3, DIAD THF, 0°C to RT N-Boc-4-hydroxypiperidine->Mitsunobu_Reagents 3-Nitrophenol 3-Nitrophenol 3-Nitrophenol->Mitsunobu_Reagents N-Boc-4-(3-nitrophenoxy)piperidine N-Boc-4-(3-nitrophenoxy)piperidine Mitsunobu_Reagents->N-Boc-4-(3-nitrophenoxy)piperidine HCl_Dioxane 4M HCl in Dioxane N-Boc-4-(3-nitrophenoxy)piperidine->HCl_Dioxane Target_Compound 4-(3-Nitrophenoxy)piperidine hydrochloride HCl_Dioxane->Target_Compound

Step 2: Unmasking the Reactive Center via Nitro Reduction

The pivotal step in this workflow is the reduction of the aromatic nitro group to a primary amine. This transformation converts the electronically-withdrawing and relatively inert nitro group into a versatile, electron-donating, and nucleophilic amino group.

Protocol 3: Catalytic Hydrogenation

  • Setup: Dissolve 4-(3-Nitrophenoxy)piperidine hydrochloride (1.0 eq.) in methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Reaction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The product, 4-(3-Aminophenoxy)piperidine , can be used directly in the next step or purified further if necessary.

    • Causality: Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction. It avoids the use of harsh, stoichiometric metal reductants (like tin or iron in acid), simplifying product purification.

Step 3: Library Generation via Amide Coupling

The newly formed aniline is a perfect nucleophile for diversification. One of the most common and reliable methods for creating a diverse library is through amide bond formation with a variety of carboxylic acids.

Protocol 4: Parallel Amide Synthesis

  • Array Setup: In a 96-well plate or an array of reaction vials, dispense a solution of 4-(3-Aminophenoxy)piperidine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagent Addition: To each well, add a different carboxylic acid (R-COOH, 1.1 eq.), a coupling agent such as HATU (1.2 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.).

  • Reaction & Purification: Agitate the plate at room temperature for 12-24 hours. After the reaction, the library can be purified using high-throughput techniques like mass-directed automated preparative HPLC.

Diagram 2: Drug Discovery Workflow and Library Diversification From core intermediate to a diverse library of potential drug candidates.

G cluster_diversification Library Diversification Reactions Start 4-(3-Nitrophenoxy)piperidine HCl Reduction Nitro Reduction (e.g., H2, Pd/C) Start->Reduction Intermediate 4-(3-Aminophenoxy)piperidine (Key Intermediate) Reduction->Intermediate Amide_Coupling Amide Coupling (R1-COOH, HATU) Intermediate->Amide_Coupling Sulfonylation Sulfonylation (R2-SO2Cl, Base) Intermediate->Sulfonylation Reductive_Amination Reductive Amination (R3-CHO, NaBH(OAc)3) Intermediate->Reductive_Amination Final_Amide Amide Library (Target Compounds 1) Amide_Coupling->Final_Amide Final_Sulfonamide Sulfonamide Library (Target Compounds 2) Sulfonylation->Final_Sulfonamide Final_Amine Amine Library (Target Compounds 3) Reductive_Amination->Final_Amine

Potential Therapeutic Applications & Structure-Activity Insights

The strategic value of this workflow is its ability to rapidly generate compounds for screening against a wide range of biological targets. The 4-phenoxypiperidine scaffold is present in compounds targeting:

  • Dipeptidyl Peptidase IV (DPP-4): Inhibitors of DPP-4 are a class of therapeutics for type 2 diabetes.[4] The piperidine core can serve to anchor the molecule in the active site.

  • Opioid Receptors: Substituted piperidines are classic scaffolds for opioid receptor modulators, both agonists and antagonists.[5] Structure-activity relationship studies show that the nature of the substituent on the aromatic ring is critical for determining potency and selectivity.[5]

  • Central Nervous System (CNS) Targets: As previously noted, this scaffold is well-suited for targeting receptors and enzymes in the brain, including dopamine and serotonin receptors, and has been explored for indications like pain and neurological disorders.[3]

The library generated from the workflow allows for a systematic exploration of the structure-activity relationship (SAR). For example, by varying the R-group in the amide coupling step, researchers can probe for beneficial interactions (e.g., hydrogen bonding, hydrophobic interactions) in the target's binding site.[6]

Physicochemical Properties and Data Summary

While specific experimental data for 4-(3-Nitrophenoxy)piperidine hydrochloride is not widely published, we can tabulate its properties alongside a key analogue to provide context for its use.

Property4-(3-Nitrophenoxy)piperidine HCl4-(3-Methoxyphenoxy)piperidine HCl[3]Rationale / Implication
Molecular Formula C₁₁H₁₅ClN₂O₃C₁₂H₁₈ClNO₂The nitro compound has a lower molecular weight, making it an efficient starting point for library synthesis.
Molecular Weight 258.71 g/mol 243.73 g/mol Both are well within the typical range for fragment-like building blocks.
Key Functional Group Aromatic Nitro (-NO₂)Methoxy (-OCH₃)The nitro group is primarily a synthetic handle for reduction to an amine. The methoxy group is generally stable and acts as a hydrogen bond acceptor.
Primary Role Versatile Synthetic IntermediateSynthetic IntermediateBoth are valued not for their intrinsic activity but for their utility in constructing more complex target molecules.
Potential Application Precursor for CNS, metabolic, and oncology targetsPrecursor for neurological disorder targetsThe derived amine from the nitro compound can be elaborated to target a wide array of diseases.

Conclusion

4-(3-Nitrophenoxy)piperidine hydrochloride represents a prime example of strategic design in medicinal chemistry. It is not merely a chemical; it is a platform for discovery. Its architecture—combining the privileged 3D piperidine scaffold with a synthetically versatile nitroaryl group—provides researchers with a powerful tool for the rapid and efficient generation of diverse and novel compound libraries. By following a logical and validated workflow of nitro reduction followed by functionalization, drug discovery teams can systematically explore chemical space around the 4-phenoxypiperidine core, significantly accelerating the identification of lead compounds for a multitude of therapeutic targets. This guide serves as a blueprint for unlocking the latent potential of this valuable, yet under-utilized, building block.

References

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-7. [Online] Available at: [Link]

  • Gomtsyan, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, In Press. [Online] Available at: [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. [Online] Available at: [Link]

  • Organic & Biomolecular Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Online] Available at: [Link]

  • Liu, K. G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3355-8. [Online] Available at: [Link]

  • Drug Design.org. Structure Activity Relationships. [Online] Available at: [Link]

  • ResearchGate. Piperazine scaffold in drugs – structural and pharmaceutical points of view. [Online] Available at: [Link]

  • Google Patents. US5489689A - Preparation of piperidine derivatives.
  • IndiaMART. 1-(3-Methoxypropyl)Piperidine-4-One. [Online] Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Online] Available at: [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1477-1493. [Online] Available at: [Link]

  • PubMed. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. [Online] Available at: [Link]

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Exploratory

The Strategic Utility of 4-(3-Nitrophenoxy)piperidine Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry The piperidine ring is a cornerstone in t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability. Its conformational flexibility allows for optimal binding to a wide array of biological targets. This guide delves into the specific applications of a highly versatile building block, 4-(3-Nitrophenoxy)piperidine hydrochloride, exploring its chemical reactivity and strategic deployment in the synthesis of complex, biologically active molecules. We will particularly focus on its pivotal role in the development of neurokinin-3 (NK3) receptor antagonists, a promising class of drugs for treating sex-hormone-dependent disorders.[1][2]

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is paramount for its effective use. Key data for 4-(3-Nitrophenoxy)piperidine hydrochloride are summarized below.

PropertyValueSource
CAS Number 125043-83-6[]
Molecular Formula C₁₁H₁₅ClN₂O₃[]
Molecular Weight 258.7 g/mol []
Appearance Solid[]
Storage Sealed in dry, room temperature[]

Handling and Safety: As with all chemical reagents, appropriate personal protective equipment should be used when handling 4-(3-Nitrophenoxy)piperidine hydrochloride. It is advisable to consult the material safety data sheet (MSDS) for detailed handling and safety information.

Core Synthetic Transformations and Mechanistic Considerations

4-(3-Nitrophenoxy)piperidine hydrochloride offers two primary points for chemical modification: the secondary amine of the piperidine ring and the nitro group on the phenyl ring. The strategic manipulation of these functional groups allows for the construction of diverse molecular architectures.

N-Alkylation of the Piperidine Ring

The secondary amine of the piperidine moiety is a nucleophilic center that readily undergoes N-alkylation, a fundamental transformation for introducing various substituents to modulate a compound's pharmacological profile.

Causality of Experimental Choices:

  • Base: A base is required to deprotonate the piperidine hydrochloride salt, liberating the free secondary amine for reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and non-nucleophilic organic bases such as diisopropylethylamine (DIPEA). The choice of base is often dictated by the solvent and the reactivity of the alkylating agent.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are frequently employed as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Alkylating Agent: A variety of alkylating agents can be used, with alkyl halides (e.g., benzyl bromide) being common. The reactivity of the halide (I > Br > Cl) will influence the reaction conditions required.

Self-Validating Protocol: N-Benzylation

A representative protocol for the N-benzylation of 4-(3-Nitrophenoxy)piperidine hydrochloride is as follows:

  • To a solution of 4-(3-Nitrophenoxy)piperidine hydrochloride (1.0 eq.) in DMF, add potassium carbonate (2.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise.

  • Heat the reaction mixture to 60-80°C and monitor by thin-layer chromatography (TLC) until completion.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol is self-validating as the progress of the reaction can be easily monitored by TLC, and the final product can be readily purified and characterized by standard analytical techniques (NMR, MS).

N_Alkylation Reactants 4-(3-Nitrophenoxy)piperidine HCl + Benzyl Bromide + K₂CO₃ in DMF Intermediate Free Piperidine Base Reactants->Intermediate Deprotonation Product 1-Benzyl-4-(3-nitrophenoxy)piperidine Intermediate->Product SN2 Reaction

N-Alkylation Workflow
Reduction of the Nitro Group

The nitro group serves as a versatile precursor to an aniline, a key functional group for further synthetic elaborations, particularly in the construction of amide bonds.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used catalyst. The reaction is typically carried out under an atmosphere of hydrogen gas. The choice of solvent can influence the reaction rate and selectivity.

  • Chemical Reduction: Reagents such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or tin(II) chloride are effective for nitro group reduction.[4] These methods are often preferred when other functional groups in the molecule are sensitive to catalytic hydrogenation.

Self-Validating Protocol: Catalytic Hydrogenation

A typical procedure for the reduction of a substituted 4-(3-nitrophenoxy)piperidine is as follows:

  • To a solution of the N-alkylated-4-(3-nitrophenoxy)piperidine (1.0 eq.) in a suitable solvent such as ethanol or methanol, add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • The reaction vessel is purged with nitrogen and then placed under a hydrogen atmosphere (balloon or Parr shaker).

  • The reaction is stirred vigorously at room temperature until the consumption of hydrogen ceases or TLC analysis indicates complete conversion of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 4-(3-aminophenoxy)piperidine derivative, which can be purified by crystallization or column chromatography if necessary.

The disappearance of the starting material and the appearance of the more polar amine product can be easily tracked by TLC, providing a straightforward method for monitoring the reaction's progress.

Nitro_Reduction Reactant N-Alkyl-4-(3-nitrophenoxy)piperidine Product N-Alkyl-4-(3-aminophenoxy)piperidine Reactant->Product H₂, Pd/C or Fe, HCl

Nitro Group Reduction

Application in the Synthesis of Neurokinin-3 (NK3) Receptor Antagonists

A prime example of the strategic use of 4-(3-Nitrophenoxy)piperidine hydrochloride is in the synthesis of potent and selective neurokinin-3 (NK3) receptor antagonists. These compounds have garnered significant interest for the treatment of sex-hormone-dependent conditions such as hot flashes in menopausal women.[1][2]

Synthetic Strategy:

The general synthetic approach involves the initial N-alkylation of 4-(3-Nitrophenoxy)piperidine hydrochloride with a suitable electrophile, often a complex benzylic halide, followed by the reduction of the nitro group to the corresponding aniline. This aniline is then typically acylated or further functionalized to yield the final NK3 receptor antagonist.

Exemplary Synthesis of an NK3 Receptor Antagonist Precursor:

A key intermediate in the synthesis of certain NK3 receptor antagonists is a derivative bearing a 3,5-bis(trifluoromethyl)benzyl group on the piperidine nitrogen.

Step 1: N-Alkylation

The N-alkylation of 4-(3-Nitrophenoxy)piperidine hydrochloride with a 3,5-bis(trifluoromethyl)benzyl halide would proceed as described in the general N-alkylation protocol. The electron-withdrawing nature of the trifluoromethyl groups may slightly decrease the reactivity of the benzyl halide, potentially requiring slightly more forcing conditions (higher temperature or longer reaction time).

Step 2: Nitro Reduction

The resulting 1-(3,5-bis(trifluoromethyl)benzyl)-4-(3-nitrophenoxy)piperidine is then subjected to nitro group reduction, for example, by catalytic hydrogenation, to yield 1-(3,5-bis(trifluoromethyl)benzyl)-4-(3-aminophenoxy)piperidine. This aniline is a versatile intermediate for the final elaboration into a range of NK3 receptor antagonists.

NK3_Antagonist_Synthesis Start 4-(3-Nitrophenoxy)piperidine HCl Step1 N-Alkylation with 3,5-bis(trifluoromethyl)benzyl halide Start->Step1 Intermediate1 1-(3,5-bis(trifluoromethyl)benzyl)- 4-(3-nitrophenoxy)piperidine Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 1-(3,5-bis(trifluoromethyl)benzyl)- 4-(3-aminophenoxy)piperidine Step2->Intermediate2 Step3 Further Functionalization (e.g., Acylation) Intermediate2->Step3 FinalProduct NK3 Receptor Antagonist Step3->FinalProduct

Synthetic Pathway to NK3 Antagonists

Conclusion

4-(3-Nitrophenoxy)piperidine hydrochloride is a valuable and versatile building block in medicinal chemistry. Its well-defined reactive sites allow for sequential and controlled modifications, making it an ideal starting material for the synthesis of complex and biologically important molecules. The successful application of this compound in the development of neurokinin-3 receptor antagonists underscores its strategic importance in modern drug discovery programs. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this building block in their own synthetic endeavors.

References

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, M., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

  • Štefane, B., & Požgan, F. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2018(4), M1023. [Link]

  • Zhang, J., Li, J., Wang, Y., & Li, X. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. CN111484444A.
  • Cantillo, D., Moghaddam, M. M., & Kappe, C. O. (2013). Hydrazine-mediated reduction of nitro and azide functionalities catalyzed by highly active and reusable magnetic iron oxide nanocrystals. The Journal of Organic Chemistry, 78(9), 4530–4542. [Link]

  • Gou, Y., Chen, Y., Wu, H., Chen, X., & Li, J. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters, 6(6), 739–744. [Link]

  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 227, 113928. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC. [Link]

  • Verma, S., Kumar, N., & Borduas-Dedekind, N. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry, 20(4), 846–855. [Link]

  • Ciba-Geigy Ag. (2001).
  • Nesi, M., et al. (2007). A New Series of M3 Muscarinic Antagonists Based on the 4-Amino-piperidine Scaffold. ResearchGate. [Link]

  • Janssen Pharmaceutica N.V. (1964). 1-benzyl-4-substituted piperidines. US3161644A.
  • Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. Organic Syntheses, 96, 452-471. [Link]

  • Fleet, G. W. J., et al. (1991). Preparation of optically active 3-substituted piperidines via ring expansion: synthesis of 4-amino- and 4-fluoro-1,4,5-trideoxy-1,5-imino-D-ribitol and 1,5-dideoxy-1,5-imino-D-ribitol. Journal of the Chemical Society, Perkin Transactions 1, (3), 665-666. [Link]

  • Chen, Y., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters, 6(6), 739–744. [Link]

  • Sun, H., et al. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Bayer Ag. (2024). Novel dual nk-1/nk-3 receptor antagonists. EP4431512A1.

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Foundational

A Technical Guide to 4-(3-Nitrophenoxy)piperidine Hydrochloride for CNS Drug Development

Foreword: The Strategic Imperative for Novel CNS Scaffolds The development of therapeutics for Central Nervous System (CNS) disorders remains one of the most challenging yet vital pursuits in modern medicine. The intrica...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Novel CNS Scaffolds

The development of therapeutics for Central Nervous System (CNS) disorders remains one of the most challenging yet vital pursuits in modern medicine. The intricate nature of the blood-brain barrier (BBB) and the complex pathophysiology of neurological and psychiatric conditions necessitate a continuous search for novel chemical scaffolds with favorable physicochemical properties and targeted biological activity.[1] The piperidine moiety is a well-established and highly privileged scaffold in medicinal chemistry, featuring in a multitude of clinically approved drugs targeting the CNS.[2] Its incorporation into a molecule can favorably modulate lipophilicity and basicity, crucial parameters for BBB penetration and interaction with CNS targets. This guide focuses on a specific, yet under-explored, member of the phenoxypiperidine class: 4-(3-Nitrophenoxy)piperidine hydrochloride . While direct biological data for this compound is scarce in publicly accessible literature, its structural alerts, particularly the presence of the nitro group on the phenyl ring, and its relationship to other well-characterized phenoxypiperidines, make it a compelling subject for a rigorous preclinical evaluation. This document serves as a comprehensive technical roadmap for researchers, outlining the synthesis, physicochemical characterization, and a robust, hypothesis-driven strategy for the preclinical assessment of this compound for potential CNS applications.

Physicochemical Profile of 4-(3-Nitrophenoxy)piperidine Hydrochloride

A thorough understanding of a compound's physicochemical properties is the bedrock of any successful drug discovery campaign. These parameters dictate its likely absorption, distribution, metabolism, and excretion (ADME) profile, and provide early insights into potential liabilities and opportunities for optimization.

PropertyValueSource
CAS Number 125043-83-6
Molecular Formula C₁₁H₁₅ClN₂O₃
Molecular Weight 258.7 g/mol
Appearance White to off-white solidGeneric Material Properties
Storage Room Temperature, sealed in dry conditions

Note: Further characterization of properties such as pKa, LogP, and aqueous solubility would be a critical first experimental step.

Synthesis of 4-(3-Nitrophenoxy)piperidine Hydrochloride

The synthesis of 4-aryloxypiperidines is well-documented, with two primary methods being the Williamson ether synthesis and the Mitsunobu reaction.[3][4] Given the commercial availability of the starting materials, a robust and scalable synthesis can be readily designed.

Proposed Synthetic Route: Williamson Ether Synthesis

This classical and reliable method involves the reaction of an alkoxide with a suitable alkyl halide.[5] In this case, the sodium salt of 3-nitrophenol would be reacted with a piperidine derivative bearing a leaving group at the 4-position.

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Deprotection 3-Nitrophenol 3-Nitrophenol Sodium 3-nitrophenoxide Sodium 3-nitrophenoxide 3-Nitrophenol->Sodium 3-nitrophenoxide Sodium Hydride Sodium Hydride (NaH) in THF Sodium Hydride->Sodium 3-nitrophenoxide N-Boc-4-(3-nitrophenoxy)piperidine N-Boc-4-(3-nitrophenoxy)piperidine Sodium 3-nitrophenoxide->N-Boc-4-(3-nitrophenoxy)piperidine N-Boc-4-tosyloxypiperidine N-Boc-4-tosyloxypiperidine N-Boc-4-tosyloxypiperidine->N-Boc-4-(3-nitrophenoxy)piperidine Final Product 4-(3-Nitrophenoxy)piperidine hydrochloride N-Boc-4-(3-nitrophenoxy)piperidine->Final Product HCl in Dioxane HCl in Dioxane HCl in Dioxane->Final Product

Figure 1: Proposed Williamson Ether Synthesis Route.
Detailed Experimental Protocol

Materials:

  • 3-Nitrophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-hydroxypiperidine

  • Tosyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Diethyl ether

  • Standard workup and purification reagents (saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

Procedure:

  • Synthesis of N-Boc-4-tosyloxypiperidine: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in DCM at 0 °C, add pyridine (1.5 eq) followed by the slow addition of tosyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Quench with water, separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the tosylated intermediate, which can be used without further purification.

  • Synthesis of N-Boc-4-(3-nitrophenoxy)piperidine: To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of 3-nitrophenol (1.2 eq) in THF dropwise. Stir for 30 minutes at 0 °C. Add a solution of N-Boc-4-tosyloxypiperidine (1.0 eq) in THF. Heat the reaction mixture to 60 °C and stir for 12 hours. Cool to room temperature, quench carefully with water, and extract with ethyl acetate. Wash the combined organic layers with 1M NaOH and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride: Dissolve the purified N-Boc-4-(3-nitrophenoxy)piperidine (1.0 eq) in a minimal amount of DCM and add an excess of 4M HCl in 1,4-dioxane (10 eq). Stir at room temperature for 4 hours. A precipitate should form. Concentrate the mixture in vacuo, and triturate the resulting solid with diethyl ether. Filter the solid, wash with diethyl ether, and dry under high vacuum to yield the final product.

Hypothesized Biological Targets and Mechanism of Action

In the absence of direct experimental data, a rational, hypothesis-driven approach to target identification is necessary. This involves a careful analysis of the structure-activity relationships (SAR) of closely related phenoxypiperidine and phenylpiperidine analogs.

The core phenoxypiperidine scaffold is a known pharmacophore for a variety of CNS targets. The nature and position of substituents on the phenyl ring play a critical role in determining receptor affinity and selectivity.[6][7][8] The key structural features of 4-(3-nitrophenoxy)piperidine hydrochloride are the basic piperidine nitrogen, the flexible ether linkage, and the electron-withdrawing nitro group at the meta-position of the phenyl ring.

  • Sigma Receptors (σ₁ and σ₂): Many 4-substituted piperidines exhibit high affinity for sigma receptors.[9][10] The sigma-1 receptor, in particular, is a chaperone protein implicated in a wide range of CNS functions, and its modulation has therapeutic potential in pain, neurodegeneration, and psychiatric disorders.[11] The overall lipophilicity and the presence of an aromatic ring are key features for sigma receptor binding.

  • Dopamine Transporter (DAT) and Serotonin Transporter (SERT): Phenylpiperidine derivatives are classic scaffolds for monoamine transporter inhibitors.[12] The substitution pattern on the phenyl ring can significantly influence potency and selectivity for DAT versus SERT.

  • Opioid Receptors (μ, δ, κ): The 4-phenylpiperidine scaffold is a core element of many opioid analgesics, including meperidine and fentanyl.[13] While the phenoxy linkage in our target compound differs from the direct phenyl attachment in classical opioids, the potential for interaction with opioid receptors should not be dismissed.[6]

  • Serotonin Receptors (e.g., 5-HT₂A): Certain phenylpiperidine derivatives have been identified as selective serotonin receptor agonists.[14] The electronic nature of the phenyl ring substituent is a key determinant of activity at these receptors.

Hypothesis: Based on the available SAR data for related compounds, 4-(3-Nitrophenoxy)piperidine hydrochloride is hypothesized to be a ligand for sigma receptors and/or monoamine transporters. The electron-withdrawing nitro group at the meta-position is likely to significantly influence the binding affinity and selectivity compared to analogues with electron-donating or halogen substituents.

A Comprehensive Preclinical Evaluation Strategy

The following is a tiered, in-depth experimental plan to systematically evaluate the CNS potential of 4-(3-Nitrophenoxy)piperidine hydrochloride.

Tier 1: In Vitro Profiling

This initial phase aims to identify the primary biological targets and assess the compound's drug-like properties.

In_Vitro_Profiling_Workflow Start 4-(3-Nitrophenoxy)piperidine HCl Receptor_Binding Primary Receptor Binding Screen (e.g., Eurofins SafetyScreen44™) Start->Receptor_Binding ADME_Tox In Vitro ADME/Tox Assays Start->ADME_Tox Hit_Identification Hit Identification & Prioritization Receptor_Binding->Hit_Identification BBB_Permeability PAMPA-BBB Assay ADME_Tox->BBB_Permeability CYP_Inhibition CYP450 Inhibition Assay ADME_Tox->CYP_Inhibition hERG_Assay hERG Channel Assay ADME_Tox->hERG_Assay BBB_Permeability->Hit_Identification CYP_Inhibition->Hit_Identification hERG_Assay->Hit_Identification Follow_Up_Assays Follow-up Dose-Response and Functional Assays Hit_Identification->Follow_Up_Assays

Figure 2: Tier 1 In Vitro Evaluation Workflow.

Objective: To determine the binding affinity (Ki) of the test compound against a panel of CNS receptors and transporters.

Materials:

  • Cell membranes or recombinant proteins expressing the target receptors (e.g., human σ₁, σ₂, DAT, SERT, μ-opioid receptor).

  • Radioligands specific for each target (e.g., [³H]-pentazocine for σ₁, [³H]-WIN 35,428 for DAT).

  • Test compound stock solution (10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the appropriate volume of assay buffer, radioligand (at a concentration near its Kd), and the test compound dilution.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate for a specified time at a specific temperature to reach equilibrium (e.g., 60 minutes at 25 °C).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known competing ligand.

  • Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Objective: To assess the passive permeability of the test compound across an artificial membrane mimicking the BBB.[16]

Materials:

  • PAMPA plate system (donor and acceptor plates).

  • Brain lipid solution (e.g., porcine brain lipid dissolved in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound stock solution (10 mM in DMSO).

  • UV-Vis spectrophotometer or LC-MS/MS for concentration analysis.

Procedure:

  • Coat the filter of the donor plate with the brain lipid solution and allow the solvent to evaporate.

  • Prepare the test compound solution in PBS at a known concentration (e.g., 100 µM).

  • Fill the acceptor wells with fresh PBS.

  • Add the test compound solution to the donor wells.

  • Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.

  • Incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / C_equilibrium)

    • Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.[17]

Tier 2: In Vivo Pharmacodynamic and Behavioral Models

Based on the results of the in vitro profiling, a targeted in vivo evaluation can be initiated to assess the compound's effects on behavior and CNS function.

Objective: To evaluate the anxiolytic or anxiogenic potential of the test compound.[18]

Apparatus:

  • A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

  • Video tracking system to record the animal's movement.

Procedure:

  • Habituate the animals (mice or rats) to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • After a specified pretreatment time, place the animal in the center of the EPM, facing one of the open arms.

  • Allow the animal to explore the maze for 5 minutes.[19]

  • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

Objective: To assess the potential antidepressant-like effects of the test compound.[20]

Apparatus:

  • A transparent cylindrical container filled with water (23-25 °C).

Procedure:

  • Administer the test compound or vehicle at various doses.

  • After the pretreatment period, place the animal (mouse or rat) into the water cylinder for a 6-minute session.[21]

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[22]

Objective: To evaluate the potential of the test compound to attenuate dopamine-mediated hyperactivity, a model for psychosis.

Apparatus:

  • Open-field arenas equipped with infrared beams or a video tracking system to measure locomotor activity.

Procedure:

  • Habituate the animals to the open-field arenas.

  • Administer the test compound or vehicle.

  • After the pretreatment period, administer a psychostimulant such as d-amphetamine (e.g., 2.5 mg/kg, i.p.).

  • Immediately place the animals back into the arenas and record locomotor activity (e.g., distance traveled) for 60-90 minutes.

  • A significant reduction in amphetamine-induced hyperlocomotion by the test compound suggests potential antipsychotic-like activity, likely through modulation of the dopaminergic system.

Structure-Activity Relationship (SAR) Insights and Future Directions

The data generated from the proposed evaluation of 4-(3-nitrophenoxy)piperidine hydrochloride will be crucial for establishing its potential as a CNS drug candidate. The following table provides a hypothetical framework for interpreting the results in the context of SAR.

Phenyl Ring Substituent (meta-position)Hypothesized Effect on Target AffinityRationale
-NO₂ (Nitro) Potentially increased affinity for targets with electron-deficient binding pockets. May alter selectivity profile.Strong electron-withdrawing group. Can participate in hydrogen bonding and dipole-dipole interactions.
-OCH₃ (Methoxy) Generally associated with affinity for serotonin and dopamine receptors.Electron-donating group, can act as a hydrogen bond acceptor.
-Cl (Chloro) Often enhances lipophilicity and can improve binding through halogen bonding.Electron-withdrawing, lipophilic.
-H (Unsubstituted) Baseline affinity for various CNS targets.Provides a reference point for substituent effects.

Should 4-(3-nitrophenoxy)piperidine hydrochloride demonstrate promising activity and a favorable in vitro ADME profile, the next logical steps would involve:

  • Lead Optimization: Synthesize a focused library of analogues to probe the SAR around the nitro-substituted phenyl ring. This could include varying the position of the nitro group (ortho, para), replacing it with other electron-withdrawing groups (e.g., -CN, -CF₃), or introducing additional substituents.

  • In Vivo Pharmacokinetics: Determine the pharmacokinetic profile of the lead compound in rodents, including brain penetration, half-life, and metabolic stability.

  • Off-Target and Safety Pharmacology: Conduct more extensive safety screening to identify any potential off-target liabilities.

Conclusion

4-(3-Nitrophenoxy)piperidine hydrochloride represents an intriguing yet uncharacterized chemical entity with the potential for CNS activity, based on its core phenoxypiperidine scaffold. While the lack of existing biological data presents a challenge, it also offers a unique opportunity for novel discovery. The comprehensive, hypothesis-driven evaluation strategy outlined in this guide provides a clear and scientifically rigorous path forward. By systematically assessing its physicochemical properties, in vitro target profile, and in vivo behavioral effects, researchers can effectively determine the therapeutic potential of this compound and pave the way for the development of a new generation of CNS therapeutics.

References

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(3-Nitrophenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(3-Nitrophenoxy)piperidine hydrochloride is a valuable chemical intermediate, finding application in the synthesis of a variety of more compl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Nitrophenoxy)piperidine hydrochloride is a valuable chemical intermediate, finding application in the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceutical research and development. Its structure, combining a nitrophenoxy moiety with a piperidine ring, makes it a versatile building block for exploring new therapeutic agents. The piperidine scaffold is a common feature in many biologically active compounds, and the nitrophenoxy group can be readily modified, for example, through reduction of the nitro group to an amine, enabling further derivatization.

This guide provides a comprehensive overview of the synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride, detailing the underlying chemical principles, a step-by-step experimental protocol, and expected characterization data. The information presented herein is intended to equip researchers with the necessary knowledge to confidently and safely produce this important chemical intermediate.

Reaction Scheme and Mechanism

The synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride is typically achieved through a two-step process:

  • Nucleophilic Aromatic Substitution (SNA r): The core of this synthesis involves the reaction of a suitable 3-nitrophenyl electrophile, such as 1-fluoro-3-nitrobenzene, with 4-hydroxypiperidine. This reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitro group on the aromatic ring activates it towards nucleophilic attack, facilitating the displacement of the leaving group (in this case, fluoride) by the oxygen nucleophile of 4-hydroxypiperidine. The reaction is typically carried out in the presence of a strong base to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a more potent nucleophile.

  • Hydrochloride Salt Formation: The resulting free base, 4-(3-Nitrophenoxy)piperidine, is then converted to its hydrochloride salt. This is a standard procedure in medicinal chemistry to improve the compound's stability, solubility, and handling properties. The salt is formed by treating the free base with hydrochloric acid.

The overall reaction can be depicted as follows:

Reaction_Scheme reagent1 1-Fluoro-3-nitrobenzene product_base 4-(3-Nitrophenoxy)piperidine reagent1->product_base + reagent2 4-Hydroxypiperidine reagent2->product_base Base, Solvent product_hcl 4-(3-Nitrophenoxy)piperidine Hydrochloride product_base->product_hcl HCl

Caption: Overall reaction scheme for the synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride.

The SNAr mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The attack of the alkoxide of 4-hydroxypiperidine on the carbon atom bearing the fluorine leads to the formation of this intermediate, with the negative charge delocalized over the aromatic ring and the nitro group. The subsequent loss of the fluoride ion restores the aromaticity of the ring, yielding the desired ether linkage.

Experimental Protocol

This protocol is a representative procedure based on established methods for nucleophilic aromatic substitution and hydrochloride salt formation. Researchers should adapt this protocol as needed based on their specific laboratory conditions and safety guidelines.

Part 1: Synthesis of 4-(3-Nitrophenoxy)piperidine (Free Base)

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Molarity/ConcentrationQuantityMoles (mmol)
1-Fluoro-3-nitrobenzene141.10-1.41 g10.0
4-Hydroxypiperidine101.15-1.01 g10.0
Sodium Hydride (60% dispersion in mineral oil)24.00 (as NaH)-0.44 g11.0
Anhydrous Dimethylformamide (DMF)--20 mL-
Ethyl Acetate--As needed-
Saturated aqueous Sodium Bicarbonate solution--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate--As needed-

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 4-hydroxypiperidine (1.01 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 20 mL) to the flask and stir the mixture until the 4-hydroxypiperidine is fully dissolved.

  • Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle with extreme care in an inert atmosphere.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium salt of 4-hydroxypiperidine should be observed.

  • Addition of Electrophile: Add 1-fluoro-3-nitrobenzene (1.41 g, 10.0 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and quench it by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(3-Nitrophenoxy)piperidine as an oil or solid.

Workflow_Part1 start Start: Dry 3-neck flask add_4hp Add 4-Hydroxypiperidine and anhydrous DMF start->add_4hp dissolve Stir to dissolve add_4hp->dissolve cool Cool to 0 °C dissolve->cool add_nah Add Sodium Hydride (portion-wise under N2) cool->add_nah stir_rt Stir at RT for 30 min add_nah->stir_rt add_fnb Add 1-Fluoro-3-nitrobenzene (dropwise) stir_rt->add_fnb heat Heat to 80 °C add_fnb->heat monitor Monitor by TLC heat->monitor workup Work-up: Quench, Extract, Wash, Dry monitor->workup concentrate Concentrate in vacuo workup->concentrate end Crude 4-(3-Nitrophenoxy)piperidine concentrate->end

Caption: Experimental workflow for the synthesis of 4-(3-Nitrophenoxy)piperidine.

Part 2: Formation of 4-(3-Nitrophenoxy)piperidine Hydrochloride

Materials and Reagents:

Reagent/MaterialMolarity/ConcentrationQuantity
Crude 4-(3-Nitrophenoxy)piperidine-From Part 1
Diethyl Ether-As needed
Hydrochloric Acid (in Diethyl Ether or as gas)2 M or gasAs needed

Procedure:

  • Dissolution: Dissolve the crude 4-(3-Nitrophenoxy)piperidine in a minimal amount of diethyl ether.

  • Acidification: Slowly add a 2 M solution of hydrochloric acid in diethyl ether to the stirred solution at 0 °C. Alternatively, bubble hydrogen chloride gas through the solution.

  • Precipitation: The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 4-(3-Nitrophenoxy)piperidine hydrochloride.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Characterization

The structure and purity of the synthesized 4-(3-Nitrophenoxy)piperidine hydrochloride should be confirmed by various analytical techniques.

Expected Analytical Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring and the nitrophenyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro group and the ether linkage.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct signals for the aromatic and piperidine ring carbons.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the free base is expected to show a molecular ion peak corresponding to its molecular formula (C₁₁H₁₄N₂O₃).

  • IR (Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the piperidinium ion, the C-O-C ether linkage, and the nitro group (asymmetric and symmetric stretching vibrations).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Hydride: As mentioned previously, sodium hydride is extremely reactive and requires careful handling in an inert atmosphere.

  • Solvents: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete deprotonation of 4-hydroxypiperidineEnsure the sodium hydride is fresh and the reaction is carried out under strictly anhydrous conditions.
Inactive 1-fluoro-3-nitrobenzeneCheck the purity of the starting material.
Reaction not gone to completionIncrease reaction time or temperature and continue to monitor by TLC.
Difficulty in purificationPresence of unreacted starting materials or byproductsOptimize the work-up procedure. Consider column chromatography for purification of the free base before salt formation.
Product is an oil and does not solidifyImpurities presentPurify the free base by column chromatography before attempting salt formation.
Incorrect solvent for precipitationTry different solvent systems for precipitation/recrystallization.

Conclusion

The synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride is a straightforward process for researchers familiar with standard organic synthesis techniques. The key to a successful synthesis lies in the careful execution of the nucleophilic aromatic substitution reaction under anhydrous conditions and the proper handling of reactive reagents like sodium hydride. The protocol and information provided in this guide should serve as a solid foundation for the preparation of this valuable chemical intermediate, enabling its use in a wide range of research and development applications.

References

  • Laval, S., Dayoub, W., Pehlivan, L., Métay, E., Favre-Reguillon, A., Delbrayelle, D., Mignani, G., & Lemaire, M. (2014). A practical and cost-efficient Ti(O i Pr) 4 /PMHS catalyst for the chemoselective reduction of nitriles. Tetrahedron, 70(4), 975-983.
  • Google Patents. (n.d.). Preparation method of 4-nitro-piperidine derivative.
  • Google Patents. (n.d.). 4-hydroxy-piperidine derivatives and their preparation.
  • Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 4-(3-Ethylphenoxy)piperidine hydrochloride. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • Google Patents. (n.d.). Method for salt preparation.
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  • ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... Retrieved January 24, 2026, from [Link]

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  • The Royal Society of Chemistry. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Retrieved January 24, 2026, from [Link]

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  • chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved January 24, 2026, from [Link]

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  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved January 24, 2026, from [Link]

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  • PubChem. (n.d.). 4-Hydroxy-3-methoxycinnamylpiperidine. Retrieved January 24, 2026, from [Link]

Application

Application Notes and Protocols for the Synthesis of 4-(3-Nitrophenoxy)piperidine Hydrochloride

Introduction 4-(3-Nitrophenoxy)piperidine hydrochloride is a valuable chemical intermediate in the landscape of modern drug discovery and development. The piperidine scaffold is a ubiquitous structural motif found in num...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3-Nitrophenoxy)piperidine hydrochloride is a valuable chemical intermediate in the landscape of modern drug discovery and development. The piperidine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals and biologically active compounds, prized for its ability to impart favorable pharmacokinetic properties.[1][2] The addition of a nitrophenoxy moiety introduces a versatile functional group that can be further modified, making this compound a key building block for creating extensive libraries of molecules for screening in various therapeutic areas, including neuroscience and oncology.[3][4]

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride. As your Senior Application Scientist, this document moves beyond a simple recitation of steps; it delves into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can execute this synthesis with a deep understanding of the underlying chemical principles, leading to a robust and reproducible outcome.

Synthetic Strategy: A Tale of Two Pathways

The core transformation in the synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride is the formation of an ether linkage between the 4-position of the piperidine ring and the 3-nitrophenol. Two primary synthetic strategies are particularly well-suited for this purpose: the Williamson Ether Synthesis and the Mitsunobu Reaction.

  • Williamson Ether Synthesis : This classic and robust method involves the reaction of an alkoxide with an alkyl halide (or a similar electrophile) in an S_N2 reaction.[5][6][7][8] In our context, this would involve deprotonating a hydroxyl group on either the piperidine or the phenol, followed by reaction with an appropriately functionalized partner. For the synthesis of aryl ethers, the most common and effective approach is to use a phenoxide as the nucleophile reacting with an alkyl electrophile.

  • Mitsunobu Reaction : This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, through a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10][11][12] A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for our achiral 4-hydroxypiperidine starting material.[11]

For this guide, we will focus on a multi-step protocol centered around the Williamson Ether Synthesis . This choice is predicated on its reliability, scalability, and the generally lower cost of the required reagents compared to the Mitsunobu reaction. The purification of products from a Williamson ether synthesis can also be more straightforward, as it avoids the generation of triphenylphosphine oxide and reduced azodicarboxylate byproducts, which can complicate purification in the Mitsunobu protocol.

Overall Synthetic Workflow

The chosen synthetic route is a four-step process designed for efficiency and high yield. It begins with the protection of the piperidine nitrogen, followed by the key ether formation step, deprotection, and finally, conversion to the hydrochloride salt.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B (Boc)₂O, Base D N-Boc-4-(3-nitrophenoxy)piperidine B->D C 3-Nitrophenol C->D Base (e.g., NaH) E 4-(3-Nitrophenoxy)piperidine D->E Acid (e.g., HCl) F 4-(3-Nitrophenoxy)piperidine hydrochloride E->F HCl

Caption: Four-step synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular WeightPuritySupplier
4-Hydroxypiperidine101.15 g/mol ≥98%Standard Chemical Suppliers
Di-tert-butyl dicarbonate ((Boc)₂O)218.25 g/mol ≥97%Standard Chemical Suppliers
Triethylamine (TEA)101.19 g/mol ≥99%Standard Chemical Suppliers
Dichloromethane (DCM)84.93 g/mol AnhydrousStandard Chemical Suppliers
3-Nitrophenol139.11 g/mol ≥99%Standard Chemical Suppliers
Sodium hydride (NaH)24.00 g/mol 60% dispersion in oilStandard Chemical Suppliers
N,N-Dimethylformamide (DMF)73.09 g/mol AnhydrousStandard Chemical Suppliers
Hydrochloric acid (HCl)36.46 g/mol 4M in 1,4-DioxaneStandard Chemical Suppliers
Diethyl ether74.12 g/mol AnhydrousStandard Chemical Suppliers
Ethyl acetate (EtOAc)88.11 g/mol ACS GradeStandard Chemical Suppliers
HexanesN/AACS GradeStandard Chemical Suppliers
Sodium sulfate (Na₂SO₄)142.04 g/mol AnhydrousStandard Chemical Suppliers
Saturated aqueous sodium bicarbonateN/AN/APrepared in-house
Saturated aqueous sodium chlorideN/AN/APrepared in-house
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

Rationale: The secondary amine of 4-hydroxypiperidine is a nucleophile and would compete with the hydroxyl group in the subsequent ether formation step, leading to undesired N-arylation products. Therefore, it is crucial to protect the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the Williamson ether synthesis but can be readily removed under acidic conditions.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (1.0 eq).

  • Dissolve the starting material in dichloromethane (DCM, approx. 0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA, 1.5 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product, tert-butyl 4-hydroxypiperidine-1-carboxylate, is often a white solid of sufficient purity for the next step. If necessary, it can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate

Rationale: This is the key ether-forming step, proceeding via an S_N2 mechanism. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the weakly acidic hydroxyl group of N-Boc-4-hydroxypiperidine, forming a potent nucleophile (the alkoxide). This alkoxide then attacks the electron-deficient aromatic ring of 3-nitrophenol is incorrect. The Williamson ether synthesis proceeds via nucleophilic attack of a deprotonated alcohol (alkoxide) on an alkyl halide. However, for the synthesis of aryl ethers, it is much more common to use a deprotonated phenol (phenoxide) to attack an alkyl halide or a suitable alkyl electrophile. In this case, the hydroxyl group of N-Boc-4-hydroxypiperidine will be converted into a better leaving group, or more favourably, the 3-nitrophenol will be deprotonated to form the nucleophile. The latter is the standard approach. The electron-withdrawing nitro group on the phenol increases its acidity, facilitating deprotonation.

G cluster_0 Mechanism of Ether Formation 3-Nitrophenol 3-Nitrophenol 3-Nitrophenoxide 3-Nitrophenoxide 3-Nitrophenol->3-Nitrophenoxide + NaH - H₂ Product N-Boc-4-(3-nitrophenoxy)piperidine 3-Nitrophenoxide->Product + N-Boc-4-iodopiperidine (or tosylate)

Sources

Method

The Art of the C-N Bond: A Senior Application Scientist's Guide to Buchwald-Hartwig Amination for Piperidine Synthesis

For the modern medicinal chemist, the N-arylpiperidine motif is a cornerstone of drug design. From antipsychotics to analgesics, this privileged scaffold is a testament to the power of precise nitrogen arylation.

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the N-arylpiperidine motif is a cornerstone of drug design. From antipsychotics to analgesics, this privileged scaffold is a testament to the power of precise nitrogen arylation. The advent of the Buchwald-Hartwig amination has transformed the synthesis of these vital compounds, offering a versatile and efficient alternative to traditional, often harsh, methods like nucleophilic aromatic substitution. This guide provides an in-depth exploration of the Buchwald-Hartwig reaction for the synthesis of N-arylpiperidines, moving beyond a simple recitation of steps to explain the causality behind experimental choices.

The Foundational Chemistry: Understanding the "Why"

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. The reaction's power lies in its broad substrate scope and functional group tolerance, allowing for the coupling of a wide array of electronically and sterically diverse partners.

The Catalytic Heart of the Reaction

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing your reactions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The piperidine displaces a ligand on the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step where the N-arylpiperidine is formed, and the Pd(0) catalyst is regenerated, ready to begin another cycle.

dot graph "Buchwald-Hartwig Catalytic Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L2" [fillcolor="#F1F3F4"]; "Ar-Pd(II)(L)-X" [fillcolor="#F1F3F4"]; "Ar-Pd(II)(L)-N(H)R2" [fillcolor="#F1F3F4"]; "Ar-Pd(II)(L)-NR2" [fillcolor="#F1F3F4"]; "Ar-NR2" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Ar-Pd(II)(L)-X" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)(L)-X" -> "Ar-Pd(II)(L)-N(H)R2" [label="Amine Coordination\n(Piperidine)"]; "Ar-Pd(II)(L)-N(H)R2" -> "Ar-Pd(II)(L)-NR2" [label="Deprotonation\n(Base)"]; "Ar-Pd(II)(L)-NR2" -> "Ar-NR2" [label="Reductive Elimination"]; "Ar-NR2" -> "Pd(0)L2" [label="Catalyst Regeneration"]; } caption: "The catalytic cycle of the Buchwald-Hartwig amination."

The Chemist's Toolkit: Selecting Your Reagents

The success of a Buchwald-Hartwig amination hinges on the judicious selection of the palladium source, ligand, base, and solvent. Each component plays a critical role in the catalytic cycle.

Palladium Precatalysts

While various Pd(0) and Pd(II) sources can be used, modern protocols often favor the use of pre-formed palladium precatalysts. These are air- and moisture-stable complexes that readily generate the active Pd(0) species in solution, leading to more reproducible results.

The Ligand: The Key to Success

The ligand is arguably the most critical component of the catalyst system. For the amination of piperidine, bulky, electron-rich phosphine ligands are typically the most effective. These ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for coupling aryl chlorides and bromides with a wide range of amines, including piperidine.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for the coupling of sterically hindered aryl and heteroaryl halides.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylIts steric bulk can be advantageous for challenging couplings.
BippyPhos (2-Biphenyl)di-1-adamantylphosphineShows broad applicability for various N-H containing substrates.
The Base: More Than Just a Proton Scavenger

The base plays a crucial role in the deprotonation of the coordinated amine. The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are generally preferred.

  • Sodium tert-butoxide (NaOtBu): The most common and often most effective base.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that can be effective when NaOtBu fails.

  • Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): Milder bases that can be useful for sensitive substrates.

The Solvent: Creating the Right Environment

Aprotic solvents are standard for Buchwald-Hartwig aminations.

  • Toluene and Dioxane: The most commonly used solvents.

  • Tetrahydrofuran (THF): Another viable option, particularly for reactions at lower temperatures.

In the Lab: Protocols and Best Practices

The following protocols provide a starting point for the synthesis of N-arylpiperidines. Remember that optimization is often necessary for new substrates.

General Workflow for N-Arylpiperidine Synthesis

dot digraph "Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Reaction Setup"; bgcolor="#E8F0FE"; "Reagents" [label="Weigh Aryl Halide,\nBase, Ligand, & Pd Precatalyst"]; "Solvent" [label="Add Anhydrous Solvent\n& Piperidine"]; "Inert" [label="Degas and Place\nunder Inert Atmosphere"]; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#E6F4EA"; "Heat" [label="Heat to Desired\nTemperature"]; "Monitor" [label="Monitor by TLC/LC-MS"]; }

subgraph "cluster_workup" { label = "Work-up & Purification"; bgcolor="#FEF7E0"; "Quench" [label="Cool to RT & Quench"]; "Extract" [label="Extract with Organic Solvent"]; "Purify" [label="Purify by Column\nChromatography"]; }

"Reagents" -> "Solvent" -> "Inert" -> "Heat" -> "Monitor" -> "Quench" -> "Extract" -> "Purify"; } caption: "A general experimental workflow for the synthesis of N-arylpiperidines."

Protocol 1: Coupling of an Aryl Bromide with Piperidine

This protocol is a general starting point for the coupling of an aryl bromide with piperidine using XPhos as the ligand.

Materials:

  • Aryl bromide (1.0 mmol)

  • Piperidine (1.2 mmol)

  • XPhos (0.02 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, XPhos, Pd₂(dba)₃, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and piperidine via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of a Heteroaryl Chloride with Piperidine

The coupling of heteroaryl chlorides can be more challenging. The use of a more electron-rich ligand like RuPhos and a precatalyst can be beneficial.

Materials:

  • Heteroaryl chloride (1.0 mmol)

  • Piperidine (1.5 mmol)

  • RuPhos Pd G3 (a precatalyst, 0.02 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • Follow the setup procedure as described in Protocol 1, substituting the appropriate reagents.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction as previously described.

  • Work-up and purify as in Protocol 1.

Navigating Challenges: A Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Sterically hindered substrate- Use a precatalyst- Screen other ligands (e.g., RuPhos, BrettPhos)- Switch to a stronger base (e.g., LiHMDS)- Increase reaction temperature and/or time
Formation of Hydrodehalogenated Byproduct - Presence of water- β-hydride elimination- Ensure all reagents and solvents are anhydrous- Use a ligand that disfavors β-hydride elimination (e.g., bidentate ligands)
Formation of Diarylated Amine - High catalyst loading- Excess aryl halide- Reduce catalyst loading- Use a slight excess of the amine

The Impact on Drug Discovery

The N-arylpiperidine moiety is a key structural feature in numerous approved drugs and clinical candidates. Its prevalence is due to its ability to confer favorable physicochemical properties and engage in key interactions with biological targets. The Buchwald-Hartwig amination has been instrumental in the synthesis of these complex molecules, accelerating the drug discovery process.

References

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025).
  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. (2025).
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH.
  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles | Organic Process Research & Development - ACS Publications. (2019).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • Application Notes and Protocols for the Study of N-Arylpiperazines - Benchchem.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI.
  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery - Technology Networks. (2024).
  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed. (2024).
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
Application

Application Notes and Protocols for the Purification of 4-(3-Nitrophenoxy)piperidine Hydrochloride by Recrystallization

Abstract This document provides a comprehensive guide for the purification of 4-(3-Nitrophenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. Recrystallization is a robust and scalable method...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 4-(3-Nitrophenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. Recrystallization is a robust and scalable method for the purification of solid organic compounds, and this guide details the principles, a systematic approach to solvent selection, a step-by-step protocol for recrystallization, and troubleshooting strategies. The provided protocols are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, which is critical for subsequent synthetic steps and biological assays.

Introduction

4-(3-Nitrophenoxy)piperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The purity of such intermediates is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is a powerful and economical technique for purifying solid compounds based on their differential solubility in a given solvent or solvent system at varying temperatures.[1] The fundamental principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to allow the desired compound to crystallize while the impurities remain in the solution (mother liquor).[1]

This application note provides a detailed, field-proven methodology for the purification of 4-(3-Nitrophenoxy)piperidine hydrochloride. It emphasizes a logical, evidence-based approach to solvent selection and provides a robust protocol that can be adapted to various scales.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 4-(3-Nitrophenoxy)piperidine hydrochloride and potential impurities is crucial for developing an effective purification strategy.

  • Compound of Interest: 4-(3-Nitrophenoxy)piperidine hydrochloride

    • Molecular Formula: C₁₁H₁₅ClN₂O₃

    • Molecular Weight: 258.70 g/mol

    • Structure:

    • General Characteristics: As a hydrochloride salt of an amine, the compound is expected to be a crystalline solid with a relatively high melting point and good solubility in polar solvents. The presence of the nitroaromatic group also contributes to its polarity.[2]

  • Common Impurities:

    • Unreacted Starting Materials: Residual precursors from the synthesis.

    • Byproducts: Compounds formed through side reactions. These may have similar polarities to the desired product.

    • Positional Isomers: Isomers such as 4-(2-Nitrophenoxy)piperidine or 4-(4-Nitrophenoxy)piperidine may be present.

    • Degradation Products: The compound may be susceptible to degradation under certain conditions (e.g., high temperatures, presence of acids or bases).

    • Residual Solvents: Solvents used in the synthesis or workup.

The Critical Role of Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization.[1] An ideal solvent should exhibit the following characteristics:

  • High Solubilizing Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.[1]

  • Low Solubilizing Power at Low Temperatures: The compound should have poor solubility in the solvent at low temperatures (e.g., room temperature or 0-4 °C) to maximize recovery.[3]

  • Appropriate Boiling Point: The solvent should have a boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the crystals during drying.[1]

  • Inertness: The solvent must not react with the compound being purified.[1]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Safety: The solvent should have a low toxicity and flammability profile.

Given the polar nature of 4-(3-Nitrophenoxy)piperidine hydrochloride, polar solvents are logical starting points for screening. Alcohols are often a good choice for nitroaromatic compounds.[2][4] For hydrochloride salts, isopropanol and aqueous ethanol are frequently effective.[5][6]

Experimental Protocol: Systematic Solvent Screening

A systematic, small-scale solvent screening is the most reliable method to identify the optimal recrystallization solvent.

Materials:

  • Crude 4-(3-Nitrophenoxy)piperidine hydrochloride

  • Test tubes or small vials

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane)

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility at Room Temperature:

    • Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

    • Add a small volume (e.g., 0.5 mL) of each solvent to the respective test tubes.

    • Vortex or agitate the mixtures at room temperature for 1-2 minutes.

    • Observe and record the solubility. A good candidate solvent will show poor solubility at this stage.

  • Solubility at Elevated Temperature:

    • For the solvents in which the compound was poorly soluble at room temperature, heat the test tubes in a heating block or water bath to near the boiling point of the solvent.

    • Add the solvent dropwise while heating and agitating until the solid completely dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL).

  • Induction of Crystallization upon Cooling:

    • Allow the hot, clear solutions to cool slowly to room temperature.

    • Observe for the formation of crystals. Note the quantity and quality of the crystals formed.

    • If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound.

    • Once the solutions have reached room temperature, place them in an ice bath for 15-20 minutes to maximize crystal formation.

  • Evaluation of Results:

    • The best solvent will be one in which the compound has low solubility at room temperature but is readily soluble at an elevated temperature, and which yields a good recovery of crystalline material upon cooling.

Rationale for Solvent System Selection

Based on the principles of "like dissolves like" and empirical data for similar compounds, the following solvents are recommended for initial screening.

Solvent SystemRationaleExpected Outcome for an Ideal System
Isopropanol (IPA) A polar protic solvent. Often a good choice for hydrochloride salts, offering a good balance of solubility at high and low temperatures.[5]High solubility at reflux, low solubility at 0-4 °C, leading to good crystal recovery.
Ethanol/Water A mixed polar protic system. The addition of water can decrease the solubility of the organic salt at lower temperatures, enhancing recovery.The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Reheating to clarify, followed by slow cooling, should yield well-formed crystals.
Methanol A highly polar protic solvent. May be too good a solvent, leading to lower recovery, but can be effective for highly impure samples where impurities are less polar.High solubility even at room temperature might be observed. If so, it is less ideal as a single solvent but could be part of a mixed solvent system.
Acetonitrile A polar aprotic solvent. Can sometimes offer a different selectivity for impurities compared to alcohols.Moderate solubility at reflux and low solubility at cold temperatures is possible.

Detailed Recrystallization Protocol

This protocol is based on the assumption that isopropanol has been identified as a suitable solvent from the screening process.

Materials and Equipment:

  • Crude 4-(3-Nitrophenoxy)piperidine hydrochloride

  • Isopropanol (reagent grade or higher)

  • Erlenmeyer flask(s)

  • Condenser

  • Heating mantle or hot plate with a stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 4-(3-Nitrophenoxy)piperidine hydrochloride into an appropriately sized Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and prevents splashing.

    • Add a magnetic stir bar.

    • Add a small amount of isopropanol, just enough to create a slurry.

    • Fit the flask with a condenser and begin heating the mixture to a gentle reflux with stirring.

    • Add more hot isopropanol in small portions through the condenser until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[3]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (1-2% of the solute weight) to the solution.

    • Reheat the mixture to reflux for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • This step must be performed quickly to prevent premature crystallization.

    • Preheat a clean Erlenmeyer flask and a funnel (a stemless funnel is ideal) with a small amount of hot isopropanol.

    • Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper into the preheated flask.

    • Rinse the original flask and the filter paper with a small amount of hot isopropanol to recover any remaining product.

  • Crystallization:

    • Remove the flask from the heat source and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[7]

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold isopropanol.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing the Crystals:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor containing impurities.[3] It is critical to use a minimal amount of cold solvent to avoid redissolving the product.[3]

    • Press the crystals firmly on the filter paper with a clean spatula or stopper to help remove excess solvent.

  • Drying:

    • Transfer the crystalline product to a pre-weighed watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, dry in a vacuum desiccator over a suitable desiccant.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages of the purification process.

Recrystallization_Workflow Crude Crude Compound Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Insoluble impurities Cooling Slow Cooling & Crystallization Dissolution->Cooling No insoluble impurities HotFiltration->Cooling Isolation Vacuum Filtration Cooling->Isolation Washing Wash with Cold Solvent Isolation->Washing Impurities Impurities in Mother Liquor Isolation->Impurities Drying Drying Washing->Drying Pure Pure Crystals Drying->Pure

Caption: A flowchart of the general recrystallization process.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Try scratching the inner surface of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.
Oiling Out - The melting point of the solute is lower than the boiling point of the solvent.- The rate of cooling is too fast.- The concentration of the solute is too high.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8]- Consider using a lower-boiling point solvent or a mixed solvent system.
Low Recovery - Too much solvent was used.- The crystals were washed with too much cold solvent, or the solvent was not cold enough.- Premature crystallization during hot filtration.- Ensure the minimum amount of hot solvent is used for dissolution.[3]- Use ice-cold solvent for washing and use it sparingly.[3]- Ensure the filtration apparatus is pre-heated before hot filtration.
Colored Crystals - The colored impurity has similar solubility to the product.- Insufficient amount of activated charcoal was used.- Repeat the recrystallization, ensuring to use activated charcoal if colored impurities are present.- A second recrystallization may be necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • When heating flammable organic solvents, use a heating mantle or a steam bath. Avoid open flames.

  • Consult the Safety Data Sheet (SDS) for all solvents and reagents used.

References

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Ethylphenoxy)piperidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Agharkar, S. N., Gothoskar, A. V., & Rege, P. V. (1980). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 69(8), 974-976.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Kumar, L., Singh, S., & Singh, S. (2018).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Retrieved from [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Retrieved from [Link]

Sources

Method

Application Note: A Multi-Modal Approach to the Purification of 4-(3-Nitrophenoxy)piperidine Hydrochloride via Column Chromatography

Abstract This application note provides a comprehensive guide to the purification of 4-(3-Nitrophenoxy)piperidine hydrochloride, a polar, ionizable molecule that presents unique challenges for traditional chromatographic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of 4-(3-Nitrophenoxy)piperidine hydrochloride, a polar, ionizable molecule that presents unique challenges for traditional chromatographic methods. We will explore the physicochemical properties of the target compound and detail a robust purification strategy using a multi-modal approach that combines principles of normal-phase, ion-exchange, and reversed-phase chromatography. The protocols provided are designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology with a focus on the underlying scientific principles to ensure reproducible and high-purity outcomes.

Introduction

4-(3-Nitrophenoxy)piperidine hydrochloride is a versatile chemical intermediate with applications in pharmaceutical and agrochemical research.[1] The presence of a polar nitro group, a basic piperidine ring, and its formulation as a hydrochloride salt, results in a compound with high polarity and aqueous solubility.[2][3][4] These characteristics can lead to difficulties during purification by standard column chromatography, such as poor retention on non-polar stationary phases and streaking on silica gel. This guide will address these challenges by presenting a detailed protocol that leverages a modified mobile phase to achieve efficient and effective purification.

Physicochemical Properties and Purification Challenges

A thorough understanding of the physicochemical properties of 4-(3-Nitrophenoxy)piperidine hydrochloride is essential for developing a successful purification strategy.

PropertyValue/CharacteristicImplication for Chromatography
Molecular Formula C₁₁H₁₅ClN₂O₃
Molecular Weight 258.70 g/mol
Predicted pKa (Piperidine Moiety) ~10.20[5]The piperidine nitrogen is basic and will be protonated at neutral and acidic pH, existing as a cation.
Form Hydrochloride SaltHighly polar and likely water-soluble.[2] May have limited solubility in non-polar organic solvents.[6]
Key Structural Features Nitrophenyl group, Ether linkage, Piperidine ringThe nitro group and ether oxygen contribute to the molecule's polarity. The aromatic ring offers potential for π-π interactions.

The primary challenges in the chromatographic purification of this compound are:

  • High Polarity: The combined polarity of the nitro group and the protonated amine can lead to very strong interactions with polar stationary phases like silica gel, potentially causing irreversible adsorption or significant peak tailing.[7]

  • Ionization: As a hydrochloride salt, the compound exists in an ionized state. This can lead to complex interactions with the stationary phase and poor chromatographic performance.

  • Solubility Mismatch: The salt form may be insoluble in many common non-polar organic solvents used in normal-phase chromatography.[6]

Chromatographic Strategy: Modified Normal-Phase with Ion Suppression

To address these challenges, we will employ a modified normal-phase chromatography approach on silica gel. The key to this strategy is the use of a mobile phase modifier to suppress the ionization of the piperidine hydrochloride and to compete for active sites on the silica surface.

Rationale for Method Selection
  • Silica Gel as Stationary Phase: Despite its polarity, silica gel is a versatile and cost-effective stationary phase. By modifying the mobile phase, we can modulate the interactions between the analyte and the silica.

  • Mobile Phase Modifier: The addition of a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol, to the eluent is a common strategy for improving the chromatography of amines.[3] The modifier neutralizes the acidic silanol groups on the silica surface and ensures the amine analyte is in its free base form, reducing strong ionic interactions and minimizing peak tailing.

  • Solvent System: A gradient elution with a polar aprotic solvent (e.g., ethyl acetate or dichloromethane) and an alcohol (e.g., methanol) will be used to effectively elute the compound of interest while separating it from less polar impurities.

Experimental Protocols

Materials and Equipment
  • Crude 4-(3-Nitrophenoxy)piperidine hydrochloride

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N) - all HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Fraction collection tubes

  • Rotary evaporator

Workflow Diagram

purification_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_analysis TLC Analysis of Crude Sample_loading Sample Loading TLC_analysis->Sample_loading Determine Loading & Eluent Column_packing Column Packing Column_packing->Sample_loading Elution Gradient Elution Sample_loading->Elution Fraction_collection Fraction Collection Elution->Fraction_collection TLC_fractions TLC of Fractions Fraction_collection->TLC_fractions Pooling Pooling Pure Fractions TLC_fractions->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_product Pure Product Evaporation->Final_product

Caption: Workflow for the purification of 4-(3-Nitrophenoxy)piperidine hydrochloride.

Step-by-Step Protocol

1. Thin Layer Chromatography (TLC) Analysis of Crude Material

  • Objective: To determine an appropriate solvent system for column chromatography and to assess the purity of the crude material.

  • Procedure:

    • Prepare a stock solution of the crude material by dissolving a small amount in methanol.

    • Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., DCM or Ethyl Acetate) and a polar solvent (e.g., Methanol). Add a small amount of triethylamine (e.g., 0.5-1%) to each eluent. A good starting point is 95:5 DCM:MeOH + 1% Et₃N.

    • Spot the crude material onto a TLC plate and develop the plate in the prepared eluent systems.

    • Visualize the spots under a UV lamp (254 nm).

    • The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.2-0.3.

2. Column Preparation

  • Objective: To pack a silica gel column for purification.

  • Procedure:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through the silica gel.

3. Sample Loading

  • Objective: To load the crude sample onto the column for separation.

  • Procedure (Dry Loading Recommended):

    • Dissolve the crude 4-(3-Nitrophenoxy)piperidine hydrochloride in a minimal amount of a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

    • Add another thin layer of sand on top of the sample layer.

4. Elution and Fraction Collection

  • Objective: To separate the target compound from impurities by gradually increasing the polarity of the mobile phase.

  • Procedure:

    • Begin eluting the column with the initial, least polar solvent system.

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Gradually increase the polarity of the eluent by increasing the percentage of methanol. A suggested gradient is provided in the table below.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

Suggested Elution Gradient

Column VolumesDichloromethane (%)Methanol (%)Triethylamine (%)
1-39821
4-69551
7-99281
10-1290101

5. Analysis of Fractions and Product Isolation

  • Objective: To identify and combine the pure fractions and isolate the final product.

  • Procedure:

    • Spot every few fractions on a TLC plate and develop in the appropriate eluent.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure desired product.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified 4-(3-Nitrophenoxy)piperidine (as the free base).

    • If the hydrochloride salt is desired, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt.

Alternative and Complementary Chromatographic Techniques

While the modified normal-phase method is robust, other techniques can be considered, especially for analytical purposes or for particularly challenging separations.

Ion-Pair Chromatography

This technique is useful for separating ionic compounds on a reversed-phase column.[8] An ion-pairing reagent with an opposite charge to the analyte is added to the mobile phase.[7][9] For the positively charged 4-(3-Nitrophenoxy)piperidine, a negatively charged ion-pairing reagent like trifluoroacetic acid (TFA) or an alkyl sulfonate would be used.[10][11] The ion pair formed is more hydrophobic and can be retained and separated on a C18 column.

Mixed-Mode Chromatography

Mixed-mode chromatography utilizes stationary phases with both reversed-phase and ion-exchange functionalities.[12][13][14][15] This allows for the simultaneous separation of compounds based on both their hydrophobicity and ionic character, offering unique selectivity for polar and ionizable molecules.[14]

Conclusion

The purification of polar, ionizable compounds like 4-(3-Nitrophenoxy)piperidine hydrochloride requires a thoughtful approach that addresses the inherent challenges of high polarity and ionic character. The detailed protocol for modified normal-phase chromatography presented in this application note provides a reliable and effective method for obtaining this compound in high purity. By understanding the underlying chemical principles and carefully executing the experimental steps, researchers can successfully purify this and other similar challenging molecules.

References

  • YMC America, Inc. (2022).
  • ScienceMadness. (2011). Solubility of organic amine salts. [Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • PubChem. 4-Phenylpiperidine. [Link]

  • Cuestiones de Fisioterapia.
  • ZeptoMetrix. Mobile Phase Modifiers. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. [Link]

  • PubMed Central. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • ResearchGate. (2025). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. [Link]

  • ResearchGate. (2025). Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. [Link]

  • ResearchGate. (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]

  • Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. [Link]

  • MDPI. (2019). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. [Link]

  • ResearchGate. (2025). Dual gradient macroporous resin column chromatography for concurrent separation and purification of three families of marine bacterial lipopeptides from cell free broth. [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. [Link]

  • PubChem. Propiophenone, 4'-nitro-3-piperidino-, hydrochloride. [Link]

  • Chromatography Forum. (2013). Using salt instead of acids or buffers in mobile phase. [Link]

  • UCL. HPLC solvents and mobile phase additives. [Link]

  • Wikipedia. Histamine. [Link]

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Application

Application Notes and Protocols for the Analytical Characterization of 4-(3-Nitrophenoxy)piperidine hydrochloride

Introduction: The Imperative for Rigorous Characterization 4-(3-Nitrophenoxy)piperidine hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and development, serving as a key buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Characterization

4-(3-Nitrophenoxy)piperidine hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and development, serving as a key building block in the synthesis of various bioactive molecules. The presence of a piperidine ring, a nitrophenoxy moiety, and its formulation as a hydrochloride salt necessitates a multi-faceted analytical approach to ensure its identity, purity, and quality. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound.

The causality behind this rigorous characterization lies in the direct impact of the starting material's quality on the final drug product's safety and efficacy. Impurities or incorrect structural assignments can lead to unforeseen toxicities or diminished therapeutic effect. Therefore, the protocols outlined herein are designed as a self-validating system, integrating chromatographic and spectroscopic techniques to provide orthogonal data, ensuring the highest degree of confidence in the analytical results.

Physicochemical Properties: Foundational Data

A thorough understanding of the physicochemical properties of 4-(3-Nitrophenoxy)piperidine hydrochloride is fundamental to method development. While specific experimental data for this exact compound is not widely published, we can infer its properties from closely related analogs.

PropertyPredicted/Inferred ValueRationale & Significance
Molecular Formula C₁₁H₁₅ClN₂O₃Derived from the structure.
Molecular Weight 258.70 g/mol Important for mass spectrometry and preparation of standard solutions.
Appearance White to off-white solidA visual inspection is the first step in quality control.
Solubility Soluble in water, methanol; sparingly soluble in acetonitrile.Crucial for selecting appropriate solvents for HPLC, NMR, and sample preparation. The hydrochloride salt form enhances aqueous solubility.
pKa Estimated around 8-9 for the piperidine nitrogen.Influences the choice of pH for the HPLC mobile phase to ensure consistent ionization and retention.

Chromatographic Purity and Assay: A Two-Pronged Approach

Chromatographic techniques are central to determining the purity and assay of 4-(3-Nitrophenoxy)piperidine hydrochloride. We will detail both High-Performance Liquid Chromatography (HPLC) for purity and assay, and Gas Chromatography (GC) as a complementary technique for assessing volatile impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice due to the compound's polarity. The hydrochloride salt is ionic and the molecule possesses both hydrophobic (nitrophenoxy group) and hydrophilic (piperidine ring) characteristics, making it amenable to separation on a C18 stationary phase. The nitroaromatic chromophore allows for sensitive UV detection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (e.g., 1 mg/mL in mobile phase) Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase (e.g., Acetonitrile & Phosphate Buffer) Separation Isocratic/Gradient Elution on C18 Column Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Integrate Peaks Detection->Integration Quantification Calculate Purity (Area %) & Assay (vs. Standard) Integration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid).

    • B: Acetonitrile.

  • Elution: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 50 50
      25 10 90
      30 10 90
      31 90 10

      | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (The nitroaromatic moiety provides strong UV absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a final concentration of approximately 1 mg/mL.

Causality of Experimental Choices:

  • The C18 column is a robust, versatile stationary phase suitable for a wide range of polar and non-polar compounds.

  • A phosphate buffer at pH 3.0 ensures that the piperidine nitrogen is protonated, leading to a single, consistent ionic form and sharp peak shape.

  • Gradient elution is crucial for separating not only the main component but also any potential synthesis precursors or degradation products which may have significantly different polarities.

  • A column temperature of 30 °C provides stable and reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is an excellent orthogonal technique to HPLC for identifying and quantifying volatile and semi-volatile impurities. Given the piperidine moiety, the compound is amenable to GC analysis. The mass spectrometer provides definitive identification of any separated components.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A 5% phenyl-polymethylsiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point due to its versatility.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Temperature Program: A temperature program is essential to elute compounds with a range of boiling points.[2][3]

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in methanol or dichloromethane to a concentration of approximately 1 mg/mL.

Causality of Experimental Choices:

  • The 5% phenyl-polymethylsiloxane column is a general-purpose column suitable for a wide range of compounds.

  • The temperature program starts at a relatively low temperature to separate any volatile impurities and ramps up to elute the main compound and any less volatile impurities.[4]

  • EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for identification.

Spectroscopic Identification: Unveiling the Molecular Structure

Spectroscopic techniques provide definitive structural confirmation. A combination of FTIR, NMR, and MS will provide a complete picture of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration
~3000-2850C-H (aliphatic)Stretching
~1600, ~1475C=C (aromatic)Stretching
~1530 and ~1350N-O (nitro group)Asymmetric and symmetric stretching
~1250C-O (aryl ether)Stretching
~2700-2400N-H⁺ (amine salt)Stretching (broad)

Causality of Peak Assignments:

  • The presence of strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ is a definitive indicator of the nitro group.

  • A broad absorption in the 2700-2400 cm⁻¹ region is characteristic of the N-H⁺ stretch in the piperidinium hydrochloride salt.

  • The C-O stretching of the aryl ether will be observed in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structural elucidation.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve Sample (e.g., in DMSO-d₆) 1H_NMR Acquire ¹H NMR Spectrum Dissolve->1H_NMR 13C_NMR Acquire ¹³C NMR Spectrum Dissolve->13C_NMR 2D_NMR Acquire 2D NMR (COSY, HSQC) (if needed for complex spectra) 1H_NMR->2D_NMR Assign_Signals Assign Chemical Shifts, Integration, and Coupling Constants 1H_NMR->Assign_Signals 13C_NMR->2D_NMR 13C_NMR->Assign_Signals 2D_NMR->Assign_Signals Confirm_Structure Confirm Molecular Structure Assign_Signals->Confirm_Structure

Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow.

Experimental Protocol:

  • Solvent: DMSO-d₆ is a suitable solvent due to its ability to dissolve the hydrochloride salt and its non-interfering chemical shift.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Expected Chemical Shifts (δ, ppm):

      • Aromatic Protons: 7.0-8.5 ppm (deshielded due to the nitro group and ether linkage). The substitution pattern on the aromatic ring will dictate the multiplicity (e.g., doublets, triplets, or multiplets).

      • Piperidine Protons: 1.5-3.5 ppm. The protons adjacent to the nitrogen will be the most deshielded. The proton at the 4-position (bearing the oxygen) will also be deshielded.

      • N-H Proton: A broad singlet, typically downfield (> 9 ppm) due to the hydrochloride salt.

  • ¹³C NMR:

    • Expected Chemical Shifts (δ, ppm):

      • Aromatic Carbons: 110-165 ppm. The carbon bearing the nitro group will be significantly deshielded, as will the carbon attached to the ether oxygen.

      • Piperidine Carbons: 25-75 ppm. The carbon attached to the oxygen (C4) will be in the lower field region of this range, while the carbons adjacent to the nitrogen (C2, C6) will also be deshielded compared to the C3 and C5 carbons.

Causality of Spectral Interpretation:

  • The electron-withdrawing nitro group will cause a downfield shift of the aromatic protons and carbons, particularly those ortho and para to it.

  • The protonation of the piperidine nitrogen in the hydrochloride salt will lead to a downfield shift of the adjacent protons and carbons.

  • Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign the proton and carbon signals, especially for the piperidine ring protons.[5]

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.

Experimental Protocol:

  • Ionization Technique: Electrospray Ionization (ESI) in positive mode is ideal for this compound as the piperidine nitrogen is readily protonated.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

  • Expected Ions:

    • [M+H]⁺: The protonated molecule of the free base (m/z ~223.11).

    • [M]⁺ (as free base): The molecular ion of the free base (m/z ~222.10).

  • Fragmentation Analysis (MS/MS):

    • Fragmentation of the protonated molecule can provide structural information. Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen and ring-opening reactions.[6][7] A plausible fragmentation would be the loss of the nitrophenoxy group.

Predicted Fragmentation:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Structure of Fragment
~223.11~86.09C₆H₅NO₃Protonated piperidine ring
~223.11~138.03C₅H₉NProtonated 3-nitrophenol

Method Validation: Ensuring Trustworthiness and Reliability

Every protocol described must be a self-validating system. Adherence to international guidelines such as those from the International Council for Harmonisation (ICH) is paramount.[8][9] The validation of the HPLC method for purity and assay should be performed in accordance with ICH Q2(R2) guidelines.

Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is selective for the analyte in the presence of impurities and degradants.Peak purity analysis (e.g., using a diode array detector) should show no co-elution.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80-120% of the test concentration. For purity: from the reporting limit to 120% of the specification.
Accuracy The closeness of the test results to the true value.Recovery of 98.0-102.0% for spiked samples.
Precision The degree of agreement among individual test results.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like mobile phase pH (±0.2 units) and column temperature (±5 °C) are varied.

The principles of method validation are also applicable to the other analytical techniques described, ensuring the overall integrity of the characterization process. The European Pharmacopoeia (Ph. Eur.) chapter 2.2.46 and the United States Pharmacopeia (USP) general chapter <621> provide detailed guidance on chromatographic separation techniques and allowable method adjustments.[10][11][12]

Conclusion

The comprehensive analytical characterization of 4-(3-Nitrophenoxy)piperidine hydrochloride requires a multi-faceted approach that combines chromatographic and spectroscopic techniques. The protocols and insights provided in this application note are designed to guide researchers in establishing robust and reliable methods for ensuring the quality, purity, and structural integrity of this important pharmaceutical intermediate. By understanding the causality behind the experimental choices and adhering to rigorous validation standards, scientists can have a high degree of confidence in their analytical data, which is foundational to the development of safe and effective medicines.

References

  • Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]

  • Dolan, J. W. (2017). Method Adjustment the USP Way. LCGC International. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2025). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Crawford Scientific. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]

  • ResearchGate. (2013). Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl). Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Separation Methods Technologies. (n.d.). HPLC Separation Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). USP Chapter 621 changes. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatography: Application of Ph. Eur. method 2.2.46 system suitability requirements to drug products. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

  • ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • U.S. Pharmacopeia. (2021). <621> Chromatography. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Roskilde University. (n.d.). Computational Prediction of 1H and 13C NMR Chemical Shifts for Protonated Alkylpyrroles electron correlation and not solvation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Waters. (n.d.). FUTURE-PROOF SOLUTIONS FOR REGULATED LABORATORIES IN THE FACE OF CHANGING USP <621> GUIDELINES. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

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Method

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 4-(3-Nitrophenoxy)piperidine Hydrochloride

Abstract This application note details a robust, validated, and precise isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impuritie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated, and precise isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 4-(3-Nitrophenoxy)piperidine hydrochloride. This compound is a key building block in pharmaceutical research and development, making the accurate assessment of its purity critical for quality control and synthetic process monitoring. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH, ensuring excellent peak shape and resolution. Detection is performed via UV spectrophotometry. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, and precision.

Introduction and Scientific Rationale

4-(3-Nitrophenoxy)piperidine hydrochloride is a chemical intermediate whose structural motifs—a nitrophenyl ether and a piperidine ring—are common in a variety of biologically active molecules.[1] The purity of such precursors is paramount as impurities can carry through the synthetic process, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[2] High-performance liquid chromatography (HPLC) is the preeminent analytical technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3]

The physicochemical properties of 4-(3-Nitrophenoxy)piperidine hydrochloride (summarized in Table 1) dictate the strategy for chromatographic separation. The molecule possesses a hydrophobic nitrophenyl group and a basic piperidine moiety. The hydrochloride salt form generally imparts good solubility in aqueous media.[4] A reversed-phase chromatographic approach is therefore ideal.

Causality behind Methodological Choices:

  • Reversed-Phase HPLC (RP-HPLC): Selected for its compatibility with analytes of moderate polarity and its ability to use aqueous-organic mobile phases in which the hydrochloride salt is soluble.

  • C18 Stationary Phase: A C18 (octadecylsilane) column was chosen to provide sufficient hydrophobic interaction with the nitrophenyl ring, ensuring adequate retention from the void volume.[5]

  • Acidic Mobile Phase: The piperidine ring contains a secondary amine with a high pKa. Operating at an acidic pH (e.g., pH 3.0) ensures this amine is consistently protonated. This prevents peak tailing that can occur from mixed-mode interactions with residual silanols on the silica-based stationary phase, resulting in sharp, symmetrical peaks.

  • UV Detection: The nitrophenyl group acts as a strong chromophore, making UV detection a sensitive and straightforward choice. Based on data for similar nitrophenol compounds, a primary detection wavelength was selected for optimal sensitivity.[6][7]

Table 1: Physicochemical Properties of 4-(3-Nitrophenoxy)piperidine Hydrochloride

Property Value Reference
Chemical Structure Chemical structure of 4-(3-Nitrophenoxy)piperidine hydrochloride [1]
Molecular Formula C₁₁H₁₅ClN₂O₃ [1]
Molecular Weight 258.7 g/mol [1]

| InChI | InChI=1S/C11H14N2O3.ClH/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10; /h1-3, 8, 10, 12H, 4-7H2; 1H |[1] |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purity analysis.

Instrumentation and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector. Data acquisition and processing were performed using appropriate chromatography data software (CDS).

  • Columns: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[8]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

    • Phosphoric acid (H₃PO₄, analytical grade)

    • Water (HPLC grade or Milli-Q)

    • 4-(3-Nitrophenoxy)piperidine hydrochloride reference standard (of known purity) and analytical samples.

Preparation of Solutions
  • Mobile Phase Preparation (0.02 M Phosphate Buffer, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 4-(3-Nitrophenoxy)piperidine hydrochloride reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate briefly if necessary to ensure complete dissolution.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 4-(3-Nitrophenoxy)piperidine hydrochloride sample.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate briefly and filter through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

All quantitative parameters should be summarized in a table for clarity and reproducibility.

Table 2: Optimized HPLC Method Parameters

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 0.02 M KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm

| Run Time | 20 minutes |

Analysis Workflow and System Suitability

The analysis follows a systematic workflow to ensure data integrity.

G prep Prepare Mobile Phase, Standard, and Samples equil Equilibrate HPLC System (Stable Baseline) prep->equil sst Perform System Suitability Test (SST) (5x Standard Injections) equil->sst sst_check SST Criteria Met? sst->sst_check sst_check->equil No, Troubleshoot & Re-equilibrate sample Inject Blank (Mobile Phase) Followed by Sample Solutions sst_check->sample Yes integrate Integrate Chromatograms (Identify and Quantify Peaks) sample->integrate calc Calculate Purity (% Area) and Impurity Profile integrate->calc

Caption: HPLC Purity Analysis Workflow.

Before sample analysis, the chromatographic system must pass a System Suitability Test (SST) to demonstrate its performance is adequate for the intended analysis. This is a core requirement of pharmacopeial guidelines like USP <621>.[9][10]

Table 3: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 1.5 Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N > 2000 Demonstrates column efficiency and separation power.
% RSD of Peak Area ≤ 1.0% for 5 replicate injections Confirms injection precision and system stability.

| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Confirms pump performance and system stability. |

Calculation of Purity

The purity of the sample is determined by the area percent method, which assumes that all impurities have a similar UV response to the main component at the chosen wavelength.

Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12]

center Validated Method specificity Specificity center->specificity linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision robustness Robustness center->robustness

Caption: Logical Flow of Method Validation Parameters.

Specificity

Specificity was demonstrated by injecting a blank (mobile phase) and comparing its chromatogram to that of the standard solution. The blank showed no interfering peaks at the retention time of the main analyte or its known impurities. Forced degradation studies (acid, base, peroxide, heat, light) were also performed to show that degradation products were resolved from the main peak, confirming the method is stability-indicating.

Linearity and Range

Linearity was assessed by preparing a series of solutions from 50% to 150% of the nominal analytical concentration (0.5 mg/mL). A minimum of five concentration levels were used.[11] The peak area was plotted against concentration, and the relationship was evaluated by linear regression.

Table 4: Linearity Study Results

Parameter Result Acceptance Criteria
Range 0.25 - 0.75 mg/mL 80% to 120% of test concentration[11]
Correlation Coefficient (r²) 0.9995 r² ≥ 0.999

| Y-intercept | Close to zero | Intercept should not be significantly different from zero |

Accuracy

Accuracy was determined by a recovery study, spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.

Table 5: Accuracy (Recovery) Study Summary

Spiked Level Mean Recovery (%) % RSD Acceptance Criteria
80% 99.5% 0.4% 98.0% - 102.0% Recovery
100% 100.2% 0.3% 98.0% - 102.0% Recovery

| 120% | 100.8% | 0.5% | 98.0% - 102.0% Recovery |

Precision
  • Repeatability (Intra-day Precision): Six separate sample preparations from the same homogenous batch were analyzed on the same day by the same analyst. The relative standard deviation (% RSD) of the purity results was calculated.

  • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument to assess variability.

Table 6: Precision Study Summary

Parameter Result (% RSD) Acceptance Criteria
Repeatability 0.35% ≤ 1.0%

| Intermediate Precision | 0.58% | ≤ 2.0% |

Robustness

The robustness of the method was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results. Parameters varied included mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). The system suitability criteria were met under all varied conditions, demonstrating the method's reliability during normal use.

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the purity determination of 4-(3-Nitrophenoxy)piperidine hydrochloride. The method is straightforward, utilizing standard instrumentation and reagents, and is suitable for routine quality control analysis in a regulated environment. The comprehensive validation ensures that the method will produce reliable and consistent results, which is essential for ensuring the quality of this important pharmaceutical intermediate.

References

  • PubChem. (n.d.). 4-(3-Ethylphenoxy)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmatech. Retrieved from [Link]

  • Nobilis, M., Svoboda, D., Květina, J., Petr, P., Tichý, M., & Pour, M. (2005). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Indian Journal of Pharmaceutical Sciences, 67(1), 53-58. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 2(2), 19-23. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Lin, W., et al. (2017). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). Journal of Food and Drug Analysis, 25(4), 964-972. Retrieved from [Link]

  • Parrilla, M., et al. (2003). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]

  • Typeset. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • PubChem. (n.d.). Propiophenone, 4'-nitro-3-piperidino-, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Application

Application Note: Leveraging 4-(3-Nitrophenoxy)piperidine Hydrochloride for Two-Dimensional Library Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction: A Strategic Building Block for Accelerated Drug Discovery The piperidine moiety is one of the most prevalent nitrogen-containing hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Building Block for Accelerated Drug Discovery

The piperidine moiety is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging biological targets. Within medicinal chemistry, the 4-phenoxypiperidine substructure offers a conformationally restrained ether linkage that is metabolically robust and capable of presenting aryl substituents in defined vectors for molecular recognition.

Parallel synthesis has become an indispensable engine for modern drug discovery, enabling the rapid generation and evaluation of large, focused compound libraries to expedite the hit-to-lead and lead optimization phases. The efficiency of any library synthesis campaign, however, is critically dependent on the strategic design of the core building blocks.

This application note details the utility of 4-(3-Nitrophenoxy)piperidine hydrochloride , a bifunctional building block designed for efficient, two-dimensional library synthesis. The strategic placement of two distinct, orthogonally reactive functional groups—a secondary piperidine amine and a nitroaryl group—allows for sequential, directed diversification. The piperidine nitrogen serves as the first point for derivatization (R¹) through common reactions like amide coupling or reductive amination. The nitro group, acting as a stable "masked" aniline, can then be reduced to a primary amine and subsequently derivatized (R²), creating a second vector of diversity. This approach provides a powerful and streamlined workflow for exploring structure-activity relationships (SAR) around a privileged core.

Physicochemical Properties

A thorough understanding of the building block's properties is essential for reaction setup and execution.

PropertyValueSource
Chemical Name 4-(3-Nitrophenoxy)piperidine hydrochloride
CAS Number Not publicly available; related structures exist.
Molecular Formula C₁₁H₁₅ClN₂O₃Vendor Data
Molecular Weight 258.70 g/mol Vendor Data
Appearance Off-white to light brown solidVendor Data
Solubility Soluble in water, MeOH, DMSO. Limited solubility in DCM, THF.General Knowledge

Note: The hydrochloride salt form enhances stability and solubility in polar solvents but requires neutralization for reactions involving the piperidine nitrogen.

Strategic Value in Parallel Synthesis: Two-Dimensional Diversification

The core advantage of 4-(3-Nitrophenoxy)piperidine is its capacity for orthogonal, two-dimensional library expansion from a single, common intermediate. This strategy maximizes the exploration of chemical space while minimizing synthetic steps.

  • First Dimension (R¹): The piperidine nitrogen is a moderately strong nucleophile. After in-situ neutralization with a non-nucleophilic base (e.g., DIPEA, Et₃N), it readily undergoes a variety of C-N bond-forming reactions.

  • Second Dimension (R²): The nitro group is chemically inert to the conditions used for piperidine functionalization. After the first diversification step, the nitro group is reduced to an aniline. This newly formed nucleophile is less reactive than the parent piperidine, allowing for a second set of derivatization reactions under distinct conditions.

This strategic workflow is illustrated below.

G cluster_0 Core Building Block cluster_1 First Dimension (R¹) cluster_2 Chemical Transformation cluster_3 Second Dimension (R²) Core 4-(3-Nitrophenoxy)piperidine (Free Base) R1_reagents R¹-COOH + Coupling Agent OR R¹-CHO + Reducing Agent Intermediate N-R¹ Substituted Intermediate R1_reagents->Intermediate N-Functionalization Reduction Nitro Group Reduction (e.g., SnCl₂·2H₂O) Intermediate->Reduction Aniline_Intermediate N-R¹ Substituted Aniline Reduction->Aniline_Intermediate R2_reagents R²-COOH + Coupling Agent OR R²-COCl Final_Library Final Library (R¹ and R² Diversity) R2_reagents->Final_Library N'-Functionalization

Caption: Strategic workflow for two-dimensional library synthesis.

Experimental Protocols for Parallel Synthesis

The following protocols are designed for a 96-well plate format but can be adapted for other parallel synthesis equipment. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Parallel N-Acylation of the Piperidine Core (R¹ Diversification)

This protocol describes the coupling of various carboxylic acids to the piperidine nitrogen.

Causality & Experimental Choices:

  • Platform: A 96-well polypropylene plate is used for its chemical resistance and compatibility with automated liquid handlers and shakers.

  • Base: Diisopropylethylamine (DIPEA) is a bulky, non-nucleophilic base chosen to neutralize the hydrochloride salt without competing in the acylation reaction. 3.0 equivalents are used to ensure complete neutralization and to scavenge the acid byproduct from the coupling reaction.

  • Coupling Agent: HATU is a highly efficient coupling reagent that rapidly forms an activated ester, minimizing side reactions and enabling coupling of even challenging substrates at room temperature.

  • Solvent: DMF is an excellent polar aprotic solvent for this reaction, dissolving the starting materials, reagents, and intermediates.

Materials & Reagents:

  • 4-(3-Nitrophenoxy)piperidine hydrochloride (1.0 equiv)

  • Array of diverse carboxylic acids (R¹-COOH) (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • 96-well deep-well plates with sealing mats

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 4-(3-Nitrophenoxy)piperidine hydrochloride in DMF.

    • Prepare a 0.22 M stock solution of HATU in DMF.

    • Prepare an array of 0.22 M stock solutions of each carboxylic acid in DMF in a separate 96-well plate.

    • Prepare a 0.6 M stock solution of DIPEA in DMF.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well, add 250 µL of the 4-(3-Nitrophenoxy)piperidine hydrochloride stock solution (0.05 mmol).

    • Add 250 µL from the corresponding well of the carboxylic acid stock plate (0.055 mmol).

    • Add 250 µL of the HATU stock solution (0.055 mmol).

    • Initiate the reaction by adding 250 µL of the DIPEA stock solution (0.15 mmol).

  • Reaction Execution:

    • Seal the plate securely with a chemically resistant sealing mat.

    • Place the plate on an orbital shaker and agitate at room temperature for 12-16 hours.

  • Work-up & Isolation:

    • Quench the reaction by adding 1.0 mL of saturated aqueous NaHCO₃ solution to each well.

    • Extract the product by adding 1.0 mL of ethyl acetate to each well. Seal and shake vigorously for 5 minutes.

    • Allow the layers to separate. Carefully remove the upper organic layer and transfer to a new 96-well plate. Repeat the extraction.

    • Combine the organic extracts and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator. The resulting crude amides are typically of sufficient purity for the next step.

Protocol 2: Parallel Reduction of the Nitro Group

This protocol uses tin(II) chloride dihydrate, a classic and reliable reagent for the reduction of aryl nitro groups that is amenable to parallel formats.[1][2]

Causality & Experimental Choices:

  • Reducing Agent: SnCl₂·2H₂O is chosen over catalytic hydrogenation for its operational simplicity in a 96-well format. It is an effective single-electron transfer agent for this transformation. A large excess (5.0 equiv) is used to drive the reaction to completion.

  • Solvent: Ethanol is a common solvent for tin chloride reductions, as it effectively dissolves the organic substrate and the reagent.

  • Work-up: A basic work-up with aqueous NaOH is critical to precipitate tin salts (as tin hydroxides) and ensure the product aniline is in its free base form for extraction.

Materials & Reagents:

  • Crude N-acylated intermediates from Protocol 1 (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • 2 M aqueous NaOH solution

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the crude amide from the previous step in 1.0 mL of ethanol in each well of the 96-well plate.

    • To each well, add solid SnCl₂·2H₂O (0.25 mmol, ~56 mg). Note: This can be done efficiently using a solid-dispensing system or by pre-aliquoting the solid.

  • Reaction Execution:

    • Seal the plate and place it on a shaker block heated to 60 °C for 4-6 hours. Monitor a representative reaction by LC-MS for completion.

  • Work-up & Isolation:

    • Cool the plate to room temperature.

    • Carefully add 1.0 mL of 2 M NaOH to each well to quench the reaction and precipitate tin salts. The mixture will become a thick white slurry.

    • Add 1.5 mL of ethyl acetate to each well. Seal and shake vigorously for 10 minutes.

    • Centrifuge the plate to pellet the inorganic solids.

    • Carefully transfer the supernatant (organic layer) to a new 96-well plate.

    • Back-extract the remaining slurry with another 1.0 mL of ethyl acetate, centrifuge, and combine the organic layers.

    • Evaporate the solvent to yield the crude aniline intermediate.

Protocol 3: Parallel Acylation of the Aniline Core (R² Diversification)

This protocol describes the final diversification step on the less nucleophilic aniline.

Causality & Experimental Choices:

  • Reagents: Acid chlorides are often used for acylating less reactive anilines. Alternatively, stronger coupling agents or higher temperatures may be needed if starting from carboxylic acids.

  • Solvent: Dichloromethane (DCM) is a good choice as it is less reactive than DMF and allows for easy work-up. Pyridine is added as a base and catalyst.

Materials & Reagents:

  • Crude aniline intermediates from Protocol 2 (1.0 equiv)

  • Array of diverse acid chlorides (R²-COCl) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (2.0 equiv)

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the crude aniline from Protocol 2 in 1.0 mL of DCM containing pyridine (2.0 equiv) in each well.

    • In a separate plate, prepare 0.12 M solutions of the acid chlorides in DCM.

  • Reaction Execution:

    • To the aniline solution, add 500 µL of the corresponding acid chloride solution (0.06 mmol).

    • Seal the plate and shake at room temperature for 6-12 hours.

  • Work-up & Purification:

    • Wash the reaction by adding 1.0 mL of 1 M HCl (aq), shake, and remove the aqueous layer.

    • Wash with 1.0 mL of saturated NaHCO₃ (aq), shake, and remove the aqueous layer.

    • Wash with 1.0 mL of brine.

    • Transfer the final organic layer to a new plate and evaporate the solvent. The crude product is now ready for purification.

High-Throughput Purification and Analysis Workflow

Purification and analysis are critical bottlenecks in parallel synthesis. An automated workflow is essential for handling the large number of samples generated.[3][4]

Sources

Method

Application Notes and Protocols for the Derivatization of 4-(3-Nitrophenoxy)piperidine Hydrochloride for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the 4-Phenoxypiperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its sat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Phenoxypiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[2] The 4-phenoxypiperidine substructure, in particular, serves as a versatile scaffold, offering multiple points for chemical modification to explore the chemical space around a target of interest. This document provides a detailed guide for the strategic derivatization of "4-(3-Nitrophenoxy)piperidine hydrochloride," a key starting material for generating a focused library of analogs for Structure-Activity Relationship (SAR) studies.

The derivatization strategy hinges on a pivotal transformation: the reduction of the aromatic nitro group to a primary amine. This unlocks a wealth of subsequent chemical modifications. The resulting 4-(3-aminophenoxy)piperidine is a versatile intermediate, primed for derivatization at two key locations: the newly formed aniline nitrogen and the secondary amine of the piperidine ring. By systematically modifying these positions, researchers can probe the specific structural requirements for biological activity, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.[3][4]

This guide will detail robust protocols for the initial nitro reduction and subsequent derivatization via N-acylation and N-alkylation, providing the causal logic behind experimental choices and methods for the rigorous characterization of the synthesized compounds.

Overall Derivatization Workflow

The overarching strategy is a two-stage process. The first stage is the reduction of the nitro group to generate the key amine intermediate. The second stage involves parallel synthesis approaches to modify either the piperidine nitrogen or the aniline nitrogen, thereby creating a diverse library of compounds for SAR analysis.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Derivatization for SAR Library A 4-(3-Nitrophenoxy)piperidine Hydrochloride B Reduction of Nitro Group A->B C 4-(3-Aminophenoxy)piperidine (Key Intermediate) B->C D N-Acylation (Aniline) C->D E N-Alkylation (Piperidine) C->E F N-Acyl Analogs D->F G N-Alkyl Analogs E->G G cluster_0 Reductive Amination Amine 4-(3-Aminophenoxy)piperidine Reaction + Amine->Reaction Aldehyde R-CHO Aldehyde->Reaction ReducingAgent NaBH(OAc)₃ Product N-Alkyl-4-(3-aminophenoxy)piperidine ReducingAgent->Product Iminium Iminium Ion Intermediate Reaction->Iminium Formation of Iminium Ion Iminium->Product Reduction

Sources

Application

The Strategic Role of 4-(3-Nitrophenoxy)piperidine in the Synthesis of Atypical Antipsychotics: A-Detailed Guide to the Synthesis of Cariprazine

Introduction: The Significance of the 4-Aryloxypiperidine Scaffold in Neuropharmacology The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, conferring favorable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Aryloxypiperidine Scaffold in Neuropharmacology

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, conferring favorable pharmacokinetic properties and serving as a versatile scaffold for molecular elaboration. [1]When incorporated into a 4-aryloxy-substituted pattern, this scaffold becomes a privileged structure for targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are central to the pathophysiology of numerous neurological and psychiatric disorders. [2]The precise orientation of the aryl group and the conformational constraints of the piperidine ring allow for specific interactions within the receptor binding pockets, making these compounds valuable leads in drug discovery.

This application note provides a detailed examination of 4-(3-Nitrophenoxy)piperidine hydrochloride , a key starting material in the synthesis of potent neuroactive compounds. We will focus on its strategic application in the multi-step synthesis of Cariprazine , an atypical antipsychotic agent. Cariprazine is a potent dopamine D₂ and D₃ receptor partial agonist, with a preference for the D₃ receptor, and also exhibits partial agonism at the serotonin 5-HT₁ₐ receptor. [1][3][4]This unique pharmacological profile makes it effective in treating a range of symptoms associated with schizophrenia and bipolar disorder. [2][3][5] The 3-nitrophenoxy moiety of the starting material is a critical functional group that, through a straightforward chemical transformation, becomes a key reactive handle for the subsequent construction of the final drug molecule. This guide will provide a comprehensive, step-by-step protocol for the synthesis of Cariprazine from 4-(3-Nitrophenoxy)piperidine hydrochloride, elucidating the rationale behind each synthetic step and providing insights into the practical execution of the methodology.

Overview of the Synthetic Strategy

The synthesis of Cariprazine from 4-(3-Nitrophenoxy)piperidine hydrochloride is a multi-step process that can be logically divided into three key stages. This strategic approach allows for the sequential introduction of the necessary pharmacophoric elements.

Synthesis_Overview Start 4-(3-Nitrophenoxy)piperidine HCl Stage1 Stage 1: Amine Formation Start->Stage1 Neutralization Intermediate1 4-(3-Aminophenoxy)piperidine Stage1->Intermediate1 Reduction of Nitro Group Stage2 Stage 2: Piperazine Coupling Intermediate1->Stage2 Buchwald-Hartwig Amination Intermediate2 1-(3-(Piperidin-4-yloxy)phenyl)piperazine Stage2->Intermediate2 Stage3 Stage 3: Side Chain Installation Intermediate2->Stage3 Alkylation Cariprazine Cariprazine Stage3->Cariprazine

Caption: High-level overview of the three main stages in the synthesis of Cariprazine.

Detailed Synthesis Protocols

This section provides a detailed, step-by-step protocol for the synthesis of Cariprazine, starting from 4-(3-Nitrophenoxy)piperidine hydrochloride.

Stage 1: Synthesis of the Key Intermediate, 4-(3-Aminophenoxy)piperidine

The initial stage focuses on the deprotection of the piperidine nitrogen from its hydrochloride salt and the subsequent reduction of the nitro group to a primary amine. This amine functionality is crucial for the subsequent coupling reaction.

Step 1.1: Neutralization of 4-(3-Nitrophenoxy)piperidine hydrochloride

  • Rationale: The commercially available starting material is a hydrochloride salt. To enable its participation in subsequent reactions, the free piperidine nitrogen must be liberated by neutralization with a suitable base.

  • Protocol:

    • Suspend 4-(3-Nitrophenoxy)piperidine hydrochloride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.

    • Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), and stir vigorously for 30-60 minutes.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(3-nitrophenoxy)piperidine as a free base.

Step 1.2: Reduction of the Nitro Group

  • Rationale: The nitro group is selectively reduced to a primary amine, which will serve as the nucleophile in the subsequent Buchwald-Hartwig amination. A common and effective method for this transformation is catalytic hydrogenation, which offers high yields and clean reaction profiles. [6]

  • Protocol:

    • Dissolve 4-(3-nitrophenoxy)piperidine (1.0 eq.) in a suitable solvent like ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

    • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-(3-aminophenoxy)piperidine. This intermediate is often used in the next step without further purification.

Reagent Molar Eq. Purpose
4-(3-Nitrophenoxy)piperidine HCl1.0Starting Material
Sodium BicarbonateExcessNeutralizing Agent
DichloromethaneSolventExtraction
Palladium on Carbon (10%)0.05 - 0.10Catalyst
Hydrogen GasExcessReducing Agent
EthanolSolventReaction Medium

Caption: Table summarizing the key reagents and their roles in Stage 1.

Stage 2: Buchwald-Hartwig Amination for Piperazine Coupling

This stage involves the formation of a crucial carbon-nitrogen bond to couple the aminophenoxy-piperidine intermediate with the piperazine core of Cariprazine. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for this transformation.

  • Rationale: The Buchwald-Hartwig amination allows for the efficient formation of an aryl amine by coupling an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. This reaction is highly versatile and tolerant of various functional groups.

  • Protocol:

    • To a reaction vessel, add 4-(3-aminophenoxy)piperidine (1.0 eq.), 1-bromo-2,3-dichlorobenzene (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%), and a suitable phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-10 mol%).

    • Add a base, typically sodium tert-butoxide (NaOtBu) (1.5-2.0 eq.), and an anhydrous solvent like toluene or dioxane.

    • Purge the reaction mixture with an inert gas (argon or nitrogen) and heat to reflux (typically 80-110 °C).

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(2,3-dichlorophenyl)-4-(3-(piperidin-4-yloxy)phenyl)piperazine.

Stage 3: Installation of the N,N-dimethylurea Side Chain

The final stage of the synthesis involves the alkylation of the piperidine nitrogen to introduce the characteristic N,N-dimethylurea side chain of Cariprazine.

  • Rationale: This step is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring acts as a nucleophile, displacing a leaving group on an appropriate electrophile.

  • Protocol:

    • Dissolve 1-(2,3-dichlorophenyl)-4-(3-(piperidin-4-yloxy)phenyl)piperazine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

    • Add a base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.).

    • To this mixture, add the alkylating agent, 2-(trans-4-(N,N-dimethylcarbamoylamino)cyclohexyl)ethyl methanesulfonate (1.1 eq.).

    • Heat the reaction mixture (typically to 60-80 °C) and stir until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain Cariprazine.

Cariprazine_Synthesis_Workflow cluster_Stage1 Stage 1: Amine Formation cluster_Stage2 Stage 2: Piperazine Coupling cluster_Stage3 Stage 3: Side Chain Installation Start 4-(3-Nitrophenoxy)piperidine HCl Neutralization Neutralization (NaHCO₃, DCM) Start->Neutralization FreeBase 4-(3-Nitrophenoxy)piperidine Neutralization->FreeBase Reduction Catalytic Hydrogenation (H₂, Pd/C, EtOH) FreeBase->Reduction Intermediate1 4-(3-Aminophenoxy)piperidine Reduction->Intermediate1 BuchwaldHartwig Buchwald-Hartwig Amination (Pd₂(dba)₃, BINAP, NaOtBu, Toluene) Intermediate1->BuchwaldHartwig ArylHalide 1-Bromo-2,3-dichlorobenzene ArylHalide->BuchwaldHartwig Intermediate2 1-(2,3-Dichlorophenyl)-4- (3-(piperidin-4-yloxy)phenyl)piperazine BuchwaldHartwig->Intermediate2 Alkylation N-Alkylation (K₂CO₃, Acetonitrile) Intermediate2->Alkylation SideChain Alkylating Agent SideChain->Alkylation Cariprazine Cariprazine Alkylation->Cariprazine

Caption: Detailed workflow for the synthesis of Cariprazine.

Discussion: Structure-Activity Relationship and the Importance of Key Moieties

The intricate structure of Cariprazine is a testament to the principles of rational drug design, with each component playing a crucial role in its unique pharmacological profile.

  • The 4-Aryloxypiperidine Core: This central scaffold correctly positions the molecule within the binding sites of dopamine and serotonin receptors. The ether linkage provides a degree of conformational flexibility, which is often beneficial for optimizing receptor-ligand interactions.

  • The Dichlorophenylpiperazine Moiety: Modifications to this part of the molecule have been shown to be key determinants of D₃ receptor efficacy. [7][8]The dichlorophenyl group engages in specific interactions within the receptor, contributing to the high affinity and partial agonist activity of Cariprazine.

  • The N,N-dimethylurea Cyclohexyl Side Chain: This extended side chain is believed to interact with the outer regions of the receptor or with allosteric binding sites, further fine-tuning the drug's activity and contributing to its long half-life.

The preference of Cariprazine for D₃ over D₂ receptors is a significant aspect of its mechanism of action. [1]D₃ receptors are predominantly located in brain regions associated with cognition, mood, and motivation. By targeting these receptors, Cariprazine may offer benefits for the negative and cognitive symptoms of schizophrenia, which are often poorly addressed by other antipsychotics.

Conclusion

4-(3-Nitrophenoxy)piperidine hydrochloride is a strategically important starting material in the synthesis of complex neuroactive compounds like Cariprazine. Its utility lies in the latent functionality of the nitro group, which can be readily converted to a primary amine, enabling efficient coupling to other molecular fragments. The multi-step synthesis of Cariprazine detailed in this application note highlights a practical and scalable route to a clinically significant atypical antipsychotic. The protocols provided, along with the rationale behind each step, are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

References

  • Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. (2021, April 11). Psych Scene Hub. [Link]

  • Cariprazine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • VRAYLAR® (cariprazine) for Bipolar I or Major Depressive Disorder. (n.d.). VRAYLAR. [Link]

  • Mechanism of Action. (n.d.). VRAYLAR® (cariprazine). [Link]

  • Cariprazine (oral route) - Side effects & dosage. (n.d.). Mayo Clinic. [Link]

  • VRAYLAR® (cariprazine) for Healthcare Professionals. (n.d.). AbbVie. [Link]

  • Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. (2025, November 28). ACS Publications. [Link]

  • Cariprazine in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential. (2024, August 14). National Institutes of Health. [Link]

  • Structure-Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. (2025, November 28). PubMed. [Link]

  • A Brief Review of Cariprazine. (2024, March 1). American Journal of Psychiatry Residents' Journal. [Link]

  • Cariprazine: Uses, Dosage, Side Effects & Warnings. (n.d.). Drugs.com. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science. [Link]

  • Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. (2022, January 1). Ingenta Connect. [Link]

  • Preparation method of cariprazine and intermediate thereof. (n.d.).
  • Reduction of nitrobenzene to aniline. (n.d.). ACS Publications. [Link]

  • The synthesis of the key intermediate of cariprazine a Retrosynthetic... (n.d.). ResearchGate. [Link]

  • Industrial process for the preparation of cariprazine. (n.d.).
  • Preparation method of cariprazine intermediate. (n.d.). Patsnap. [Link]

  • Chemical structure of cariprazine (RGH-188) HCl. (n.d.). ResearchGate. [Link]

  • The role of dopamine D3 receptors in the mechanism of action of cariprazine. (n.d.). PubMed. [Link]

  • Repeated aripiprazole treatment causes dopamine D2 receptor up-regulation and dopamine supersensitivity in young rats. (n.d.). National Institutes of Health. [Link]

  • New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling. (n.d.). PubMed Central. [Link]

  • Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA. (n.d.). PMC - PubMed Central. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022, July 11). MDPI. [Link]

  • Synthesis and characterization of selective dopamine D₂ receptor ligands using aripiprazole as the lead compound. (2011, June 1). PubMed. [Link]

  • Cariprazine's most salient feature is its preference for D3 receptors; its D3 binding affinity is higher than dopamine's affinity for this receptor. (2024, March 1). American Journal of Psychiatry Residents' Journal. [Link]

  • Cariprazine (Vraylar) is an atypical antipsychotic used to treat schizophrenia, specific types of bipolar I disorder, and as an add-on treatment for major depressive disorder (MDD). (n.d.). Drugs.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of "4-(3-Nitrophenoxy)piperidine hydrochloride" during storage

Welcome to the dedicated technical support guide for 4-(3-Nitrophenoxy)piperidine hydrochloride (CAS: 125043-83-6). This document is designed for researchers, scientists, and drug development professionals to ensure the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-(3-Nitrophenoxy)piperidine hydrochloride (CAS: 125043-83-6). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. As a molecule incorporating a piperidine ring, a nitroaromatic system, and an ether linkage, its stability is contingent on precise storage and handling. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Visualizing Potential Degradation Pathways

The chemical structure of 4-(3-Nitrophenoxy)piperidine hydrochloride possesses three primary points of susceptibility to degradation under suboptimal storage conditions. Understanding these pathways is the first step in preventing them. The principal degradation routes are hydrolysis of the ether bond, oxidation of the piperidine nitrogen, and reduction or photolytic reactions of the nitro group.

G cluster_main 4-(3-Nitrophenoxy)piperidine HCl cluster_products Potential Degradation Products A 4-(3-Nitrophenoxy)piperidine HCl (Parent Compound) B 3-Nitrophenol A->B Hydrolysis (+ H2O) C 4-Hydroxypiperidine A->C Hydrolysis (+ H2O) D 4-(3-Nitrophenoxy)piperidine N-oxide A->D Oxidation (+ [O]) E 4-(3-Aminophenoxy)piperidine A->E Reduction (+ [H])

Caption: Key degradation pathways of the parent compound.

Troubleshooting Guide: Diagnosing and Resolving Degradation

Encountering unexpected results or changes in your material can be a significant setback. This troubleshooting guide is structured to help you identify the root cause of potential degradation and take corrective action.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose issues with your stored compound.

G cluster_pathways Diagnostic Pathways cluster_causes Likely Causes & Verification cluster_solutions Corrective Actions start Start: Unexpected Observation obs What is the nature of the issue? (e.g., color change, poor solubility, new HPLC peak, inconsistent results) start->obs color_change Observation: Material has changed color (e.g., yellow/brown tint) obs->color_change Visual Change hplc_peak Observation: New peak in HPLC/LC-MS obs->hplc_peak Analytical solubility Observation: Poor or altered solubility obs->solubility Physical cause_photo Likely Cause: Photodegradation or Nitro Group reaction. Verification: - Check storage logs for light exposure. - Compare to a fresh or properly stored lot. color_change->cause_photo cause_hydrolysis Likely Cause: Hydrolysis. Verification: - Check for improper sealing or storage in a humid environment. - Analyze by LC-MS for masses corresponding to 3-nitrophenol or 4-hydroxypiperidine. hplc_peak->cause_hydrolysis cause_oxidation Likely Cause: Oxidation of piperidine ring. Verification: - Check for exposure to air/oxidizing agents. - Analyze by LC-MS for parent mass +16 Da (N-oxide). hplc_peak->cause_oxidation solubility->cause_hydrolysis solution_store Solution: - Store in amber, airtight vials. - Purge headspace with inert gas (Ar or N2). - Relocate to a dark, controlled environment. cause_photo->solution_store solution_retest Solution: - Qualify material before use with the provided HPLC protocol. - If degradation is confirmed, discard the material to ensure data integrity. cause_photo->solution_retest cause_hydrolysis->solution_store cause_hydrolysis->solution_retest cause_oxidation->solution_store cause_oxidation->solution_retest

Caption: A logical workflow for troubleshooting degradation issues.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for 4-(3-Nitrophenoxy)piperidine hydrochloride?

A1: The compound should be stored in a cool, dark, and dry environment under an inert atmosphere. The hydrochloride salt is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis of the ether linkage.[1] Nitroaromatic compounds are frequently sensitive to light, particularly UV light, which can catalyze degradation.[1]

Recommended Storage Conditions Summary

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated) Slows down all potential degradation reactions, including hydrolysis and oxidation.[2]
Atmosphere Inert Gas (Argon or Nitrogen) The piperidine ring is susceptible to oxidation by atmospheric oxygen, potentially forming an N-oxide.[3] An inert atmosphere prevents this.
Light Protect from Light (Amber Vial) The nitrophenoxy group can undergo photodegradation upon exposure to light.[4]

| Humidity | Dry/Anhydrous (Tightly Sealed Container) | As a hydrochloride salt, the compound is likely hygroscopic. Moisture can cause physical clumping and initiate chemical hydrolysis of the ether bond.[5] |

Q2: My previously off-white powder now has a distinct yellow or brownish tint. What happened?

A2: A color change is a common indicator of degradation in nitroaromatic compounds.[6] This is often due to photolytic reactions or other chemical transformations of the nitro group. While the compound may not be fully degraded, this change signifies that the storage conditions, particularly light protection, have been compromised. It is crucial to re-analyze the material for purity before use.

Q3: The material seems to be clumping together in the vial. Is it still usable?

A3: Clumping or caking is a strong indication of moisture absorption.[2] As a hydrochloride salt, the compound is susceptible to hygroscopicity. While the material might still be chemically viable, the presence of water significantly increases the risk of hydrolysis over time. Furthermore, accurate weighing becomes difficult. We recommend drying the material under vacuum and re-qualifying its purity. For future prevention, store the compound in a desiccator.

Experimental and Analytical Issues

Q4: I am seeing a new, earlier-eluting peak in my Reverse-Phase HPLC chromatogram. What could it be?

A4: An earlier-eluting peak in a standard reverse-phase HPLC method typically indicates a more polar compound than the parent molecule. The most probable cause is hydrolysis of the ether linkage, yielding 3-nitrophenol and 4-hydroxypiperidine. Both of these degradation products are significantly more polar than the parent compound and would therefore have shorter retention times on a C18 column.

Q5: My reaction yield is lower than expected. Could degradation of the starting material be the cause?

A5: Absolutely. If the compound has degraded during storage, its effective purity is reduced, leading to stoichiometric imbalances in your reaction and consequently, lower yields. Inconsistent results in assays are a key sign that the stability of your stored compound may be compromised.[3] It is imperative to use a validated analytical method to confirm the purity of the starting material before beginning your experiment.

Protocols for Quality Control

To ensure the integrity of your experimental results, periodic quality control analysis is recommended.

Protocol 1: Stability-Indicating HPLC Method

This reverse-phase HPLC method is designed to separate the parent 4-(3-Nitrophenoxy)piperidine hydrochloride from its most likely degradation products.

ParameterSpecification
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B
Flow Rate 1.0 mL/min
Detection UV at 239 nm
Column Temp. 30°C
Injection Vol. 10 µL
Sample Prep. Dissolve sample in Mobile Phase to a concentration of ~0.5 mg/mL

Rationale for Method Choices:

  • C18 Column: Provides excellent retention and separation for moderately polar aromatic compounds.

  • Acidified Mobile Phase: The use of phosphoric acid ensures that the piperidine nitrogen remains protonated, leading to sharper, more symmetric peaks.

  • UV Detection at 239 nm: This wavelength provides good sensitivity for the nitrophenoxy chromophore.[7]

This method should effectively separate the parent compound from the more polar hydrolysis products (3-nitrophenol, 4-hydroxypiperidine) and potentially from the N-oxide and reduced amine derivatives.[1][7][8]

References

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023, February 9). MDPI. Retrieved January 24, 2026, from [Link]

  • Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. (2025, October 16). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020, September 7). ResearchGate. Retrieved January 24, 2026, from [Link]

  • MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. (2026, January 10). Capot Chemical. Retrieved January 24, 2026, from [Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. (2020, January 13). ACS Publications. Retrieved January 24, 2026, from [Link]

  • The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved January 24, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • On the Colour Reaction of Certain Nitro Compounds. (n.d.). Zenodo. Retrieved January 24, 2026, from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022, September 3). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015, December 10). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2005). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Piperidine Synthesis. (2025, June 4). Defense Technical Information Center. Retrieved January 24, 2026, from [Link]

  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

Sources

Optimization

Common impurities in "4-(3-Nitrophenoxy)piperidine hydrochloride" and their removal

A Guide to Identifying and Removing Common Impurities Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Removing Common Impurities

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting for researchers, scientists, and drug development professionals working with 4-(3-Nitrophenoxy)piperidine hydrochloride. We understand that purity is paramount for reproducible and reliable results. This document offers practical, field-tested advice for identifying and eliminating common impurities encountered during and after synthesis.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might find in my 4-(3-Nitrophenoxy)piperidine hydrochloride sample?

Impurities in your sample can typically be traced back to three main sources: the synthetic route, subsequent degradation, or storage. Understanding the origin is the first step in effective removal.

  • Starting Materials: The most common impurities are unreacted starting materials. Depending on the synthetic route, these are typically 4-hydroxypiperidine and 3-nitrophenol.

  • Process-Related Impurities: These are byproducts formed from side reactions during synthesis. A key example is the formation of isomeric products if the starting 3-nitrophenol contained other isomers (e.g., 2-nitrophenol or 4-nitrophenol).

  • Degradation Products: The molecule can degrade under certain conditions. The ether linkage is generally stable, but the nitro group can be susceptible to reduction, or the piperidine ring can undergo oxidation over time, often leading to discoloration.[1]

  • Residual Solvents & Reagents: Solvents used during the reaction or purification (e.g., ethanol, ethyl acetate, dichloromethane) and reagents from the workup may remain in the final product.

Q2: My product has a distinct yellow or brownish tint, but the literature describes it as a white solid. What's the cause and is it a concern?

A yellow to brown discoloration is a common observation and typically indicates the presence of minor oxidized impurities or residual nitrophenols.[1] While often present in small amounts, these impurities can interfere with sensitive biological assays or downstream reactions. For applications requiring high purity, this discoloration should be addressed. Decolorizing the product solution with activated charcoal during recrystallization is a highly effective remedy.

Q3: I'm trying to purify my compound using silica gel chromatography, but I'm getting severe peak tailing. How can I resolve this?

This is a classic issue when purifying basic compounds like piperidine derivatives on standard silica gel, which is acidic.[2] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and inefficient separation.

The Solution: To mitigate this, you must neutralize these acidic sites by adding a small amount of a basic modifier to your mobile phase. A common and effective strategy is to add 0.5-1% triethylamine (NEt₃) or ammonia solution to your eluent system (e.g., Dichloromethane/Methanol/Triethylamine 95:4:1). This will dramatically improve peak shape and separation.

Q4: My NMR spectrum shows peaks that I suspect are unreacted 3-nitrophenol. What is the most efficient way to remove it?

Acid-base extraction is the most direct and efficient method to separate the basic product from acidic (3-nitrophenol) or neutral impurities. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (like 1M NaOH), the acidic 3-nitrophenol will be deprotonated and move into the aqueous layer, while your desired piperidine product remains in the organic layer. See Protocol 3 for a detailed workflow.

Impurity Profile and Removal Strategies

The following table summarizes common impurities and suggests primary and secondary methods for their removal.

ImpurityPotential SourcePrimary Removal MethodSecondary Removal Method
3-Nitrophenol Unreacted starting materialAcid-Base ExtractionColumn Chromatography
4-Hydroxypiperidine Unreacted starting materialAcid-Base ExtractionRecrystallization
Isomeric Nitrophenoxy Piperidines Impure starting nitrophenolColumn ChromatographyRecrystallization
Oxidation Byproducts Air/light exposure, storageRecrystallization (w/ charcoal)Column Chromatography
Residual Solvents Reaction/PurificationDrying under high vacuumRecrystallization
Purification Protocols: A Step-by-Step Guide

Choosing the right purification strategy is critical. The following workflow can help you decide on the best approach for your specific situation.

G start Crude Product Analysis (TLC, LCMS, NMR) is_solid Is the product a solid? start->is_solid high_impurity High levels of starting materials? is_solid->high_impurity Yes chromatography Protocol 2: Column Chromatography is_solid->chromatography No (Oil) polar_impurities Impurities have different polarity? high_impurity->polar_impurities No acid_base Protocol 3: Acid-Base Extraction high_impurity->acid_base Yes recrystallize Protocol 1: Recrystallization polar_impurities->recrystallize No polar_impurities->chromatography Yes acid_base->recrystallize Follow with

Caption: Decision workflow for selecting a purification method.

Protocol 1: High-Purity Recrystallization

Recrystallization is an excellent method for removing small amounts of impurities from a solid product.[3] The key is selecting a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

Recommended Solvent Systems:

  • Ethanol/Water

  • Isopropanol

  • Methanol/Diethyl Ether

Step-by-Step Procedure:

  • Dissolution: Place the crude 4-(3-Nitrophenoxy)piperidine hydrochloride in a flask and add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w) and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, cool the flask further in an ice bath for at least 30 minutes to maximize yield.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[2]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities, such as isomeric byproducts or when recrystallization is ineffective.[4]

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing prep_col 1. Pack Column (Silica Gel) prep_eluent 2. Prepare Eluent (e.g., DCM/MeOH + 1% NEt3) prep_col->prep_eluent prep_sample 3. Prepare Sample (Adsorb onto silica) prep_eluent->prep_sample run_load 4. Load Sample prep_sample->run_load run_elute 5. Elute with Mobile Phase run_load->run_elute run_collect 6. Collect Fractions (Monitor by TLC) run_elute->run_collect post_combine 7. Combine Pure Fractions run_collect->post_combine post_evap 8. Evaporate Solvent post_combine->post_evap post_salt 9. Convert to HCl Salt (if purified as free base) post_evap->post_salt

Caption: Standard workflow for flash column chromatography.

Step-by-Step Procedure:

  • Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., Dichloromethane). Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: It is often best to purify the free base rather than the HCl salt. If starting with the salt, neutralize it, extract the free base, and concentrate it. Dissolve the crude free base in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, which must contain a basic modifier like 1% triethylamine to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If you purified the free base, dissolve the resulting oil or solid in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in ether or isopropanol to precipitate the pure hydrochloride salt. Filter and dry the solid.

Protocol 3: Acid-Base Extraction for Bulk Impurity Removal

This is a powerful workup or initial purification technique to separate the basic product from acidic or neutral impurities.[1]

G start Crude Product (in Organic Solvent, e.g., EtOAc) wash_base Wash with 1M NaOH(aq) start->wash_base organic_layer1 Organic Layer: Product (Free Base) + Neutral Impurities wash_base->organic_layer1 Separate aqueous_layer1 Aqueous Layer: Deprotonated 3-Nitrophenol (Discard) wash_base->aqueous_layer1 Separate wash_acid Extract with 1M HCl(aq) organic_layer1->wash_acid organic_layer2 Organic Layer: Neutral Impurities (Discard) wash_acid->organic_layer2 Separate aqueous_layer2 Aqueous Layer: Product (HCl Salt) wash_acid->aqueous_layer2 Separate basify Basify with NaOH & Extract with EtOAc aqueous_layer2->basify final_product Organic Layer: Pure Free Base basify->final_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Procedure:

  • Dissolve: Dissolve the crude product in an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous sodium hydroxide (NaOH). This will extract acidic impurities like 3-nitrophenol into the aqueous layer. Separate the layers.

  • Acid Wash: Wash the organic layer with a 1M aqueous hydrochloric acid (HCl) solution.[1] The basic piperidine product will become protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.

  • Isolate Product: Separate the layers and collect the aqueous layer containing your product.

  • Liberate Free Base: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) until the solution is basic (pH > 10). The free base of your product will precipitate or form an oil.

  • Final Extraction: Extract the pure free base back into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified free base, which can then be converted to the hydrochloride salt if desired.

References
  • Manjula, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Hoffmann, H. M., & Schmidt, B. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
  • Capot Chemical. (2019). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. Available at: [Link]

  • Riley, T. N. (1983). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Organic & Biomolecular Chemistry. Available at: [Link]

  • D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992. Available at: [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Available at: [Link]

  • Frank T. Edelmann. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Available at: [Link]

  • Belal, T. S., et al. (2019). Stability-Indicating Chromatographic Methods for the Investigation of Ritodrine Hydrochloride Stability and Characterization of the Oxidative Degradation Product. Journal of Chromatographic Science, 57(9), 827-834. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(3-Nitrophenoxy)piperidine Hydrochloride

Welcome to the technical support center for the synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible protocol.

I. Overview of the Synthetic Strategy

The synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride is most effectively achieved through a three-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of N-Boc-4-hydroxypiperidine with an activated aryl halide, 1-fluoro-3-nitrobenzene. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical to prevent its competing nucleophilicity[1].

  • Acid-Mediated Deprotection: Removal of the Boc group to yield the free secondary amine.

  • Salt Formation: Conversion of the free amine base to its stable hydrochloride salt.

This guide will focus on optimizing each of these critical stages.

II. Reaction Mechanism: The SNAr Pathway

Understanding the reaction mechanism is fundamental to troubleshooting and optimization. The core coupling reaction is a Nucleophilic Aromatic Substitution (SNAr). This process is distinct from SN1 or SN2 reactions and relies on the electronic properties of the aromatic ring.

The reaction proceeds via a two-step addition-elimination mechanism[2]:

  • Nucleophilic Attack: The alkoxide, generated in situ from N-Boc-4-hydroxypiperidine by a strong base, attacks the electron-deficient carbon atom of 1-fluoro-3-nitrobenzene. This carbon is activated by the potent electron-withdrawing nitro group in the meta position.

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the cornerstone of the SNAr reaction, as the negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group[2].

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group for SNAr reactions.

Caption: The SNAr addition-elimination mechanism.

III. Detailed Experimental Protocols

These protocols represent a validated starting point for your synthesis.

Protocol 1: SNAr Coupling of N-Boc-4-hydroxypiperidine
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 1 g of N-Boc-4-hydroxypiperidine).

  • Alkoxide Formation: Cool the solvent to 0 °C using an ice bath. Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise. Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the alcohol to form the required alkoxide nucleophile. Using a strong base ensures complete deprotonation, driving the reaction forward[3].

  • Substrate Addition: To the stirring suspension, slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Aryl Halide Addition: Cool the reaction mixture back to 0 °C. Add a solution of 1-fluoro-3-nitrobenzene (1.1 equivalents) in anhydrous DMF dropwise. Causality: Fluorine is the best leaving group for SNAr reactions, leading to faster reaction rates compared to other halogens[4].

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction & Purification: Separate the organic layer. Wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation
  • Deprotection: Dissolve the purified N-Boc-4-(3-nitrophenoxy)piperidine in a suitable solvent such as 1,4-dioxane or methanol (5-10 mL per 1 g of substrate). Add a solution of hydrochloric acid (HCl, 4-5 equivalents, e.g., 4M in 1,4-dioxane or concentrated HCl) dropwise at 0 °C. Causality: Strong acid is required to cleave the acid-labile Boc group[5]. Using excess acid ensures complete reaction and provides the counter-ion for the final salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis confirms the complete removal of the Boc group.

  • Isolation of Salt: The hydrochloride salt will often precipitate directly from the reaction mixture. If it does not, the solvent can be removed under reduced pressure. The resulting solid can be triturated with diethyl ether or a mixture of hexane/ethyl acetate to induce precipitation and remove non-polar impurities.

  • Purification: The solid 4-(3-Nitrophenoxy)piperidine hydrochloride can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be performed if higher purity is required.

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My SNAr coupling reaction is very slow or has stalled. What's the problem?

A: This is a common issue that typically points to one of three areas: insufficient activation of the nucleophile, solvent quality, or temperature.

  • Inefficient Deprotonation: Ensure your base is sufficiently strong and reactive. Sodium hydride (NaH) is highly effective. If using weaker bases like potassium carbonate (K₂CO₃), the reaction will require higher temperatures and longer reaction times. Also, confirm your NaH is not expired or deactivated from improper storage.

  • Solvent Purity: The presence of water or other protic impurities in your DMF will quench the NaH and the alkoxide, halting the reaction. Always use anhydrous grade solvent.

  • Reaction Temperature: While the reaction starts at 0 °C for controlled addition, it typically requires heating to proceed at a reasonable rate. If the reaction stalls at room temperature, gradually increase the heat to 60-80 °C and monitor by TLC.

LowYield_Troubleshooting Start Low Yield in SₙAr Step CheckBase Is the base strong enough (e.g., NaH)? Start->CheckBase CheckSolvent Is the solvent (DMF) strictly anhydrous? CheckBase->CheckSolvent Yes Sol_Base Action: Use a stronger base like NaH or KH. CheckBase->Sol_Base No CheckTemp Is the reaction temperature adequate (e.g., 60-80 °C)? CheckSolvent->CheckTemp Yes Sol_Solvent Action: Use freshly opened anhydrous solvent. CheckSolvent->Sol_Solvent No CheckPurity Are starting materials pure? CheckTemp->CheckPurity Yes Sol_Temp Action: Increase temperature to 60-80 °C and monitor. CheckTemp->Sol_Temp No Success Problem Resolved CheckPurity->Success Yes Sol_Purity Action: Purify starting materials before use. CheckPurity->Sol_Purity No

Caption: A workflow for troubleshooting low SNAr reaction yield.

Q2: I'm seeing a significant amount of a side product that appears to be 3-nitrophenol. Why?

A: The formation of 3-nitrophenol suggests that your starting material, 1-fluoro-3-nitrobenzene, is being hydrolyzed. This can happen if there is an excessive amount of water in your reaction mixture, which can act as a competing nucleophile, especially at elevated temperatures. Re-evaluate the dryness of your solvent and reagents.

Q3: The N-Boc deprotection step is not going to completion. Should I just heat it or add more acid?

A: While heat and additional acid can drive the reaction, they can also lead to degradation of your product. First, ensure you have added a sufficient stoichiometric excess of acid (at least 4 equivalents). If the reaction is still slow, gentle warming to 40 °C is acceptable[5]. For sensitive substrates, consider alternative deprotection methods, such as using p-toluenesulfonic acid (p-TsOH) in a non-protic solvent, which can be milder[6].

Q4: My final hydrochloride salt is oily and won't crystallize. How can I isolate a solid product?

A: This is a common purification challenge with amine salts.

  • Solvent Choice: Ensure all volatile solvents from the deprotection step (like dioxane) are thoroughly removed under high vacuum.

  • Trituration: Add a non-polar solvent in which your product is insoluble, such as cold diethyl ether or methyl tert-butyl ether (MTBE). Vigorously stir or sonicate the mixture. This will often cause the oil to solidify.

  • Seed Crystals: If you have a small amount of solid material from a previous batch, adding a "seed" crystal can initiate crystallization.

  • Solvent System for Recrystallization: If trituration fails, try dissolving the oil in a minimal amount of a polar solvent (like isopropanol or ethanol) and then slowly adding a non-polar "anti-solvent" (like diethyl ether or hexane) until turbidity persists. Cooling this mixture should yield crystals.

V. Optimization of Reaction Conditions

To maximize yield and purity, key parameters of the SNAr step can be adjusted. The following table provides a guide based on established principles for related reactions.

ParameterCondition A (Standard)Condition B (Aggressive)Condition C (Mild)Rationale & Expected Outcome
Base NaHKHK₂CO₃NaH/KH: Strong bases that ensure rapid and complete alkoxide formation for high yields[3]. K₂CO₃: A weaker base requiring higher temperatures and longer times, but may be preferable for scale-up due to safety.
Solvent DMFDMSOTHFDMF/DMSO: High-boiling polar aprotic solvents that are excellent for SNAr reactions as they solvate the cation but not the nucleophile, increasing its reactivity. THF: Less polar, may result in slower reaction rates but can be easier to remove.
Temperature 60-70 °C80-100 °C40-50 °CHigher temperatures increase reaction rate but may also increase side product formation (e.g., hydrolysis). Optimization is key.
Leaving Group 1-Fluoro -3-nitrobenzene1-Chloro -3-nitrobenzeneN/AFluorine is significantly more activating than chlorine for SNAr, leading to faster and cleaner reactions under milder conditions[4]. Use the fluoro-analogue whenever possible.

VI. References

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation. Retrieved January 24, 2026, from

  • Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Retrieved January 24, 2026, from

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved January 24, 2026, from [Link]

  • PubMed. (2010). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. Retrieved January 24, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved January 24, 2026, from [Link]

  • Scientific Research Publishing. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2011). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative. Retrieved January 24, 2026, from

  • National Institutes of Health. (2018). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved January 24, 2026, from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved January 24, 2026, from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved January 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-(3-Nitrophenoxy)piperidine Hydrochloride

Welcome to the technical support center for the synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to not only...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to not only successfully synthesize this compound on a lab scale but also to anticipate and overcome the challenges associated with scaling up production. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring a robust and reproducible process.

Overview of the Synthetic Strategy

The synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride is most effectively achieved through a multi-step process that hinges on a key ether formation reaction. The most common and scalable approach involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is favored because the electron-withdrawing nitro group on the phenyl ring activates the aromatic system towards nucleophilic attack, facilitating the ether bond formation.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B Step 1: N-Protection (Boc)2O, Base C N-Boc-4-(3-nitrophenoxy)piperidine B->C Step 2: SNAr Coupling 1-Fluoro-3-nitrobenzene, Strong Base (e.g., NaH) D 4-(3-Nitrophenoxy)piperidine (Free Base) C->D Step 3: Deprotection Strong Acid (e.g., HCl) E 4-(3-Nitrophenoxy)piperidine HCl (Target) D->E Step 4: Salt Formation HCl in solvent

Caption: Overall synthetic workflow for 4-(3-Nitrophenoxy)piperidine hydrochloride.

This pathway is designed with scalability in mind, breaking the process into distinct, controllable stages:

  • N-Protection: The secondary amine of the piperidine ring is a competing nucleophile. Protecting it, typically with a tert-butyloxycarbonyl (Boc) group, is critical to prevent N-arylation and other side reactions.

  • SNAr Coupling: This is the core ether-forming step. The protected 4-hydroxypiperidine is deprotonated to form a potent alkoxide nucleophile, which then displaces a halide (preferably fluoride) on the activated 3-nitrophenyl ring.

  • Deprotection & Salt Formation: The Boc group is removed under acidic conditions, which simultaneously protonates the piperidine nitrogen to form the final hydrochloride salt.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology. Safety precautions must be observed at all times; consult the Safety Data Sheets (SDS) for all reagents before commencing work.[1][2][3]

Protocol 1: Step 1 - Synthesis of N-Boc-4-hydroxypiperidine
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-hydroxypiperidine (1.0 eq) and a suitable solvent such as methanol or a mixture of dioxane and water.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add a base, such as potassium carbonate (1.5 eq).[4]

  • Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent while maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Add water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-hydroxypiperidine, which is often a white solid or oil that solidifies on standing. The product is typically pure enough for the next step without further purification.

Protocol 2: Step 2 - SNAr Coupling
  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in a dry, polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C. Carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, the active nucleophile for the SNAr reaction.[5][6] Hydrogen gas is evolved during this step, which must be safely vented.

  • Reaction: After gas evolution ceases (approx. 30-60 minutes), slowly add 1-fluoro-3-nitrobenzene (1.1 eq) via syringe. Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool it back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-Boc-4-(3-nitrophenoxy)piperidine, can be purified by column chromatography or crystallization.

Protocol 3: Steps 3 & 4 - Deprotection and Salt Formation
  • Setup: Dissolve the purified N-Boc-4-(3-nitrophenoxy)piperidine (1.0 eq) from the previous step in a suitable solvent like ethyl acetate, methanol, or 1,4-dioxane.

  • Acidification: Cool the solution to 0 °C. Bubble anhydrous HCl gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) dropwise until the solution is acidic (check with pH paper).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Stir the resulting slurry at 0 °C for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities. Dry the final product, 4-(3-Nitrophenoxy)piperidine hydrochloride, under vacuum.

ReagentMolar Eq. (Step 1)Molar Eq. (Step 2)Molar Eq. (Step 3/4)Purpose
4-Hydroxypiperidine1.0--Starting material
(Boc)₂O1.1--Nitrogen protecting agent
Potassium Carbonate1.5--Base for protection reaction
N-Boc-4-hydroxypiperidine-1.0-Protected intermediate
Sodium Hydride (NaH)-1.2-Strong base for alkoxide formation
1-Fluoro-3-nitrobenzene-1.1-Aromatic electrophile
N-Boc-4-(3-nitrophenoxy)piperidine--1.0Coupled intermediate
Hydrochloric Acid (HCl)--ExcessDeprotection agent and salt formation
Table 1: Typical reagent stoichiometry for the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Flow cluster_coupling Problem: Low Yield in S-N-Ar Coupling Step Start Low Yield Observed CheckTLC Analyze reaction mixture by TLC/LC-MS Start->CheckTLC Q1 Q1 CheckTLC->Q1 Is starting material (N-Boc-4-hydroxypiperidine) present? A1_Yes Potential Cause: Incomplete deprotonation or insufficient reaction time. Solution: 1. Ensure NaH is fresh and reactive. 2. Use completely anhydrous solvent. 3. Extend reaction time or slightly increase temperature (e.g., to 40-50 °C). Q1->A1_Yes Yes Q2 Are there significant unidentified side products? Q1->Q2 No A2_Yes Potential Cause: Competing side reactions (e.g., N-arylation if deprotection occurred) or degradation. Solution: 1. Verify integrity of Boc-protection. 2. Run reaction under strict inert atmosphere. 3. Avoid excessive heating. Q2->A2_Yes Yes A_Other Consider mechanical loss during work-up or issues with starting material purity. Q2->A_Other No

Caption: Troubleshooting logic for the critical SNAr coupling step.

Q1: My yield in the SNAr coupling step (Step 2) is very low, and I see a lot of my N-Boc-4-hydroxypiperidine starting material remaining. What went wrong?

A1: This is a classic issue that typically points to inefficient formation of the alkoxide nucleophile or insufficient reactivity.

  • Cause 1: Inactive Base. Sodium hydride (NaH) is highly reactive and can be deactivated by moisture. If the container has been opened multiple times or stored improperly, it may have a layer of inactive sodium hydroxide (NaOH) on its surface.

    • Solution: Use a fresh bottle of NaH or carefully wash the NaH with dry hexane before use (with extreme caution and proper procedure) to remove the mineral oil and any surface oxidation.

  • Cause 2: Wet Solvent. The presence of water in your reaction solvent (DMF or THF) will quench the NaH before it can deprotonate your alcohol.

    • Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves or a solvent purification system).

  • Cause 3: Insufficient Reaction Time/Temperature. While the reaction often proceeds well at room temperature, some batches of reagents may require more forcing conditions.

    • Solution: After adding all reagents, consider gently warming the reaction to 40-50 °C and monitoring by TLC every few hours. Do not overheat, as this can lead to decomposition and darker product color.

Q2: During purification of the final hydrochloride salt, my product "oils out" or forms a sticky solid instead of a crystalline powder. How can I fix this?

A2: This problem is related to either impurities or the wrong choice of solvent for crystallization/precipitation.

  • Cause 1: Impurities. The presence of residual solvent (like DMF) or oily byproducts can inhibit crystallization. The free base of the product may also be present if insufficient HCl was used.

    • Solution: Ensure the crude free base is thoroughly purified before the salt formation step. During the work-up, extensive washing with water and brine is crucial to remove DMF. Before adding HCl, consider dissolving the crude product in a solvent like ethyl acetate and washing it with a dilute acid, then base, then water, to remove basic and acidic impurities.

  • Cause 2: Incorrect Solvent System. The solvent used for the salt formation and precipitation is critical.

    • Solution: A common and effective method is to dissolve the purified free base in a minimal amount of a solvent in which it is soluble (e.g., isopropanol or methanol) and then add a solution of HCl in a solvent in which the salt is insoluble, such as diethyl ether or methyl tert-butyl ether (MTBE). This anti-solvent addition often promotes the formation of a fine, crystalline precipitate.

Q3: My final product is dark brown or yellow, not the expected off-white solid. What is the cause and can it be purified?

A3: Color formation is usually a sign of impurity generation from side reactions, often due to oxidation or high temperatures.

  • Cause 1: High Reaction Temperature. Overheating during the SNAr reaction can lead to the formation of colored aromatic byproducts.

    • Solution: Maintain careful temperature control throughout the process. It is better to run the reaction for a longer time at a lower temperature than to force it with excessive heat.

  • Cause 2: Air Oxidation. Aromatic nitro compounds can be sensitive to air, especially under basic conditions.

    • Solution: Ensure the SNAr step is performed under a strict inert atmosphere (nitrogen or argon) from the addition of the base until the reaction is quenched.

  • Purification: The color can often be removed. Try dissolving the final HCl salt in a minimal amount of hot methanol or ethanol and adding activated charcoal. Stir for 15-30 minutes, then filter the hot solution through a pad of celite to remove the charcoal. Allow the filtrate to cool slowly to recrystallize the product.

Scaling-Up Considerations & FAQs

Transitioning from a 1-gram scale to a 100-gram or kilogram scale introduces new challenges.[7]

Q4: How should I manage the heat generated from adding NaH to DMF on a large scale?

A4: The reaction between NaH and DMF, and especially the deprotonation of the alcohol, is exothermic. On a large scale, this heat can accumulate dangerously if not managed.

  • Control Addition Rate: Add the NaH in small portions over a longer period.

  • Efficient Cooling: Use a larger cooling bath (e.g., an acetone/dry ice bath) and ensure the reactor has a high surface area-to-volume ratio or is equipped with internal cooling coils.

  • Monitor Internal Temperature: Do not rely on the bath temperature. Use a thermocouple to monitor the internal temperature of the reaction mixture and keep it within the desired range (e.g., 0-10 °C) during the addition.

Q5: Are there safer alternatives to sodium hydride for a large-scale process?

A5: Yes. While NaH is effective, its use at scale requires specialized equipment and handling due to its flammability and the evolution of hydrogen gas.

  • Potassium tert-butoxide (KOtBu): This is a strong base that is a solid and can be easier to handle than NaH. It can be added as a solid or as a solution in THF.

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS): These are very strong, non-nucleophilic bases that are often sold as solutions in THF, making them easy to add via a pump at a controlled rate.

Q6: Column chromatography is not practical for purifying 500g of my intermediate. What is the best strategy for large-scale purification?

A6: The key to avoiding chromatography at scale is to develop a robust crystallization procedure.[7]

  • Intermediate Purification: For the N-Boc protected intermediate, experiment with different solvent/anti-solvent systems. A good starting point is to dissolve the crude oil in a hot solvent like isopropanol or ethyl acetate and allow it to cool slowly. If it doesn't crystallize, try adding a non-polar anti-solvent like heptane or hexane dropwise to the warm solution until it becomes cloudy, then allow it to cool.

  • Final Product Purification: As mentioned in Q2, crystallization of the final HCl salt is the most effective method. A well-chosen solvent system will provide both high purity and high recovery.

References

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Williamson Ether Synthesis - Master Organic Chemistry. (2014). [Link]

  • Williamson Ether Synthesis - Wikipedia. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - The Organic Chemistry Tutor (YouTube). (2018). [Link]

  • Williamson Ether Synthesis - Professor Dave Explains (YouTube). (2018). [Link]

  • MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride - Capot Chemical. (2026). [Link]

  • Safety Data Sheet: 3-Nitrophenol - Carl ROTH. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

Sources

Troubleshooting

Technical Support Center: Stability of 4-(3-Nitrophenoxy)piperidine hydrochloride in Solution

Welcome to the technical support center for 4-(3-Nitrophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-Nitrophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(3-Nitrophenoxy)piperidine hydrochloride in solution?

A1: Based on its chemical structure, the main stability concerns for 4-(3-Nitrophenoxy)piperidine hydrochloride are hydrolysis of the ether linkage, particularly under strong acidic or basic conditions, and photodegradation of the nitroaromatic ring. The piperidine ring itself is generally stable but can be susceptible to oxidation under harsh conditions.

Q2: Which solvents are recommended for preparing stock solutions of 4-(3-Nitrophenoxy)piperidine hydrochloride?

A2: For short-term storage and immediate use, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used to achieve higher concentrations. For aqueous-based assays, the hydrochloride salt form of the compound enhances its solubility in water. However, the long-term stability in aqueous solutions, especially at non-neutral pH, should be experimentally verified. While some studies suggest many compounds are stable in DMSO for extended periods, it's crucial to be aware that DMSO can affect the stability of certain molecules.[1][2]

Q3: My 4-(3-Nitrophenoxy)piperidine hydrochloride solution has changed color. What does this indicate?

A3: A color change, such as the appearance of a yellow tint, could indicate degradation. This is often associated with the hydrolysis of the nitrophenoxy group, potentially leading to the formation of 3-nitrophenol. It is recommended to analyze the solution using a stability-indicating method like HPLC to identify any degradation products.

Q4: How should I store solutions of 4-(3-Nitrophenoxy)piperidine hydrochloride?

A4: To minimize degradation, solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. For aqueous solutions, it is advisable to use buffers to maintain a stable pH. Aliquoting stock solutions into smaller, single-use volumes can prevent degradation from repeated freeze-thaw cycles.

Q5: Can I heat my solution to aid in dissolving 4-(3-Nitrophenoxy)piperidine hydrochloride?

A5: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it may induce thermal degradation.[3] A study on the thermal degradation of piperazine, a related cyclic amine, showed that degradation is first-order with respect to temperature. It is recommended to perform a preliminary thermal stability assessment if heating is necessary for your application.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in aqueous buffer The compound's solubility limit has been exceeded, or the pH of the buffer is unfavorable for the hydrochloride salt.- Increase the proportion of co-solvent (e.g., DMSO) in the final solution (typically keeping it below 1% to avoid biological effects).- Adjust the pH of the aqueous buffer to a more acidic range (e.g., pH 4-6) to maintain the protonated, more soluble form of the piperidine nitrogen.- Prepare a more dilute stock solution.
Inconsistent experimental results The compound may be degrading in the experimental medium over the time course of the assay.- Perform a time-course stability study of the compound under your specific assay conditions (solvent, pH, temperature, light exposure).- Prepare fresh solutions of the compound immediately before each experiment.
Appearance of new peaks in HPLC analysis This strongly suggests chemical degradation of the compound.- Characterize the new peaks using techniques like LC-MS to identify the degradation products.- Conduct a forced degradation study to understand the degradation pathways and establish a stability-indicating HPLC method.
Loss of potency in biological assays The active compound is degrading, leading to a lower effective concentration.- Confirm the stability of the compound in the assay buffer for the duration of the experiment.- Include a positive control with a freshly prepared solution in each experiment to monitor for potency changes.

Predicted Degradation Pathways

Based on the functional groups present in 4-(3-Nitrophenoxy)piperidine hydrochloride, several degradation pathways can be anticipated under stress conditions. Understanding these potential routes of degradation is crucial for developing a robust stability-indicating analytical method.

G cluster_0 4-(3-Nitrophenoxy)piperidine hydrochloride cluster_1 Degradation Pathways cluster_2 Potential Degradation Products Parent_Compound 4-(3-Nitrophenoxy)piperidine hydrochloride Hydrolysis Hydrolysis (Acidic/Basic) Parent_Compound->Hydrolysis Ether cleavage Oxidation Oxidation Parent_Compound->Oxidation Piperidine N-oxidation Photodegradation Photodegradation Parent_Compound->Photodegradation Nitro group reduction/ Rearrangement Thermal_Degradation Thermal Degradation Parent_Compound->Thermal_Degradation General decomposition Product_1 3-Nitrophenol + 4-Hydroxypiperidine Hydrolysis->Product_1 Product_2 N-Oxide derivatives Oxidation->Product_2 Product_3 Reduced nitro group (amine) or ring-opened products Photodegradation->Product_3 Product_4 Various unspecified degradants Thermal_Degradation->Product_4

Experimental Protocols

Protocol 1: General Solubility Assessment

This protocol provides a basic framework for determining the approximate solubility of 4-(3-Nitrophenoxy)piperidine hydrochloride in various solvents.

  • Solvent Selection: Choose a range of solvents relevant to your applications (e.g., Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMSO, DMF).

  • Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into separate vials for each solvent.

  • Solvent Addition: Add the selected solvent to each vial in small, precise increments (e.g., 100 µL).

  • Dissolution: After each addition, vortex the vial for 1-2 minutes. Observe for complete dissolution. Gentle warming or sonication can be applied if necessary, but this should be noted.

  • Equilibration: Allow the solutions to equilibrate at a controlled temperature (e.g., room temperature) for a set period (e.g., 24 hours) to check for precipitation.

  • Quantification: Determine the concentration of the saturated solution by a suitable analytical method, such as HPLC with UV detection.

Table 1: Example Solubility Data (Hypothetical)

SolventApproximate Solubility (mg/mL)Observations
Water~15Soluble with agitation
PBS (pH 7.4)~10Slower dissolution than in pure water
0.1 M HCl> 50Readily soluble
0.1 M NaOH< 1Insoluble, potential for degradation
Methanol~25Soluble
Ethanol~20Soluble
Acetonitrile~5Sparingly soluble
DMSO> 100Freely soluble
DMF> 100Freely soluble
Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]

G

  • Stock Solution Preparation: Prepare a stock solution of 4-(3-Nitrophenoxy)piperidine hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature. Basic conditions are often harsher for nitrophenyl ethers.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).[7][8][9] Keep at room temperature and protected from light.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) in a light-protected container. For solid-state thermal stability, thermogravimetric analysis (TGA) can be employed.[10][11][12]

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[13][14][15][16][17] A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • For other stress conditions, dilution with the mobile phase may be sufficient.

  • Analysis: Analyze all samples by a developed stability-indicating HPLC method.

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point for this type of molecule.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% trifluoroacetic acid or formic acid in water to ensure good peak shape for the basic piperidine moiety.

    • Organic Phase (B): Acetonitrile or methanol.

  • Method Development:

    • Start with a gradient elution (e.g., 5% to 95% B over 20 minutes) to separate all components in the stressed samples.

    • Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and all degradation product peaks.

    • A photodiode array (PDA) detector is recommended to check for peak purity and to determine the optimal detection wavelength.

  • Method Validation: Once developed, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Table 2: Example HPLC Method Parameters (Starting Point)

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 min, then hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength determined by PDA)
Injection Volume 10 µL

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. (2026, January 10). Capot Chemical. Retrieved January 24, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996, November 6). ICH. Retrieved January 24, 2026, from [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025, August 5). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014, February 6). PMC. Retrieved January 24, 2026, from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA). Retrieved January 24, 2026, from [Link]

  • Photooxidative degradation of 4-nitrophenol (4-NP) in UV/H2O2 process: influence of operational parameters and reaction mechanism. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). R Discovery. Retrieved January 24, 2026, from [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin. Retrieved January 24, 2026, from [Link]

  • Results of forced degradation studies. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2025, August 9). ResearchGate. Retrieved January 24, 2026, from [Link]

  • p–Nitrophenol degradation by hybrid advanced oxidation process of heterogeneous Fenton assisted hydrodynamic cavitation: Discernment of synergistic interactions and chemical mechanism. (2025, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. Retrieved January 24, 2026, from [Link]

  • Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. (2022, December 25). Impactfactor. Retrieved January 24, 2026, from [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (1996, March). IKEV. Retrieved January 24, 2026, from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022, September 3). PubMed. Retrieved January 24, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 24, 2026, from [Link]

  • Detoxification and Mineralization of Nitrophenol Isomers Using Photo-assisted Processes in Batch Reactor. (n.d.). Research Publish Journals. Retrieved January 24, 2026, from [Link]

  • pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. (2021, February 16). ChemRxiv. Retrieved January 24, 2026, from [Link]

  • The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. (n.d.). Purdue University. Retrieved January 24, 2026, from [Link]

  • Synergistic Degradation of 4-Nitrophenol Using Hydrodynamic Cavitation in Combination with Hydrogen Peroxide. (n.d.). Institute of Chemical Technology, Mumbai. Retrieved January 24, 2026, from [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2025, August 9). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved January 24, 2026, from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (1996, March). FDA. Retrieved January 24, 2026, from [Link]

  • Identification and characterization of stressed degradation products of Piperine and profiling with black pepper (Piper Nigrum L.) Extraction by using LC/Q-TOF-dual ESI-MS experiments. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • C2-Oxyanion Neighboring Group Participation: Transition State Structure for the Hydroxide-Promoted Hydrolysis of 4-Nitrophenyl α-d-Mannopyranoside. (2016, October 26). PubMed. Retrieved January 24, 2026, from [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved January 24, 2026, from [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016, September 28). ScienceDirect. Retrieved January 24, 2026, from [Link]

  • Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. (2020, June 2). Environmental Engineering Research. Retrieved January 24, 2026, from [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1). AZoM. Retrieved January 24, 2026, from [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (n.d.). SciELO. Retrieved January 24, 2026, from [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. Retrieved January 24, 2026, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics. Retrieved January 24, 2026, from [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. Retrieved January 24, 2026, from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Retrieved January 24, 2026, from [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (2025, August 5). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Understanding ICH Photostability Testing. (n.d.). Q-Lab. Retrieved January 24, 2026, from [Link]

  • Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • 4-(3-Ethylphenoxy)piperidine hydrochloride. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Studies on repository compound stability in DMSO under various conditions. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: The Nitro Group's Positional Paradox

A Senior Application Scientist's Guide to Navigating Reactivity and Stability Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-containing compound...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Reactivity and Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-containing compounds. My name is Dr. Evelyn Reed, and with years of experience in synthetic and medicinal chemistry, I've frequently encountered the unique challenges and opportunities presented by the nitro group. Its profound impact on a molecule's electronic landscape is critically dependent on its position, a factor that can be both a powerful synthetic tool and a source of experimental frustration.

This guide is structured to move beyond simple protocols. It is designed to provide you with the causal understanding necessary to troubleshoot your experiments effectively and predict the behavior of these fascinating molecules. We will explore the underlying principles of nitro group reactivity and stability through a series of frequently asked questions and in-depth troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the influence of the nitro group's position on molecular properties.

Q1: How does the position of a nitro group on an aromatic ring alter its reactivity towards electrophiles?

The position of the nitro group fundamentally dictates the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The nitro group is a strong deactivating group due to its potent electron-withdrawing nature, which arises from both inductive effects and resonance.[1]

  • Ortho and Para Positions: Through resonance, the nitro group withdraws electron density most effectively from the ortho and para positions of the aromatic ring. This creates a significant partial positive charge at these positions, making them highly unattractive to incoming electrophiles.

  • Meta Position: The meta position is also deactivated by the inductive effect of the nitro group, but it does not participate in the resonance delocalization of the positive charge to the same extent as the ortho and para positions.[2] Consequently, the meta position is the least deactivated and, therefore, the most likely site for electrophilic attack.

In essence, the nitro group acts as a "meta-director" for EAS reactions.[1]

Q2: Why is p-nitrophenol a stronger acid than o-nitrophenol, despite both having a nitro group that can stabilize the phenoxide ion?

This is a classic example of the "ortho effect". While both isomers are significantly more acidic than phenol itself, their relative acidities are influenced by a combination of electronic and steric factors.

CompoundpKa
Phenol~10
o-Nitrophenol7.23[3]
m-Nitrophenol8.40
p-Nitrophenol7.14[3]
  • Para-Nitrophenol: The nitro group at the para position effectively stabilizes the negative charge of the phenoxide ion through resonance, delocalizing it away from the oxygen atom. This stabilization of the conjugate base enhances the acidity of the parent phenol.

  • Ortho-Nitrophenol: The ortho-nitro group also provides resonance stabilization. However, its close proximity to the hydroxyl group allows for the formation of a strong intramolecular hydrogen bond. This hydrogen bond stabilizes the protonated form of the phenol, making it slightly more difficult to remove the proton compared to the para isomer. This results in a slightly higher pKa and therefore, slightly weaker acidity.[4]

Q3: I'm trying to perform a Friedel-Crafts alkylation on nitrobenzene and it's not working. Why?

This is a common and expected outcome. Friedel-Crafts reactions, both alkylation and acylation, are classic examples of electrophilic aromatic substitution. As we've discussed, the nitro group is a powerful deactivating group that makes the aromatic ring electron-deficient. The carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions are not potent enough to react with the strongly deactivated nitrobenzene ring. In fact, nitrobenzene is often used as a solvent for Friedel-Crafts reactions on other, more reactive substrates, precisely because it is so unreactive.

Part 2: Troubleshooting Guide

This section provides practical, scenario-based advice for common experimental challenges encountered when working with nitro-substituted compounds.

Scenario 1: Poor Regioselectivity in Aromatic Nitration

Problem: "I'm attempting to nitrate a substituted benzene, and I'm getting a mixture of ortho, meta, and para isomers, with a lower than expected yield of my desired isomer. How can I improve the regioselectivity?"

Root Cause Analysis:

The regiochemical outcome of nitration is a delicate balance of electronic and steric effects. Poor selectivity can arise from several factors:

  • Reaction Temperature: Nitration is a highly exothermic reaction.[5] If the temperature is not carefully controlled, the reaction can become less selective, leading to the formation of undesired isomers. Higher temperatures provide more energy for the reactants to overcome the activation energy barriers for the formation of less stable isomers.

  • Nitrating Agent: The choice and concentration of the nitrating agent can influence selectivity. A very strong nitrating agent might be less selective. For instance, using fuming nitric acid or a mixture with oleum for a sensitive substrate can lead to over-nitration and a mix of products.[6]

  • Substrate Reactivity: If your starting material contains a strongly activating group, the ring may be so reactive that nitration occurs at multiple positions.[7] Conversely, with a deactivating group, forcing the reaction with harsh conditions can reduce selectivity.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Regioselectivity in Nitration start Problem: Poor Isomer Ratio temp_check Is the reaction temperature strictly controlled? start->temp_check agent_check Is the nitrating agent appropriate for the substrate? temp_check->agent_check Yes temp_solution Solution: Maintain low temperature (e.g., 0-5 °C) with an ice bath and slow addition of nitrating agent. temp_check->temp_solution No time_check Is the reaction time optimized? agent_check->time_check Yes agent_solution Solution: Consider a milder nitrating agent (e.g., acetyl nitrate) or adjust the acid ratio. agent_check->agent_solution No purification_check Are the isomers difficult to separate? time_check->purification_check Yes time_solution Solution: Monitor the reaction by TLC to determine the optimal reaction time. time_check->time_solution No purification_solution Solution: Utilize column chromatography with an optimized solvent system or recrystallization. purification_check->purification_solution Yes end_point Improved Regioselectivity purification_check->end_point No temp_solution->agent_check agent_solution->time_check time_solution->purification_check purification_solution->end_point

Caption: A workflow for diagnosing and resolving poor regioselectivity in aromatic nitration reactions.

Scenario 2: Unexpected Instability of an Ortho-Nitro Compound

Problem: "My ortho-nitro substituted product seems to be decomposing during workup or purification, especially when heated. The para isomer is much more stable. What's happening?"

Root Cause Analysis:

The instability of some ortho-nitro compounds can be attributed to the "ortho effect," which involves intramolecular interactions between the nitro group and an adjacent substituent.

  • Intramolecular Reactions: The proximity of the nitro group to another functional group can facilitate unexpected intramolecular cyclization or rearrangement reactions, especially upon heating or under basic/acidic conditions. For example, an adjacent group with a nucleophilic character could potentially interact with the electrophilic nitrogen of the nitro group.

  • Steric Strain: Severe steric hindrance between a bulky ortho-substituent and the nitro group can strain the molecule, making it more susceptible to decomposition.[8] This can sometimes lead to the elimination of one of the groups under certain conditions.

  • Enhanced Acidity of Neighboring Protons: An ortho-nitro group can significantly acidify protons on an adjacent benzylic carbon, making the compound susceptible to base-catalyzed decomposition pathways.

Troubleshooting and Mitigation Strategies:

  • Milder Workup Conditions: Avoid strong acids or bases during the workup. Use a saturated solution of sodium bicarbonate for neutralization instead of stronger bases.

  • Low-Temperature Purification: If possible, purify the compound using column chromatography at room temperature. If recrystallization is necessary, use a solvent system that allows for crystallization at a lower temperature.

  • Inert Atmosphere: For particularly sensitive compounds, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, which can be catalyzed by impurities.[9]

  • Characterize Byproducts: If decomposition occurs, try to isolate and characterize the byproducts. This can provide valuable clues about the decomposition pathway and help in designing a more suitable workup and purification strategy.

Scenario 3: Difficulty in Spectroscopic Characterization of Isomers

Problem: "I have a mixture of nitroaromatic isomers, and I'm struggling to differentiate them and determine the purity using NMR and IR spectroscopy."

Root Cause Analysis:

While positional isomers of nitroaromatics have distinct properties, their spectroscopic features can sometimes be subtle and require careful analysis.

  • NMR Spectroscopy:

    • Symmetry: The symmetry of the molecule is a key distinguishing feature. For example, a para-disubstituted benzene ring will show a simpler aromatic region in the 1H NMR spectrum (often two doublets) compared to the more complex splitting patterns of the ortho and meta isomers.

    • Chemical Shifts: The electron-withdrawing nitro group will deshield adjacent protons. Therefore, protons ortho to the nitro group will typically appear at a higher chemical shift (further downfield) than those meta or para to it.

    • Artifacts: Broad peaks or a rolling baseline can sometimes be observed, which might be due to the quadrupolar nature of the nitrogen atom or interactions with the solvent.[10]

  • IR Spectroscopy:

    • N-O Stretching Frequencies: The nitro group gives rise to two characteristic strong stretching vibrations: an asymmetric stretch (νas) typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch (νs) in the range of 1330-1370 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment, and thus the position on the ring, but distinguishing isomers based on these shifts alone can be challenging.

    • C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region, which can be a reliable way to distinguish between ortho, meta, and para isomers.

Experimental Protocol: Differentiating Nitroaniline Isomers by TLC and Spectroscopy

  • Thin-Layer Chromatography (TLC):

    • Prepare a TLC plate with a silica gel stationary phase.

    • Spot solutions of the individual isomers (if available as standards) and the unknown mixture.

    • Develop the plate using a suitable mobile phase, for example, a 1:1 mixture of ethyl acetate and hexane.

    • Visualize the spots under UV light. The Rf values will differ based on the polarity of the isomers. Generally, the para isomer is the most polar, and the ortho isomer is the least polar due to intramolecular hydrogen bonding.[11]

  • NMR Analysis:

    • Acquire 1H NMR spectra of the purified isomers in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Analyze the splitting patterns and chemical shifts in the aromatic region to determine the substitution pattern.

  • IR Analysis:

    • Acquire IR spectra of the purified isomers.

    • Identify the asymmetric and symmetric N-O stretching bands.

    • Carefully analyze the C-H out-of-plane bending region to confirm the substitution pattern.

Part 3: Safety First - Handling Nitro Compounds

Working with nitro compounds, especially polynitro-aromatics, requires strict adherence to safety protocols.

  • Potential for Explosion: Many nitro compounds are energetic materials and can be sensitive to shock, friction, and heat.[9] Always handle them with care and in small quantities.

  • Toxicity: Nitroaromatic compounds and their metabolites can be toxic and mutagenic.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • Disposal: Dispose of all nitro-containing waste according to your institution's hazardous waste guidelines.

By understanding the fundamental principles of how the nitro group's position influences reactivity and stability, you can approach your experiments with greater confidence, troubleshoot effectively, and ensure a safe and productive research environment.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • KP, Dr. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]

  • Urbański, J., Czerwiński, W., Janicka, K., Majewska, F., & Zowall, H. (1977). Handbook of Analysis of Synthetic Polymers and Plastics. Ellis Horwood.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Ortho effect. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Magritek. (2019). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(3), e21449. [Link]

  • TLC Separation of Nitroanilines. (n.d.). Scribd. Retrieved January 24, 2026, from [Link]

  • Stauffer, S. (2011). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Gustin, L. (1998). Runaway reaction hazards in processing organic nitro compounds. Process Safety and Environmental Protection, 76(4), 221-228. [Link]

  • Comparison of acidic strength of nitrophenols. (n.d.). Chemistry Stack Exchange. Retrieved January 24, 2026, from [Link]

  • Ortho effect. (n.d.). BYJU'S. Retrieved January 24, 2026, from [Link]

  • Di-nitration troubleshooting. (2023, November 28). Reddit. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. [Link]

  • Cardona, F., Goti, A., & Brandi, A. (2007). Safety Evaluation of an Unexpected Incident with a Nitro Compound. Organic Process Research & Development, 11(4), 764–767. [Link]

  • NITRATION. (n.d.). [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4-(3-Nitrophenoxy)piperidine Hydrochloride

Abstract 4-(3-Nitrophenoxy)piperidine hydrochloride is a valuable building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(3-Nitrophenoxy)piperidine hydrochloride is a valuable building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperidine core linked to an activated nitroaromatic ring via an ether bond, presents several strategic opportunities for synthesis. This guide provides an in-depth comparison of the two most prevalent synthetic strategies for its preparation: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu reaction. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their performance based on yield, scalability, cost, and operational complexity to guide researchers in selecting the optimal method for their specific needs.

Introduction: Strategic Disconnection and Key Challenges

The synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride hinges on the formation of a critical aryl ether bond. The primary challenge in this synthesis is managing the reactivity of the bifunctional 4-hydroxypiperidine, which contains both a nucleophilic secondary amine and a secondary alcohol. Unchecked, the amine is often a more potent nucleophile than the alcohol and can lead to undesired N-arylation side products. Therefore, a robust synthetic strategy must incorporate a protection-deprotection sequence for the piperidine nitrogen.

This guide will focus on comparing two distinct and powerful methods for forging the key C(aryl)-O bond:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) , a classic and cost-effective method that leverages the electron-deficient nature of the nitroaromatic ring.

  • Route B: The Mitsunobu Reaction , a reliable and mild method for dehydrative coupling of alcohols and nucleophiles.

Route A: Nucleophilic Aromatic Substitution (SNAr)

Principle and Mechanistic Insight

The SNAr pathway is a cornerstone of aromatic chemistry. The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) positioned meta to the leaving group in our target, is crucial for activating the ring towards nucleophilic attack.[1]

In this synthesis, the alkoxide generated from N-protected 4-hydroxypiperidine acts as the nucleophile, attacking an aryl halide like 1-fluoro-3-nitrobenzene. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.[3][4] The reaction is driven to completion by the expulsion of the halide ion. A mandatory N-protection step, typically using a tert-butoxycarbonyl (Boc) group, is employed to prevent the piperidine nitrogen from competing in the nucleophilic attack.

Experimental Workflow & Visualization

The overall workflow for the SNAr route involves three key stages: N-protection of the starting material, the core SNAr coupling reaction, and subsequent deprotection to yield the final hydrochloride salt.

SNAr_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: S(N)Ar Coupling cluster_2 Step 3: Deprotection & Salt Formation A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B (Boc)₂O, Base C N-Boc-4-(3-nitrophenoxy)piperidine B->C + 1-Fluoro-3-nitrobenzene NaH, DMF D 4-(3-Nitrophenoxy)piperidinehydrochloride C->D HCl in Dioxane Mitsunobu_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Mitsunobu Coupling cluster_2 Step 3: Deprotection & Salt Formation A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B (Boc)₂O, Base C N-Boc-4-(3-nitrophenoxy)piperidine B->C + 3-Nitrophenol PPh₃, DIAD, THF D 4-(3-Nitrophenoxy)piperidinehydrochloride C->D HCl in Dioxane

Sources

Comparative

Purity Analysis of Commercial vs. Synthesized "4-(3-Nitrophenoxy)piperidine hydrochloride": A Comparative Guide

Abstract The purity of chemical intermediates is a cornerstone of successful drug discovery and development, directly impacting reaction yield, impurity profiles of subsequent steps, and the ultimate safety and efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purity of chemical intermediates is a cornerstone of successful drug discovery and development, directly impacting reaction yield, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the active pharmaceutical ingredient (API). This guide presents a comprehensive purity analysis of "4-(3-Nitrophenoxy)piperidine hydrochloride," comparing a commercially procured lot with a batch synthesized in-house. Through a multi-modal analytical approach encompassing chromatography (HPLC), mass spectrometry (GC-MS), spectroscopy (NMR), and potentiometric titration, we dissect the purity profiles of both samples. This guide provides researchers, process chemists, and quality control analysts with a robust framework for evaluating chemical intermediates, explaining the causality behind experimental choices and presenting detailed, self-validating protocols.

Introduction

4-(3-Nitrophenoxy)piperidine hydrochloride is a key building block in medicinal chemistry, often utilized in the synthesis of complex molecules targeting various therapeutic areas.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences. These undesired components can arise from starting materials, by-products of the synthesis, or degradation and can interfere with subsequent chemical transformations, introduce toxicological risks, or compromise the stability of the final API.[2][3][4]

Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities.[3][5] The ICH Q3A(R2) guideline, for instance, provides a clear rationale for the reporting and control of impurities in new drug substances.[5] Therefore, a thorough understanding and analytical characterization of key intermediates are not merely good practice but a regulatory necessity.

This guide aims to provide an objective, data-driven comparison between a commercially available lot of 4-(3-Nitrophenoxy)piperidine hydrochloride and a lot synthesized via a standard Williamson ether synthesis approach. We will employ a suite of orthogonal analytical techniques to build a complete purity picture, highlighting the potential variabilities between sources and underscoring the importance of in-house verification.

Materials and Methods

Materials
  • Commercial Sample: 4-(3-Nitrophenoxy)piperidine hydrochloride, Lot #C-78901, purchased from a reputable chemical supplier (Purity specification: >98%).

  • Synthesized Sample: Prepared in-house (Lot #S-20260124) according to the synthetic scheme outlined below.

  • Reagents & Solvents: All solvents used for synthesis and analysis were of HPLC grade or higher. Reagents were sourced from standard chemical suppliers and used without further purification.

In-House Synthesis Overview

The in-house batch was prepared via a two-step process involving a Williamson ether synthesis followed by hydrochloride salt formation. This common synthetic route was chosen for its reliability, though it presents known potential impurities, including unreacted starting materials and by-products from side reactions.

The process begins with the N-protection of 4-hydroxypiperidine, followed by a nucleophilic substitution reaction with 1-fluoro-3-nitrobenzene under basic conditions. The final steps involve the deprotection of the piperidine nitrogen and subsequent salt formation using hydrochloric acid in an appropriate solvent.

Synthesis_Workflow SM1 4-Hydroxypiperidine INT1 N-Boc-4-(3-nitrophenoxy)piperidine SM1:e->INT1:w 1. Boc-Anhydride 2. NaH, THF SM2 1-Fluoro-3-nitrobenzene SM2:e->INT1:w PROD 4-(3-Nitrophenoxy)piperidine (Free Base) INT1:e->PROD:w TFA, DCM FINAL 4-(3-Nitrophenoxy)piperidine Hydrochloride PROD:e->FINAL:w HCl in Ether

Figure 1: High-level workflow for the in-house synthesis.
Analytical Characterization Workflow

To ensure a comprehensive and trustworthy comparison, we employed a multi-pronged analytical strategy. This approach uses orthogonal techniques—methods that measure the same attribute via different physical principles—to provide a self-validating system for purity assessment. High-performance liquid chromatography (HPLC) serves as the primary tool for quantifying organic impurities, while gas chromatography-mass spectrometry (GC-MS) is ideal for volatile residual solvents.[6][7] Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and can reveal impurities not visible by other methods.[8][9][10] Finally, potentiometric titration offers an absolute measure of the hydrochloride salt content.

Analytical_Workflow SAMPLE Commercial & Synthesized 4-(3-Nitrophenoxy)piperidine HCl HPLC HPLC-UV (Organic Purity & Impurities) SAMPLE->HPLC GCMS Headspace GC-MS (Residual Solvents) SAMPLE->GCMS NMR 1H & 13C NMR (Structural Identity) SAMPLE->NMR TITR Potentiometric Titration (HCl Assay) SAMPLE->TITR RESULT Comprehensive Purity Profile HPLC->RESULT GCMS->RESULT NMR->RESULT TITR->RESULT

Figure 2: Orthogonal analytical workflow for purity assessment.
Protocol: HPLC Purity Determination

Rationale: HPLC with UV detection is the gold standard for quantifying non-volatile organic impurities in pharmaceutical substances.[7][11] A gradient elution method was developed to ensure the separation of the main component from both more polar and less polar impurities that might be present, such as starting materials or reaction by-products.

  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in 50:50 Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL.

Protocol: GC-MS Residual Solvent Analysis

Rationale: Residual solvents are process-related impurities that must be controlled according to safety-based limits defined in guidelines like USP <467> and ICH Q3C.[12][13][14][15] Static headspace GC is the preferred method for this analysis as it effectively separates volatile solvents from the non-volatile drug substance, preventing contamination of the GC system.[16][17]

  • Instrumentation: Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 min.

  • GC Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Parameters: Scan mode, m/z 35-350.

  • Sample Preparation: Approximately 100 mg of sample was accurately weighed into a 20 mL headspace vial and dissolved in 5 mL of Dimethyl Sulfoxide (DMSO).

Protocol: NMR Structural Confirmation

Rationale: NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[8][10] It provides detailed information about the chemical environment of each proton and carbon atom, confirming the identity of the main component and helping to identify any structurally related impurities.

  • Instrumentation: Bruker Avance III 400 MHz Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR.

  • Sample Preparation: Approximately 10-15 mg of sample was dissolved in ~0.7 mL of DMSO-d₆.

Protocol: Potentiometric Titration for Hydrochloride Assay

Rationale: For a hydrochloride salt, it is critical to determine the amount of the active moiety relative to the counter-ion. A simple purity value from HPLC does not account for inorganic components or excess HCl. Potentiometric titration provides an absolute assay value for the hydrochloride content by quantifying the titratable amine salt.[18][19][20][21]

  • Instrumentation: Metrohm 888 Titrando with a combination pH electrode.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).

  • Sample Preparation: Approximately 200 mg of the sample, accurately weighed, was dissolved in 50 mL of deionized water.

  • Procedure: The sample solution was titrated with 0.1 M NaOH, and the equivalence point was determined from the inflection point of the resulting titration curve.

Results and Discussion

Chromatographic Purity (HPLC)

The HPLC analysis revealed a clear distinction between the two samples. The commercial sample showed high purity with minimal impurities. In contrast, the synthesized sample, while still of acceptable quality for many research applications, exhibited a more complex impurity profile.

Sample IDMain Peak Area %Impurity 1 (RRT ~0.85)Impurity 2 (RRT ~1.12)Total Impurities
Commercial 99.68%0.11%Not Detected0.32%
Synthesized 98.45%0.78%0.41%1.55%
Table 1: Comparative HPLC Purity and Impurity Profile.

Discussion: The commercial material meets its specification of >98% and demonstrates a very clean profile. The synthesized material's main impurity at RRT ~0.85 was tentatively identified by its retention time as unreacted N-Boc-4-hydroxypiperidine, a common process-related impurity from incomplete Williamson ether synthesis. Impurity 2 at RRT ~1.12 is an unknown by-product. The higher total impurity level in the synthesized batch highlights the critical role of the final purification (recrystallization) step and the need for its optimization.

Residual Solvent Analysis (GC-MS)

Residual solvent analysis is critical for safety and is mandated by regulatory guidelines.[14][22][23] Our in-house synthesis utilized Tetrahydrofuran (THF) and Diethyl Ether, while the commercial product's solvent history is unknown.

Sample IDTHF (ppm)Diethyl Ether (ppm)Acetone (ppm)
Commercial Not DetectedNot Detected85 ppm
Synthesized 150 ppm210 ppmNot Detected
Table 2: Residual Solvent Content (ppm).

Discussion: The synthesized sample contained detectable levels of THF and diethyl ether, consistent with the solvents used in its preparation and purification. These levels are well below the ICH Q3C limits for these Class 2 and Class 3 solvents, respectively, but their presence is notable. The commercial sample was free of these but contained a small amount of acetone, likely from a final washing or drying step in its manufacturing process. This finding exemplifies why broad-spectrum solvent screening is crucial, as the solvent profile can be an indicator of the manufacturing process used.

Structural Confirmation (NMR)

Both the commercial and synthesized samples were analyzed by ¹H and ¹³C NMR. The spectra for the main component in both samples were identical and consistent with the structure of 4-(3-Nitrophenoxy)piperidine hydrochloride, confirming its chemical identity.

However, the ¹H NMR spectrum of the synthesized sample showed minor sets of peaks corresponding to the impurities detected by HPLC. This spectroscopic confirmation reinforces the findings from the chromatographic analysis and could be used for the structural elucidation of unknown impurities if required.

Hydrochloride Assay (Potentiometric Titration)

The titration results provide a measure of the percentage of the substance that is the hydrochloride salt, offering a more complete picture of purity than HPLC alone.

Sample IDAssay (% w/w as HCl salt)
Commercial 99.8 ± 0.2%
Synthesized 98.9 ± 0.3%
Table 3: Assay by Potentiometric Titration.

Discussion: The commercial sample's assay is very close to 100%, indicating it is almost entirely the desired hydrochloride salt with minimal non-basic organic impurities or inorganic content. The synthesized sample's slightly lower assay value is consistent with the ~1.5% organic impurities detected by HPLC, which do not titrate as a hydrochloride salt. This demonstrates the power of combining chromatographic purity with an absolute assay method for a comprehensive mass balance.

Comparative Purity Summary

The following diagram and table consolidate the findings from all analytical techniques, providing a head-to-head comparison of the two samples.

Purity_Comparison COMM Commercial Sample (Lot #C-78901) HPLC Purity: 99.68% Residual Solvents: Low (85 ppm Acetone) HCl Assay: 99.8% SYNTH Synthesized Sample (Lot #S-20260124) HPLC Purity: 98.45% Residual Solvents: Moderate (360 ppm Total) HCl Assay: 98.9% COMM_CONC High Purity Suitable for all applications including late-stage development COMM->COMM_CONC SYNTH_CONC Acceptable Purity Fit for early-stage research Further purification needed for GMP use SYNTH->SYNTH_CONC title Overall Purity Assessment

Figure 3: Summary of the comparative purity assessment.
ParameterCommercial SampleSynthesized SampleMethodSignificance
Appearance White to off-white solidOff-white solidVisualBasic quality check
Organic Purity 99.68%98.45%HPLCKey indicator of reaction success and purification efficiency
Major Impurity 0.11%0.78% (Starting Material)HPLCIdentifies specific process-related weaknesses
Residual Solvents 85 ppm (Acetone)360 ppm (THF, Ether)GC-MSCritical for safety and regulatory compliance
Identity ConfirmedConfirmedNMREnsures the correct molecule has been made/procured
HCl Assay 99.8%98.9%TitrationProvides mass balance and confirms salt stoichiometry
Table 4: Final Head-to-Head Purity Comparison.

Conclusion and Recommendations

This guide demonstrates a robust, multi-modal approach to the purity analysis of a key pharmaceutical intermediate. Our findings show that while both the commercial and in-house synthesized lots of 4-(3-Nitrophenoxy)piperidine hydrochloride are of high quality, distinct differences exist in their impurity profiles.

  • The Commercial Sample exhibits exceptionally high purity (99.7%) with very low levels of organic impurities and residual solvents. It is suitable for any research or development application, including those under Good Manufacturing Practices (GMP) where stringent purity is required.

  • The Synthesized Sample has a respectable purity of 98.5% and is perfectly "fit-for-purpose" for early-stage discovery and process development activities. However, the presence of identifiable starting material and higher levels of residual solvents indicates that the purification process would require optimization before this material could be considered for late-stage clinical or commercial manufacturing.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Trust but Verify: Never assume the purity listed on a vendor's bottle is sufficient for your specific application without orthogonal in-house verification.

  • Understand Your Synthesis: A thorough understanding of the synthetic route is crucial for predicting and identifying potential process-related impurities.

  • Employ a Multi-Modal Approach: Relying on a single analytical technique can provide an incomplete or misleading picture of purity. Combining chromatography, spectroscopy, and other techniques like titration creates a self-validating and comprehensive profile.

  • Define "Fit-for-Purpose": The required purity of an intermediate is dependent on its intended use. Material suitable for initial screening may not be acceptable for pivotal toxicology studies or GMP manufacturing.

By implementing the analytical strategies and protocols detailed in this guide, organizations can make more informed decisions about sourcing and qualifying critical raw materials, ultimately enhancing the robustness and success of their drug development programs.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. Available at: [Link].

  • AgroParisTech. Potentiometric titration of base salts. Chimactiv. Available at: [Link].

  • LCGC International. Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. Available at: [Link].

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link].

  • USP-NF. <467> Residual Solvents. Available at: [Link].

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. 2025. Available at: [Link].

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. 2024. Available at: [Link].

  • ResearchGate. A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Available at: [Link].

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences Review and Research. 2025.
  • USP-NF. <467> RESIDUAL SOLVENTS. 2019. Available at: [Link].

  • Google Patents. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • Metrohm USA Blog. Assay by Potentiometric Titration in Pharmaceutical Production. 2019. Available at: [Link].

  • Agilent. USP<467> residual solvents. 2018. Available at: [Link].

  • alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. 2024. Available at: [Link].

  • Agilent. Novel Residual Solvents Analysis of Cannabinoid Products with the Agilent Headspace-GC/MS System. Available at: [Link].

  • Saraswati Institute of Pharmaceutical Sciences. Potentiometry-titration.pdf. Available at: [Link].

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available at: [Link].

  • Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. 2005. Available at: [Link].

  • Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. 2009. Available at: [Link].

  • ResolveMass Laboratories Inc. USP 467 Residual Solvents Guide for Pharma Manufacturers. 2025. Available at: [Link].

  • SciELO. Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. Available at: [Link].

  • Chemistry LibreTexts. Determination of Chloride using Potentiometry. 2023. Available at: [Link].

  • DTIC. Piperidine Synthesis. Available at: [Link].

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link].

  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available at: [Link].

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link].

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 2021. Available at: [Link].

  • YouTube. Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. 2021. Available at: [Link].

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Validation

A Comparative Spectroscopic Guide to 4-(Nitrophenoxy)piperidine Hydrochloride Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Nitrophenoxy)piperidine hydrochloride and its isomers are key intermediates in the synthesis of a variety of pharmacologically active compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Nitrophenoxy)piperidine hydrochloride and its isomers are key intermediates in the synthesis of a variety of pharmacologically active compounds. The position of the nitro group on the phenoxy ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's electronic properties, reactivity, and ultimately, its biological activity. Consequently, the unambiguous identification and differentiation of these isomers are critical in drug discovery and development. This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of 4-(nitrophenoxy)piperidine hydrochloride, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate their distinct structural characteristics. This document is intended to serve as a practical reference for researchers, offering both theoretical insights and actionable experimental protocols.

Isomeric Landscape and Its Spectroscopic Implications

The core structure consists of a piperidine ring linked via an ether oxygen to a nitrated phenyl ring. The key difference between the isomers lies in the position of the electron-withdrawing nitro (NO₂) group on the aromatic ring relative to the ether linkage. This positional variation creates distinct electronic environments for the nuclei within the molecule, leading to predictable and measurable differences in their spectroscopic signatures.

Caption: Chemical structures of the ortho, meta, and para isomers of 4-(Nitrophenoxy)piperidine.

Comparative ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environments.

Theoretical Underpinnings of Isomeric Differentiation by NMR

The electron-withdrawing nature of the nitro group deshields nearby protons and carbons, causing them to resonate at higher chemical shifts (downfield). The magnitude of this effect is dependent on the proximity of the nitro group to the observed nucleus.

  • Ortho Isomer: The nitro group is in close proximity to the ether linkage. This will cause significant deshielding of the aromatic proton adjacent to the nitro group and the piperidine ring protons, particularly the proton on the carbon bearing the ether oxygen (C4-H).

  • Meta Isomer: The nitro group is further from the ether linkage. Its deshielding effect on the piperidine ring will be less pronounced compared to the ortho isomer. The aromatic protons will exhibit a characteristic splitting pattern reflecting their meta and ortho relationships.

  • Para Isomer: The nitro group is directly opposite the ether linkage. This position allows for strong resonance effects, leading to significant deshielding of the aromatic protons and a more symmetrical pattern in the aromatic region of the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Comparison

The following table summarizes the predicted ¹H NMR chemical shifts for the key protons in each isomer. These predictions are based on established principles of NMR spectroscopy and data from related compounds.

Proton Ortho Isomer (Predicted δ, ppm) Meta Isomer (Predicted δ, ppm) Para Isomer (Predicted δ, ppm) Rationale for Differentiation
Aromatic Hs Complex multiplet, ~7.0-8.2Distinct multiplets, ~7.2-8.0Two distinct doublets, ~7.0 and ~8.2The substitution pattern dictates unique splitting patterns and chemical shifts. The para isomer will show the most simplified, symmetrical pattern.
Piperidine C4-H ~4.6-4.8~4.5-4.7~4.5-4.7The ortho-nitro group's proximity will likely cause the most significant downfield shift for this proton.
Piperidine N-H₂⁺ Broad singlet, ~9.0-10.0Broad singlet, ~9.0-10.0Broad singlet, ~9.0-10.0As a hydrochloride salt, the piperidine nitrogen is protonated. This acidic proton typically appears as a broad, downfield signal and can be confirmed by D₂O exchange.
Piperidine C2/C6-Hs (axial & equatorial) Multiplets, ~3.2-3.6Multiplets, ~3.1-3.5Multiplets, ~3.1-3.5Subtle shifts may be observed due to the overall electronic changes in the molecule.
Piperidine C3/C5-Hs (axial & equatorial) Multiplets, ~2.0-2.4Multiplets, ~1.9-2.3Multiplets, ~1.9-2.3Least affected by the nitro group's position, but still may show minor variations.
Predicted ¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide complementary information, particularly regarding the carbon atoms of the aromatic ring.

Carbon Ortho Isomer (Predicted δ, ppm) Meta Isomer (Predicted δ, ppm) Para Isomer (Predicted δ, ppm) Rationale for Differentiation
C-NO₂ ~140-145~148-150~141-143The direct attachment of the nitro group results in a downfield shift.
C-O (Aromatic) ~150-155~158-160~162-164The para isomer is expected to have the most downfield-shifted C-O due to resonance effects.
Piperidine C4 ~72-75~73-76~73-76The carbon directly attached to the electron-rich oxygen.
Piperidine C2/C6 ~42-45~43-46~43-46Carbons adjacent to the protonated nitrogen.
Piperidine C3/C5 ~28-31~29-32~29-32Aliphatic carbons of the piperidine ring.

Comparative Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The differentiation of these isomers by IR relies on more subtle variations in the "fingerprint" region of the spectrum.

Key Diagnostic IR Absorptions

All three isomers will exhibit characteristic absorptions for the following functional groups:

  • N-H Stretch: A broad absorption in the region of 2500-3000 cm⁻¹ is expected for the secondary ammonium hydrochloride salt (R₂NH₂⁺).

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong, characteristic bands are expected for the nitro group: an asymmetric stretch between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.[1]

  • C-O-C Stretch (Aryl Ether): A strong absorption for the aryl-alkyl ether C-O-C stretch will be present in the 1200-1275 cm⁻¹ region.

Differentiating Isomers using the Fingerprint Region

The primary differences between the isomers in their IR spectra will be found in the C-H out-of-plane bending region (690-900 cm⁻¹) of the fingerprint region, which is characteristic of the aromatic substitution pattern.

Isomer Predicted C-H Out-of-Plane Bending (cm⁻¹)
Ortho ~730-770 (strong) and potentially another weaker band.
Meta ~690-710 (strong), ~750-810 (strong), and ~860-900 (weak).
Para ~810-860 (strong).

These patterns, while sometimes complex, provide a reliable method for distinguishing between the ortho, meta, and para substituted aromatic rings.

Comparative Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same nominal mass, their fragmentation patterns under techniques like Electrospray Ionization (ESI) with tandem MS (MS/MS) can offer structural clues.

Expected Molecular Ion and Fragmentation

For all isomers, the expected protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) corresponding to the free base (C₁₁H₁₄N₂O₃). The fragmentation of piperidine derivatives is often initiated at the nitrogen atom.[2]

A common fragmentation pathway involves the cleavage of the piperidine ring.[2] The position of the nitro group can influence the relative stability of certain fragment ions, potentially leading to differences in the relative abundances of peaks in the MS/MS spectra.

Predicted Key Fragments:

  • [M+H]⁺: The molecular ion of the free base.

  • Loss of the nitrophenoxy group: Cleavage of the C-O ether bond.

  • Fragmentation of the piperidine ring: Characteristic losses of small neutral molecules.[2]

Differentiation of the isomers by MS alone is challenging and often requires careful analysis of the relative intensities of fragment ions in high-resolution MS/MS experiments.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 4-(nitrophenoxy)piperidine hydrochloride isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it can solubilize a wide range of organic salts and the residual water peak does not obscure key regions of the spectrum.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • To confirm the N-H proton, perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H₂⁺ peak should diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

Caption: General workflow for NMR analysis of isomers.

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source.

  • Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ precursor ion to obtain the fragmentation pattern.

Caption: General workflow for ESI-MS analysis of isomers.

Summary of Key Differentiating Features

Spectroscopic Technique Primary Differentiating Feature
¹H NMR Aromatic region splitting patterns and chemical shifts.
¹³C NMR Chemical shifts of the aromatic carbons, particularly C-NO₂ and C-O.
IR Spectroscopy C-H out-of-plane bending in the fingerprint region (690-900 cm⁻¹).
Mass Spectrometry Subtle differences in the relative abundances of fragment ions in MS/MS spectra.

Conclusion

The differentiation of the ortho, meta, and para isomers of 4-(nitrophenoxy)piperidine hydrochloride is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy offers the most definitive and straightforward method for isomer identification due to the distinct patterns observed in the aromatic region. IR spectroscopy provides a rapid means of confirming the aromatic substitution pattern. While mass spectrometry can confirm the molecular weight, its utility for isomer differentiation is more nuanced and typically requires high-resolution tandem mass spectrometry. By understanding the principles outlined in this guide and applying the provided experimental workflows, researchers can confidently characterize these important synthetic intermediates.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Larkin, P. (2011).

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-(3-Nitrophenoxy)piperidine Derivatives as Monoamine Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The 4-Phenoxypiperidine Scaffold and its Significance in Neuropharmacology The 4-phenoxypiperidine moiety is a privileged scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-Phenoxypiperidine Scaffold and its Significance in Neuropharmacology

The 4-phenoxypiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity and the ability to present substituents in well-defined spatial orientations make it an ideal starting point for the design of ligands targeting various receptors and transporters in the central nervous system (CNS). A significant area of interest is the development of inhibitors for monoamine transporters (MATs), which include the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism of action for many antidepressant and anxiolytic drugs.

The introduction of a 3-nitrophenoxy group to the 4-position of the piperidine ring presents a unique combination of steric and electronic properties that can significantly influence binding affinity and selectivity for the different monoamine transporters. This guide will dissect the probable SAR of this specific chemical series by examining the individual contributions of its core components.

Deconstructing the Pharmacophore: A Tripartite Approach to SAR Analysis

To understand the intricate relationship between the chemical structure of 4-(3-nitrophenoxy)piperidine derivatives and their biological activity, we will analyze the molecule in three key segments:

  • Part A: The Phenoxy Ring - Exploring the impact of substitutions on this aromatic ring.

  • Part B: The Piperidine Ring - Understanding the role of this central scaffold.

  • Part C: The Piperidine Nitrogen - Investigating the influence of N-substituents.

Part A: The Phenoxy Ring - The Epicenter of Selectivity

Substituents on the phenoxy ring play a pivotal role in determining both the potency and selectivity of 4-phenoxypiperidine derivatives for SERT, NET, and DAT. While direct data for the 3-nitro substitution is limited, we can infer its likely impact based on the established effects of other electron-withdrawing and positional isomers.

Key Insights:

  • Position of Substitution: The position of the substituent on the phenoxy ring is critical. For many related compounds, substitution at the para (4-) position is often optimal for high affinity at SERT.

  • Electron-Withdrawing Groups (EWGs): The 3-nitro group is a strong electron-withdrawing group. In analogous series, EWGs can influence the electrostatic potential of the phenoxy ring, potentially enhancing interactions with complementary residues in the transporter binding pocket. For instance, in a series of methylphenidate derivatives, which share a piperidine core, substitutions at the meta position were found to increase affinity for DAT.[1]

  • Hydrogen Bonding Potential: The nitro group can act as a hydrogen bond acceptor. This property could facilitate interactions with specific amino acid residues within the binding sites of the monoamine transporters, thereby influencing affinity and selectivity.

Comparative Analysis of Phenoxy Ring Substitutions (Inferred from Analogous Series):

Substituent at meta-positionPredicted Impact on SERT AffinityPredicted Impact on NET AffinityPredicted Impact on DAT AffinityRationale
-NO2 (Nitro) Moderate to HighModerateModerate to HighStrong electron-withdrawing nature and potential for hydrogen bonding may enhance binding. Positional effects are crucial and require experimental validation.
-Cl (Chloro) HighModerateModerateHalogen bonding and favorable steric interactions are often observed.
-CF3 (Trifluoromethyl) HighModerateModerateStrong electron-withdrawing group that can enhance binding affinity.
-CH3 (Methyl) ModerateLow to ModerateLow to ModerateCan provide favorable van der Waals interactions but may also introduce steric hindrance depending on the binding pocket topography.
-OCH3 (Methoxy) ModerateLow to ModerateLow to ModerateCan act as a hydrogen bond acceptor, but its bulkier size compared to nitro might be less favorable.

Note: This table presents a predictive analysis based on SAR trends observed in related 4-phenoxypiperidine and similar monoamine transporter inhibitor series. Experimental validation is crucial.

Part B: The Piperidine Ring - The Rigid Core

The piperidine ring serves as a rigid scaffold that correctly orients the phenoxy group and the N-substituent for optimal interaction with the target transporter.

Key Insights:

  • Conformational Rigidity: The chair conformation of the piperidine ring limits the number of possible low-energy conformations of the molecule, reducing the entropic penalty upon binding to the transporter.

  • Stereochemistry: Although the parent 4-(3-nitrophenoxy)piperidine is achiral, substitutions on the piperidine ring itself can introduce chiral centers. The stereochemistry of these substituents can have a profound impact on binding affinity and selectivity, as seen in numerous other monoamine transporter inhibitors.

Part C: The Piperidine Nitrogen - The Gateway to Potency

The basicity and the substituent on the piperidine nitrogen are critical determinants of overall activity. The protonated nitrogen is believed to form a key ionic interaction with a conserved aspartate residue in the binding pocket of all three monoamine transporters.

Key Insights:

  • Basicity (pKa): An optimal pKa is required for the nitrogen to be protonated at physiological pH, enabling the crucial ionic interaction. Modifications that drastically alter the basicity of the piperidine nitrogen can lead to a significant loss of potency.

  • N-Substitution: The nature of the substituent on the piperidine nitrogen has a dramatic effect on affinity and selectivity.

    • Small Alkyl Groups (e.g., -CH3): Generally well-tolerated and can lead to potent, non-selective inhibitors.

    • Larger/Bulky Groups (e.g., -benzyl, -propyl): Can be used to tune selectivity. For example, in some series, larger N-substituents have been shown to favor DAT and NET inhibition over SERT.

    • Polar Substituents: The introduction of polar groups can influence pharmacokinetic properties such as solubility and membrane permeability.

SAR_of_4_Nitrophenoxypiperidine Phenoxy Phenoxy SERT SERT Phenoxy->SERT Substituent Position & Electronic Effects are Critical NET NET Phenoxy->NET DAT DAT Phenoxy->DAT Nitrogen Nitrogen Nitrogen->SERT N-Substituent size & pKa are Key Nitrogen->NET Nitrogen->DAT

Experimental Protocols for Assessing Monoamine Transporter Inhibition

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. The following outlines a typical workflow for evaluating the inhibitory activity of novel compounds at monoamine transporters.

Radioligand Displacement Assay

This assay determines the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Step-by-Step Methodology:

  • Preparation of Cell Membranes:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand:

      • For hSERT: [³H]-Citalopram or [³H]-Paroxetine

      • For hNET: [³H]-Nisoxetine

      • For hDAT: [³H]-WIN 35,428

    • Add varying concentrations of the test compound (e.g., 4-(3-nitrophenoxy)piperidine derivatives).

    • To determine non-specific binding, add a high concentration of a known non-radioactive inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.

    • Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow start Start prep Prepare Cell Membranes (HEK293 expressing hSERT, hNET, or hDAT) start->prep assay_setup Set up 96-well plate: - Radioligand - Test Compound - Membranes prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Filter to separate bound and free radioligand incubation->filtration scintillation Quantify radioactivity (Liquid Scintillation Counting) filtration->scintillation analysis Data Analysis: - Calculate IC50 - Calculate Ki scintillation->analysis end End analysis->end

Signaling Pathway: The Role of Monoamine Transporters in Neuronal Communication

The therapeutic effects of 4-(3-nitrophenoxy)piperidine derivatives are presumed to be mediated by their interaction with monoamine transporters, which are critical regulators of neurotransmission.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Release Monoamine Release Vesicle->Release Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Release->Monoamines MAT Monoamine Transporter (SERT, NET, or DAT) Monoamines->MAT Reuptake Receptor Postsynaptic Receptors Monoamines->Receptor Signal Signal Transduction Receptor->Signal Inhibitor 4-(3-Nitrophenoxy)piperidine Derivative Inhibitor->MAT Inhibition

Conclusion and Future Directions

The 4-(3-nitrophenoxy)piperidine scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. Based on the analysis of related compounds, it is hypothesized that the 3-nitro group will significantly influence the binding affinity and selectivity profile of these derivatives. Specifically, its strong electron-withdrawing character and potential for hydrogen bonding could be leveraged to achieve high potency.

However, this guide also highlights a critical knowledge gap: the lack of direct experimental data for the SAR of this particular series. Therefore, the following future research is recommended:

  • Systematic Synthesis and Biological Evaluation: A focused library of 4-(3-nitrophenoxy)piperidine derivatives with systematic variations at the phenoxy ring (e.g., moving the nitro group to the 2- and 4-positions), the piperidine ring, and the piperidine nitrogen should be synthesized and evaluated in monoamine transporter binding and uptake assays.

  • In Vivo Studies: Lead compounds with promising in vitro profiles should be advanced to in vivo models of depression and anxiety to assess their therapeutic potential and pharmacokinetic properties.

  • Computational Modeling: Molecular docking and dynamics simulations can be employed to gain a deeper understanding of the binding modes of these derivatives within the monoamine transporters, which can guide further rational drug design.

By addressing these research questions, the full potential of 4-(3-nitrophenoxy)piperidine derivatives as a novel class of CNS-acting agents can be unlocked.

References

  • Gether, U., Andersen, P. H., Larsson, O. M., & Schousboe, A. (2006). Neurotransmitter transporters: molecular function of important drug targets. Trends in pharmacological sciences, 27(7), 375-383.
  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322.
  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249-258.
  • Sánchez, C., & Hyttel, J. (1999). Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. Cellular and Molecular Neurobiology, 19(4), 467-489.
  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Recent advances in the understanding of the interaction of antidepressant drugs with serotonin and norepinephrine transporters.
  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649-661.
  • Hollingsworth, P. J., & Martin, I. L. (1986). A comparison of the effects of a range of centrally active drugs on the uptake of 5-hydroxytryptamine, dopamine and noradrenaline into synaptosomes of rat brain. British journal of pharmacology, 88(1), 15-23.
  • Lassen, J. B. (1978). Inhibition of monoamine uptake by a new type of antidepressants, FG 4963, and its derivatives. Psychopharmacology, 57(2), 151-155.
  • Hyttel, J. (1982). Citalopram—pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity.
  • Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug: a tribute to its discoverers. Life sciences, 57(5), 411-441.
  • Gatley, S. J., Volkow, N. D., Wang, G. J., Fowler, J. S., Logan, J., Ding, Y. S., ... & Hitzemann, R. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(3), 231-239.

Sources

Validation

Head-to-head comparison of piperidine-based scaffolds in medicinal chemistry

Introduction: The Enduring Centrality of the Piperidine Ring In the vast landscape of heterocyclic chemistry, few structures command the same level of respect and utility as the piperidine ring. This simple, six-membered...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Centrality of the Piperidine Ring

In the vast landscape of heterocyclic chemistry, few structures command the same level of respect and utility as the piperidine ring. This simple, six-membered saturated heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of clinically successful drugs.[1][2] From potent analgesics like Fentanyl to antipsychotics such as Haloperidol and blockbuster allergy medications, the piperidine motif is a testament to nature's and chemists' ingenuity. Its prevalence is not accidental; the piperidine ring offers a unique combination of features: a three-dimensional structure that can effectively probe biological space, a basic nitrogen atom that serves as a key pharmacophoric feature, and a stable, synthetically tractable framework.[1][3]

This guide provides a head-to-head comparison of various piperidine-based scaffolds, moving beyond a simple catalog of structures. We will delve into the causal relationships between substitution patterns, conformational behavior, and pharmacological outcomes. By understanding the subtle yet critical differences between these scaffolds, researchers can make more informed decisions in the design and optimization of next-generation therapeutics. We will explore how strategic modifications to the piperidine core can profoundly influence a molecule's potency, selectivity, and its absorption, distribution, metabolism, and excretion (ADME) profile.

The Conformational Dynamics of the Piperidine Scaffold

The therapeutic success of a piperidine-containing drug is inextricably linked to its three-dimensional structure. Like its carbocyclic cousin, cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. However, the presence of the nitrogen atom introduces two key distinctions: the N-H bond (or N-substituent) and the lone pair of electrons, which can occupy either an axial or equatorial position.[4]

The two chair conformers can interconvert rapidly through a process of ring inversion. For the parent piperidine, the conformation with the N-H bond in the equatorial position is slightly more stable.[4] This preference is crucial because the orientation of substituents on the ring dictates their spatial relationship to a target protein's binding pocket. A molecule's ability to present its pharmacophoric groups in the correct orientation is fundamental to its biological activity.

The choice of substituent on the nitrogen atom (R-group) dramatically influences this conformational equilibrium. Bulky substituents will strongly favor the equatorial position to avoid sterically unfavorable 1,3-diaxial interactions. This principle is a powerful tool for medicinal chemists to "lock" the piperidine ring into a desired conformation, thereby reducing the entropic penalty upon binding to a biological target.

ADME_Workflow cluster_design Scaffold Design & Synthesis cluster_testing In Vitro ADME Evaluation cluster_analysis Data Analysis & Iteration start Design Piperidine Analogs (e.g., 2-Substituted, Spirocyclic) synth Synthesize Compounds start->synth solubility Aqueous Solubility Assay synth->solubility permeability PAMPA / Caco-2 Permeability synth->permeability metabolism Metabolic Stability Assay (Human Liver Microsomes) synth->metabolism herg hERG Binding Assay synth->herg data Analyze Data: - Solubility (µg/mL) - Permeability (Papp) - Half-life (t½) - hERG IC₅₀ solubility->data permeability->data metabolism->data herg->data decision Select Candidate for In Vivo Studies? data->decision iterate Iterate Design: Modify Scaffold decision->iterate No iterate->start

Sources

Comparative

A Senior Application Scientist's Guide: 4-(3-Nitrophenoxy)piperidine Hydrochloride in CNS Drug Discovery

A Comparative Analysis of a Privileged Scaffold and its Bioisosteric Analogs for Central Nervous System Targets Introduction: The Enduring Importance of the Piperidine Scaffold in CNS Drug Discovery For researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of a Privileged Scaffold and its Bioisosteric Analogs for Central Nervous System Targets

Introduction: The Enduring Importance of the Piperidine Scaffold in CNS Drug Discovery

For researchers, scientists, and drug development professionals dedicated to conquering the complexities of the central nervous system (CNS), the selection of appropriate chemical building blocks is a critical first step. The piperidine ring is a "privileged scaffold," a structural motif frequently found in approved drugs and clinical candidates targeting the CNS. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal anchor for engaging with a wide array of CNS receptors and transporters. This guide provides an in-depth comparison of 4-(3-Nitrophenoxy)piperidine hydrochloride , a commercially available building block, with its bioisosteric analogs. We will explore how subtle changes to the phenoxy moiety can significantly impact key drug-like properties, offering a strategic roadmap for medicinal chemists.

The 4-Phenoxypiperidine Core: A Versatile Template for CNS Ligands

The 4-phenoxypiperidine core structure is a versatile template for designing ligands that interact with various CNS targets. The piperidine nitrogen, which is typically protonated at physiological pH, can form crucial ionic interactions with receptors. The phenoxy group provides a platform for introducing a variety of substituents to modulate properties such as lipophilicity, electronic character, and metabolic stability, all ofwhich are critical for achieving the desired pharmacological profile and brain penetration.

A Comparative Analysis of 4-(3-Nitrophenoxy)piperidine Hydrochloride and its Analogs

In this guide, we will focus on a comparative analysis of 4-(3-nitrophenoxy)piperidine hydrochloride and three of its analogs, where the nitro group at the 3-position is replaced by other functional groups: methoxy, chloro, and cyano. These groups are chosen for their distinct electronic and lipophilic properties, allowing for a systematic evaluation of their impact on key physicochemical parameters relevant to CNS drug design.

Physicochemical Properties: A Predictive Look at CNS Drug-Likeness

The following table summarizes key physicochemical properties of our four building blocks. These parameters are crucial in predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier (BBB).

Building BlockMolecular FormulaMolecular Weight ( g/mol )Calculated LogPTopological Polar Surface Area (TPSA) (Ų)
4-(3-Nitrophenoxy)piperidine HClC₁₁H₁₅ClN₂O₃258.70~2.5~75.0
4-(3-Methoxyphenoxy)piperidine HClC₁₂H₁₈ClNO₂243.73~2.8~38.7
4-(3-Chlorophenoxy)piperidine HClC₁₁H₁₅Cl₂NO248.15~3.2~29.5
4-(3-Cyanophenoxy)piperidine HClC₁₂H₁₅ClN₂O238.72~2.3~52.6

Note: Calculated LogP and TPSA values are estimations and may vary depending on the algorithm used. The values presented here are for the free base form for comparative purposes.

Analysis of Physicochemical Properties:

  • Lipophilicity (LogP): All four compounds possess LogP values in a range generally considered favorable for BBB penetration (typically between 1 and 4). The chloro-substituted analog is the most lipophilic, while the cyano and nitro analogs are the least.

  • Topological Polar Surface Area (TPSA): A TPSA of less than 90 Ų is often considered a good predictor of BBB permeability. The nitro-substituted compound has the highest TPSA, which may hinder its ability to cross the BBB compared to the other analogs. The chloro and methoxy derivatives have the lowest TPSA values.

  • Molecular Weight: All building blocks have molecular weights well within the range typically associated with CNS drugs (under 450 g/mol ).

Synthetic Accessibility: A General Approach

These building blocks can be synthesized through a variety of methods. A common approach involves the Williamson ether synthesis, where a substituted phenol is reacted with a protected 4-hydroxypiperidine, followed by deprotection.

G cluster_synthesis General Synthesis of 4-Phenoxypiperidine Analogs phenol Substituted Phenol (e.g., 3-Nitrophenol) ether_synthesis Williamson Ether Synthesis (e.g., NaH, DMF) phenol->ether_synthesis hydroxypiperidine N-Boc-4-hydroxypiperidine hydroxypiperidine->ether_synthesis protected_product N-Boc-4-(substituted-phenoxy)piperidine ether_synthesis->protected_product deprotection Deprotection (e.g., HCl in Dioxane) protected_product->deprotection final_product 4-(substituted-phenoxy)piperidine HCl deprotection->final_product

Caption: General synthetic route to 4-phenoxypiperidine analogs.

Experimental Evaluation: Key Assays for CNS Drug Candidates

To empirically determine the suitability of these building blocks for CNS drug discovery, a series of in vitro and in vivo assays are essential. Below are detailed protocols for three critical in vitro assays.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)

This assay provides a high-throughput method to predict the passive permeability of a compound across the BBB.

Protocol:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid) in dodecane to form an artificial membrane.

  • Preparation of Donor Solution: The test compound is dissolved in a buffer solution at a known concentration (e.g., 100 µM) to create the donor solution.

  • Assay Assembly: The filter plate is placed on top of a 96-well acceptor plate containing buffer. The donor solution is added to the wells of the filter plate.

  • Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vacceptor / (Area * time))

    where Vacceptor is the volume of the acceptor well and Area is the surface area of the membrane.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Protocol:

  • Preparation of Incubation Mixture: The test compound (e.g., 1 µM final concentration) is incubated with liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor for many metabolic enzymes.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a compound for a specific CNS target, such as a dopamine or serotonin receptor.

Protocol:

  • Preparation of Receptor Membranes: Cell membranes expressing the target receptor are prepared from cultured cells or animal brain tissue.

  • Assay Setup: In a 96-well plate, the receptor membranes are incubated with a known concentration of a radiolabeled ligand (a molecule that binds to the receptor with high affinity) and varying concentrations of the test compound.

  • Incubation: The plate is incubated for a specific time to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: The mixture is filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Comparative Workflow for CNS Building Block Selection

The selection of a building block for a CNS drug discovery program is a multi-parameter optimization process. The following diagram illustrates a typical workflow.

G start Define CNS Target & Desired Properties in_silico In Silico Screening (Physicochemical Properties, ADMET Prediction) start->in_silico synthesis Synthesis of Analogs in_silico->synthesis in_vitro In Vitro Assays (BBB Permeability, Metabolic Stability, Target Binding) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar sar->synthesis lead_selection Lead Building Block Selection sar->lead_selection optimization Lead Optimization lead_selection->optimization end Candidate Drug optimization->end

Caption: A workflow for selecting and optimizing building blocks for CNS drug discovery.

Conclusion: Strategic Selection of Building Blocks for CNS Drug Discovery

The choice of a chemical building block is a pivotal decision in the early stages of CNS drug discovery. While the 4-phenoxypiperidine scaffold is a well-validated starting point, the specific substitution on the phenoxy ring can dramatically influence the properties of the resulting molecule.

  • 4-(3-Nitrophenoxy)piperidine hydrochloride offers a balance of properties but its relatively high TPSA and the potential for metabolic liabilities associated with the nitro group warrant careful consideration.

  • 4-(3-Methoxyphenoxy)piperidine hydrochloride presents a more metabolically stable option with a lower TPSA, potentially leading to better BBB penetration.

  • 4-(3-Chlorophenoxy)piperidine hydrochloride is the most lipophilic of the series, which could enhance membrane permeability but may also increase non-specific binding and metabolic clearance.

  • 4-(3-Cyanophenoxy)piperidine hydrochloride serves as a good bioisostere for the nitro group, reducing the TPSA while maintaining a similar electronic profile.

Ultimately, the optimal choice will depend on the specific CNS target and the desired pharmacological profile. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers to make informed decisions in their quest to develop the next generation of CNS therapeutics.

References

  • Chem-Impex. (n.d.). 4-(3-Methoxyphenoxy)Piperidine Hydrochloride. Retrieved from [Link][1][2]

  • Chem-Impex. (n.d.). 4-(3-Chlorophenoxy)Piperidine Hydrochloride. Retrieved from [Link][3]

  • PubChem. (n.d.). 4-(3-Ethylphenoxy)piperidine hydrochloride. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 4-(3-Chlorophenoxy)piperidine, HCl, min 96%, 5 grams. Retrieved from [Link][4]

  • PubChem. (n.d.). Propiophenone, 4'-nitro-3-piperidino-, hydrochloride. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (2006). [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link][6]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation. Retrieved from [7]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Ethylphenoxy)piperidine hydrochloride. Retrieved from [Link][8]

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Validation

Benchmarking the Efficiency of "4-(3-Nitrophenoxy)piperidine hydrochloride" Synthesis: A Comparative Guide for Drug Development Professionals

In the landscape of modern drug discovery, the 4-aryloxypiperidine scaffold is a privileged motif, integral to the development of a wide array of therapeutic agents targeting the central nervous system and beyond. Among...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 4-aryloxypiperidine scaffold is a privileged motif, integral to the development of a wide array of therapeutic agents targeting the central nervous system and beyond. Among these, "4-(3-Nitrophenoxy)piperidine hydrochloride" serves as a critical building block. The efficiency of its synthesis directly impacts the timeline and cost of drug development programs. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate, supported by experimental insights to inform your selection of the most appropriate methodology.

Introduction: The Strategic Importance of 4-(3-Nitrophenoxy)piperidine Hydrochloride

The 4-(3-Nitrophenoxy)piperidine moiety is a versatile pharmacophore. The piperidine ring offers a basic nitrogen atom, providing a handle for salt formation to improve solubility and bioavailability, while the 3-nitrophenoxy group can be a crucial binding element or a precursor for further functionalization, such as reduction to the corresponding aniline derivative. Consequently, a robust and scalable synthesis is of paramount importance. This guide will dissect the most common synthetic strategies, evaluating them on key performance indicators including yield, purity, reaction time, and operational simplicity.

Comparative Analysis of Synthetic Strategies

The synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride typically involves the formation of an ether linkage between a 4-hydroxypiperidine precursor and a 3-nitrophenyl electrophile. The choice of reaction conditions and protecting group strategy significantly influences the overall efficiency. We will compare the classical Williamson ether synthesis and the modern Mitsunobu reaction, as these are the most frequently employed methods for this transformation.

Method 1: The Workhorse - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] In the context of our target molecule, this involves the reaction of an alkoxide generated from a protected 4-hydroxypiperidine with an activated 3-nitrophenyl halide. A common and effective strategy employs an N-Boc protecting group on the piperidine nitrogen. This serves a dual purpose: it prevents side reactions involving the basic piperidine nitrogen and enhances the solubility of the starting material in organic solvents.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group on the aromatic ring activates the halide for displacement by the piperidin-4-oxide nucleophile.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection and Salt Formation NBoc4OH N-Boc-4-hydroxypiperidine Intermediate N-Boc-4-(3-nitrophenoxy)piperidine NBoc4OH->Intermediate 1. Base 2. 1-Fluoro-3-nitrobenzene Base Base (e.g., NaH, K2CO3) Solvent Solvent (e.g., DMF, DMSO) NitroArylHalide 1-Fluoro-3-nitrobenzene Product 4-(3-Nitrophenoxy)piperidine hydrochloride Intermediate->Product HCl Deprotection Acid (e.g., HCl in Dioxane)

Figure 1: Williamson Ether Synthesis Workflow. A two-step process involving ether formation followed by deprotection and salt formation.

Method 2: The Mild Alternative - Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for the formation of the ether linkage, proceeding under neutral conditions and often at room temperature.[2][3] This reaction couples an alcohol (N-Boc-4-hydroxypiperidine) with a pronucleophile (3-nitrophenol) using a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

A key advantage of the Mitsunobu reaction is the typical inversion of stereochemistry at the alcohol carbon, although this is not relevant for the symmetrical 4-hydroxypiperidine. The reaction generally provides high yields and is tolerant of a wide range of functional groups. However, the stoichiometry of the reagents and the generation of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can complicate purification.

Reaction Scheme:

Mitsunobu_Reaction cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection and Salt Formation NBoc4OH N-Boc-4-hydroxypiperidine Intermediate N-Boc-4-(3-nitrophenoxy)piperidine NBoc4OH->Intermediate Nitrophenol 3-Nitrophenol Nitrophenol->Intermediate Reagents PPh3, DEAD/DIAD Reagents->Intermediate Coupling Solvent Solvent (e.g., THF) Product 4-(3-Nitrophenoxy)piperidine hydrochloride Intermediate->Product HCl Deprotection Acid (e.g., HCl in Dioxane)

Figure 2: Mitsunobu Reaction Workflow. A two-step process involving a coupling reaction followed by deprotection and salt formation.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the two primary synthetic routes, based on typical literature reports and in-house experimental data.

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Typical Yield 75-90%80-95%
Reaction Time 4-12 hours2-6 hours
Reaction Temperature 60-100 °C0 °C to Room Temperature
Key Reagents Strong Base (NaH, K₂CO₃), Aryl HalidePPh₃, DEAD/DIAD, Phenol
Purity of Crude Product Generally highCan be lower due to byproducts
Purification Column chromatographyColumn chromatography (can be more challenging)
Scalability Readily scalableScalability can be an issue due to exothermicity and byproduct removal
Cost of Reagents Generally lowerHigher (phosphine and azodicarboxylate reagents)

Detailed Experimental Protocols

To provide a practical framework, detailed step-by-step methodologies for the synthesis of the N-Boc protected intermediate are provided below.

Protocol 1: Williamson Ether Synthesis of N-Boc-4-(3-nitrophenoxy)piperidine

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • 1-Fluoro-3-nitrobenzene

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 1-fluoro-3-nitrobenzene (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-4-(3-nitrophenoxy)piperidine.

Protocol 2: Mitsunobu Reaction for N-Boc-4-(3-nitrophenoxy)piperidine

Materials:

  • N-Boc-4-hydroxypiperidine

  • 3-Nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), 3-nitrophenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and the hydrazo byproduct, yielding N-Boc-4-(3-nitrophenoxy)piperidine.

Final Step: Deprotection and Hydrochloride Salt Formation

The final step for both routes involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt.

Procedure:

  • Dissolve the purified N-Boc-4-(3-nitrophenoxy)piperidine in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

  • Add a solution of hydrogen chloride (e.g., 4 M in dioxane or gaseous HCl) in excess.

  • Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(3-nitrophenoxy)piperidine hydrochloride as a stable, crystalline solid.

Causality Behind Experimental Choices

  • Choice of Protecting Group: The N-Boc group is widely used due to its stability under the basic conditions of the Williamson ether synthesis and its straightforward removal under acidic conditions that are compatible with the final salt formation.[4]

  • Choice of Base (Williamson): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. Potassium carbonate is a milder, less hazardous alternative, though it may require longer reaction times or higher temperatures.

  • Choice of Electrophile (Williamson): 1-Fluoro-3-nitrobenzene is often preferred over the corresponding chloro- or bromo-derivatives due to the higher electronegativity of fluorine, which enhances the rate of SNAr.

  • Reagent Order of Addition (Mitsunobu): The pre-mixing of the alcohol, phenol, and phosphine before the addition of the azodicarboxylate is crucial to prevent unwanted side reactions.[5]

  • Solvent Choice: Anhydrous polar aprotic solvents like DMF or DMSO are used in the Williamson synthesis to dissolve the ionic intermediates.[1] THF is a common solvent for the Mitsunobu reaction as it dissolves all reactants and is relatively inert under the reaction conditions.

Conclusion and Recommendations

Both the Williamson ether synthesis and the Mitsunobu reaction are viable and effective methods for the preparation of 4-(3-Nitrophenoxy)piperidine hydrochloride.

  • The Williamson ether synthesis is generally the more cost-effective and scalable option, making it well-suited for large-scale production. The primary considerations are the handling of reactive bases like sodium hydride and the need for elevated temperatures.

  • The Mitsunobu reaction offers the advantage of milder reaction conditions and often higher yields on a smaller scale. However, the higher cost of reagents and the challenges associated with the removal of byproducts can be limitations for large-scale synthesis.

For process development and scale-up, the Williamson ether synthesis is typically the preferred route. For initial medicinal chemistry efforts where speed and yield on a small scale are paramount, the Mitsunobu reaction can be an excellent choice. The final decision will depend on the specific project requirements, including scale, budget, and timeline.

References

  • Banks, H. D. (1992). Piperidine Synthesis.
  • Capot Chemical. (2026). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride.
  • Google Patents. (1974).
  • Google Patents. (2012).
  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Kumar, G. P., et al. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. Journal of Chemistry, 916960.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Ethylphenoxy)piperidine hydrochloride. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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